molecular formula C8H7ClN2 B1591430 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 688782-02-7

4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1591430
CAS No.: 688782-02-7
M. Wt: 166.61 g/mol
InChI Key: PMHDZZGHIUEOIO-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
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InChI

InChI=1S/C8H7ClN2/c1-5-4-11-8-7(5)6(9)2-3-10-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHDZZGHIUEOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=CC(=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591884
Record name 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

688782-02-7
Record name 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
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Record name 4-CHLORO-3-METHYL-7-AZAINDOLE
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Foundational & Exploratory

4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Foreword: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, represents a cornerstone in modern medicinal chemistry. Its role as a bioisostere of indole allows it to mimic the natural substrate in various biological pathways while introducing unique electronic and hydrogen-bonding properties. This has led to its incorporation into a multitude of biologically active molecules with applications as kinase inhibitors, antivirals, and anti-inflammatory agents.[1][2] The specific derivative, this compound, is a highly valuable synthetic intermediate. The chloro and methyl substituents provide critical vectors for further chemical modification, making it a versatile building block for constructing complex pharmaceutical candidates.[3][4]

This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound. We will move beyond simple data reporting to explain the causal logic behind the analytical choices, ensuring a self-validating and authoritative confirmation of the molecular structure.

Part 1: Synthetic Pathway and Isolation

A robust structural analysis begins with a pure sample. The synthesis of substituted 7-azaindoles can be approached through various strategies.[5] A common and effective method involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. The following protocol is a representative, literature-informed pathway.

Proposed Synthesis Workflow

Synthesis_Workflow A 2-Amino-3-methylpyridine B Iodination (e.g., NIS, Acetonitrile) A->B C 2-Amino-4-iodo-3-methylpyridine B->C D Sonogashira Coupling (e.g., TMS-acetylene, Pd catalyst) C->D E 2-Amino-4-(trimethylsilylethynyl)-3-methylpyridine D->E F Cyclization (e.g., TBAF, Reflux) E->F G 3-Methyl-1H-pyrrolo[2,3-b]pyridine F->G H Chlorination (e.g., NCS, DMF) G->H I This compound H->I

Caption: Proposed synthetic route to the target compound.

Experimental Protocol: Chlorination of 3-Methyl-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from general procedures for the chlorination of 7-azaindole scaffolds.

  • Dissolution: Dissolve 3-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C in an ice-water bath under an inert nitrogen atmosphere.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, slowly pour the reaction mixture into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the title compound.

Part 2: The Structure Elucidation Workflow

A single analytical technique is insufficient for absolute structure confirmation. Our approach integrates data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments. Each technique provides a unique piece of the puzzle, and only through their synthesis can a definitive structure be assigned.

Elucidation_Workflow cluster_input Input cluster_techniques Analytical Techniques cluster_data Derived Information cluster_conclusion Conclusion Input Purified Compound (from Synthesis) MS Mass Spectrometry (MS) Input->MS IR Infrared (IR) Spectroscopy Input->IR NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Input->NMR MassData Molecular Weight & Isotopic Pattern MS->MassData FuncData Functional Groups (N-H, C=C, C-Cl) IR->FuncData ConnData H-C Framework & Atom Connectivity NMR->ConnData Conclusion Final Confirmed Structure: This compound MassData->Conclusion FuncData->Conclusion ConnData->Conclusion

Caption: Integrated workflow for structure elucidation.

Part 3: Multi-faceted Spectroscopic Analysis

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

Mass spectrometry provides the molecular weight and, crucially in this case, evidence of the elemental composition via isotopic patterns.

  • Underlying Principle: In Electron Ionization (EI-MS), the molecule is bombarded with electrons, causing it to ionize and fragment. The mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Expected Data: The molecular formula is C₈H₇ClN₂.

    • Molecular Ion (M⁺): The calculated monoisotopic mass is approximately 166.03 Da.[6] We expect a molecular ion peak at m/z = 166.

    • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in a characteristic M⁺ and M+2 peak pattern. The peak at m/z 168 should have an intensity of approximately one-third that of the peak at m/z 166, providing definitive evidence for the presence of a single chlorine atom.

    • Fragmentation: Key fragmentation pathways for azaindoles include the loss of radicals or stable neutral molecules.[7]

m/z (Expected) Assignment Rationale
168[M+2]⁺Isotopic peak due to the presence of ³⁷Cl.
166[M]⁺Molecular ion containing ³⁵Cl.
151[M - CH₃]⁺Loss of the methyl radical.
130[M - HCl]⁺Loss of hydrogen chloride.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational modes of bonds, allowing for the rapid identification of key functional groups present in the molecule.

  • Underlying Principle: Different types of chemical bonds absorb infrared radiation at specific, characteristic frequencies, causing them to stretch or bend.

  • Expected Data: The spectrum will confirm the presence of the pyrrole N-H, aromatic C-H, and aliphatic C-H bonds, as well as the aromatic ring system.

Wavenumber (cm⁻¹) (Expected) Vibration Type Functional Group Assignment
~3150 - 3400N-H StretchPyrrole N-H group.[8]
~3050 - 3100C-H StretchAromatic C-H on the rings.
~2920 - 2980C-H StretchMethyl (CH₃) group.
~1580 - 1620C=C / C=N StretchAromatic pyrrolo-pyridine ring system.[8]
~750 - 850C-Cl StretchCarbon-Chlorine bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule. By combining ¹H, ¹³C, and 2D correlation experiments, we can assemble the complete carbon-hydrogen framework.

  • Underlying Principle: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In an external magnetic field, they can absorb radiofrequency energy at unique frequencies (chemical shifts) depending on their local electronic environment.

This experiment identifies all unique proton environments in the molecule.

Chemical Shift (δ ppm) (Predicted) Multiplicity Integration Assignment Rationale
> 11.0broad singlet1HH1 (N-H)The pyrrole N-H proton is typically highly deshielded and often broad due to exchange.[8]
~8.1 - 8.3doublet1HH6Coupled to H5. Deshielded by the adjacent pyridine nitrogen.
~7.4 - 7.6singlet1HH2A singlet in the pyrrole ring, influenced by adjacent nitrogen and methyl group.
~7.0 - 7.2doublet1HH5Coupled to H6. Shielded relative to H6.
~2.3 - 2.5singlet3HCH₃Aliphatic methyl protons, appearing as a sharp singlet.[1]

This experiment identifies all unique carbon environments. We expect 8 distinct signals.

Chemical Shift (δ ppm) (Predicted) Assignment Rationale
~148-152C7aQuaternary carbon at the ring junction, adjacent to pyridine N.
~142-145C6Aromatic CH carbon, deshielded by pyridine N.
~128-132C4Quaternary carbon bearing the chloro group.
~125-128C2Aromatic CH carbon in the pyrrole ring.
~118-122C3aQuaternary carbon at the ring junction.
~115-118C5Aromatic CH carbon adjacent to the chloro-substituted carbon.
~105-110C3Quaternary carbon bearing the methyl group.
~10-14CH₃Aliphatic methyl carbon, highly shielded.

2D NMR experiments are essential for confirming the assignments made in 1D spectra.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are spin-coupled (typically on adjacent carbons). The key expected correlation is between the proton at the H6 position and the proton at the H5 position, which will appear as a cross-peak.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the definitive assignment tool, correlating each proton signal directly to the carbon signal it is attached to. This allows us to unambiguously link the proton and carbon skeletons.

NMR_Correlations cluster_hsbc HSQC Correlations (¹H → ¹³C) cluster_cosy COSY Correlation (¹H ↔ ¹H) H2 C2 H2->C2 H5 C5 H5->C5 H6 C6 H6->C6 H_Me C_Me H_Me->C_Me H5_cosy H6_cosy H5_cosy->H6_cosy

Caption: Key 2D NMR correlations for structure confirmation.

Part 4: Conclusion - A Unified Structural Verdict

The structure of this compound is confirmed through the cohesive and self-validating data from multiple analytical techniques:

  • Mass Spectrometry confirms the molecular weight of 166.61 g/mol and the presence of one chlorine atom via the characteristic 3:1 isotopic ratio for the [M]⁺ and [M+2]⁺ peaks.

  • Infrared Spectroscopy verifies the presence of essential functional groups: the pyrrole N-H, aromatic rings, and the aliphatic methyl group.

  • NMR Spectroscopy provides the definitive map. ¹H and ¹³C NMR show the correct number of unique proton and carbon environments. Critically, 2D COSY confirms the adjacency of the H5 and H6 protons, and 2D HSQC unambiguously links each proton to its corresponding carbon, solidifying the entire molecular framework.

Collectively, these data points leave no ambiguity, leading to the conclusive identification of the synthesized compound. This rigorous, multi-faceted approach is paramount in drug discovery and development, where absolute certainty of molecular structure is non-negotiable.

References

  • Hilmy, K. M. H., Kishk, F. N. M., Shahen, E. B. A., & Hawata, M. A. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 985-998. [Link]
  • Rich, C. C., Biener, L., & Negreros, M. (2011). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Chemical Biology, 6(5), 405-419. [Link]
  • Tungen, J. E., Aas, E., Tømte, E., & Hansen, T. V. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(24), 4585. [Link]
  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(8), 1144-1148. [Link]
  • ResearchGate. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • El-hady, S. S. A. (2017). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. [Link]
  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • Koca, M., Er, M., & Ceylan, S. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
  • Herbert, J. M., & Maffrand, J. P. (1991). 7-Azaindole. I. Synthesis and Conversion to 7-Azatryptophan and Other Derivatives. Journal of the American Chemical Society, 113(12), 4708-4713. [Link]
  • Kotaiah, S., Reddy, D. V., Ramadevi, B., Naidu, A., & Dubey, P. K. (2014). SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYLPYRIMIDINE. Hetero Letters, 4(3), 335-339. [Link]
  • PubChem. (n.d.). 4-chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine.
  • Marinov, M., & Stoyanov, N. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Chemistry, 2(4), 929-938. [Link]
  • El Kihel, A., Ahbala, M., Sdassi, H., Ait Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

Sources

Introduction: The Strategic Value of the 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine: A Cornerstone Intermediate in Modern Drug Discovery

In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands out as a "privileged scaffold." Its structure, a bioisosteric analog of indole, allows it to mimic the natural substrate in various biological pathways, making it a foundational core for a multitude of therapeutic agents.[1] Derivatives of this scaffold are particularly prominent as kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[2][3][4]

This guide focuses on a specific, highly valuable derivative: This compound . The strategic placement of a chloro group at the 4-position and a methyl group at the 3-position transforms the parent 7-azaindole into a versatile and precisely functionalized building block. The chlorine atom serves as an exceptional synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the systematic and modular construction of complex molecular architectures. This guide provides an in-depth examination of its properties, synthesis, and critical applications for researchers, scientists, and professionals in drug development.

Compound Profile and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. This compound is a solid compound at room temperature, whose identity is unequivocally confirmed by its CAS Registry Number.

PropertyValueSource
CAS Number 688782-02-7[5]
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol [5]
Common Synonyms 4-Chloro-3-methyl-7-azaindoleN/A
Appearance Solid (typically light yellow to brown)

Note: Detailed experimental data such as melting point and boiling point are not consistently reported in public literature and should be determined empirically for each specific batch.

Synthesis Pathway: A Rationale-Driven Approach

The synthesis of substituted 7-azaindoles is a well-trodden path in organic chemistry, yet the specific route to this compound requires careful selection of reagents and conditions to ensure high yield and purity. A common and effective strategy involves the construction of the pyrrolopyridine core followed by targeted functionalization.

A plausible synthetic workflow begins with a commercially available pyridine derivative, which undergoes cyclization to form the 7-azaindole core, followed by chlorination and methylation. The causality behind these steps is critical:

  • Core Formation: Building the fused bicyclic system is the initial priority.

  • Chlorination: The introduction of the chlorine atom at the C4 position is often achieved using a potent chlorinating agent like phosphoryl trichloride (POCl₃) or oxalyl chloride. This step is crucial as it installs the reactive handle for subsequent diversification.[6][7]

  • Methylation: The C3 position is typically functionalized to modulate the electronic properties and steric profile of the final molecule, influencing its binding affinity to target proteins.

Below is a conceptual workflow illustrating this synthetic logic.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Functionalization A Substituted Pyridine Precursor B 1H-Pyrrolo[2,3-b]pyridin-4-ol A->B Multi-step Cyclization C 4-Chloro-1H-pyrrolo[2,3-b]pyridine B->C Chlorination (e.g., POCl3) D This compound (Target Compound) C->D Directed Methylation

Caption: Conceptual workflow for the synthesis of the target compound.

Application in Drug Discovery: The Power of the C4-Chloro Handle

The primary value of this compound lies in its role as a key intermediate for building diverse libraries of bioactive compounds. The electron-deficient nature of the pyridine ring makes the C4-chloro group an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.

This reactivity is the cornerstone of its utility, allowing for two main classes of transformations:

  • Suzuki-Miyaura Coupling (C-C Bond Formation): Reacting the chloro-intermediate with various aryl or heteroaryl boronic acids introduces diverse substituents at the C4 position. This is a field-proven method for exploring the Structure-Activity Relationship (SAR) by modifying the region of the molecule that often extends into the solvent-exposed area of a kinase active site.[1]

  • Buchwald-Hartwig Amination (C-N Bond Formation): This reaction enables the introduction of a vast array of primary and secondary amines at the C4 position.[1][8] The resulting 4-amino-7-azaindole derivatives are a critical pharmacophore for many kinase inhibitors, as the amino group often forms a key hydrogen bond with the "hinge" region of the kinase domain.

The diagram below illustrates the central role of this intermediate in generating molecular diversity for drug screening programs.

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Core 4-Chloro-3-methyl-1H- pyrrolo[2,3-b]pyridine Suzuki_Reagent R¹-B(OH)₂ (Boronic Acid) Suzuki_Product 4-Aryl/Heteroaryl Derivative Core->Suzuki_Product C-C Bond Formation Buchwald_Reagent R²R³-NH (Amine) Buchwald_Product 4-Amino Derivative (Kinase Hinge Binder) Core->Buchwald_Product C-N Bond Formation Suzuki_Reagent->Suzuki_Product Pd Catalyst Buchwald_Reagent->Buchwald_Product Pd Catalyst

Sources

4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The document details its fundamental physicochemical properties, including its molecular weight, and presents a logical framework for its synthesis, analytical characterization, and application in drug discovery. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this guide serves as a valuable resource for professionals engaged in the design and development of novel therapeutics.

Introduction: The 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. These compounds are bioisosteres of indoles, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This substitution significantly alters the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, making 7-azaindole derivatives valuable probes in structure-activity relationship (SAR) studies.[1]

Derivatives of this scaffold are central to the development of a wide range of biologically active agents, most notably as kinase inhibitors.[1][2] The specific compound, this compound, provides a strategically functionalized starting point for chemical elaboration. The chlorine atom at the 4-position serves as a versatile handle for cross-coupling reactions, while the methyl group at the 3-position can influence binding pocket interactions and molecular conformation.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental work. These parameters dictate everything from reaction conditions to formulation strategies. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 166.61 g/mol [3]
Molecular Formula C₈H₇ClN₂[4]
CAS Number 688782-02-7[3]
Canonical SMILES CC1=CNC2=NC=CC(=C12)Cl[5]
InChI Key OFCAZVVESRXGRC-UHFFFAOYSA-N[5]
Appearance Solid (typically light yellow to brown powder/crystal)
Synonym 4-Chloro-3-methyl-7-azaindole

Synthesis and Purification Workflow

The synthesis of substituted 7-azaindoles often involves multi-step sequences. While the precise, proprietary synthesis for this specific compound may vary, a common and logical approach involves the construction of the heterocyclic core followed by functionalization. The presence of the chloro- and methyl- groups dictates a strategy where these functionalities are introduced regioselectively.

Diagram: General Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase Start Precursor Selection (e.g., Substituted Pyridine) Reaction Heterocyclic Ring Formation (Cyclization Reaction) Start->Reaction Reagents & Heat Functionalization Chlorination/Methylation (Regioselective) Reaction->Functionalization Sequential Steps Crude Crude Product Functionalization->Crude Purify Column Chromatography Crude->Purify Dissolve & Load Solvent Solvent Evaporation Purify->Solvent Final Pure Compound (>95% Purity) Solvent->Final

Caption: A logical workflow for the synthesis and purification of the target compound.

Exemplary Synthesis Protocol

This protocol describes a plausible method adapted from general procedures for creating similar heterocyclic systems.

Objective: To synthesize this compound.

Causality: The choice of a strong base like LDA (Lithium diisopropylamide) is to facilitate the deprotonation and subsequent cyclization required to form the pyrrole ring. The chlorinating agent (e.g., NCS) is chosen for its effectiveness in halogenating electron-rich heterocyclic systems.

Step-by-Step Methodology:

  • Precursor Preparation: Start with a suitable 2-amino-3-methylpyridine precursor. This provides the foundational pyridine ring and the C3-methyl group.

  • Ring Formation:

    • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the precursor in an anhydrous aprotic solvent like tetrahydrofuran (THF).[6]

    • Cool the reaction vessel to a low temperature (e.g., -78 °C) to control reactivity.

    • Slowly add a strong base (e.g., 2 equivalents of LDA) to form a dianion.

    • Add a suitable electrophile that will facilitate the formation of the pyrrole ring.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Chlorination:

    • After the formation of the 3-methyl-1H-pyrrolo[2,3-b]pyridine core, introduce a chlorinating agent such as N-Chlorosuccinimide (NCS) in a solvent like dichloromethane (DCM) or acetonitrile.

    • The electron-rich nature of the 7-azaindole ring directs chlorination, with the 4-position being a likely site of substitution.

  • Work-up and Extraction:

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the crude product under reduced pressure.

    • Purify the residue using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to isolate the pure compound.

Analytical Characterization: A Self-Validating System

Confirming the identity, structure, and purity of the synthesized compound is a critical, self-validating step in any chemical workflow. A combination of orthogonal analytical techniques ensures the material meets the required specifications for subsequent research.

Diagram: Analytical Workflow

Analytical_Workflow cluster_analysis Characterization Techniques cluster_results Validation Output Sample Synthesized Compound MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR HPLC HPLC Analysis Sample->HPLC MW_Confirm Molecular Weight Confirmed (e.g., m/z = 167.03 [M+H]⁺) MS->MW_Confirm Struct_Confirm Structure Confirmed NMR->Struct_Confirm Purity_Confirm Purity Assessed (e.g., >98%) HPLC->Purity_Confirm

Caption: Orthogonal analytical methods to validate compound identity and purity.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the compound. Causality: Techniques like Electrospray Ionization (ESI) are used to gently ionize the molecule, allowing for the detection of the molecular ion peak (e.g., [M+H]⁺) which directly corresponds to the compound's mass.

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source of a mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Expected Result: A prominent peak at m/z 167.03, corresponding to the protonated molecule [C₈H₇ClN₂ + H]⁺. The isotopic pattern for one chlorine atom (a ~3:1 ratio of M to M+2) should also be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate and confirm the molecular structure. Causality: ¹H and ¹³C NMR provide information on the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts, splitting patterns, and integrations allow for the unambiguous assignment of the compound's constitution.

Protocol:

  • Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Expected Result: The ¹H NMR spectrum should show distinct signals for the aromatic protons on the pyridine and pyrrole rings, a singlet for the methyl group, and a broad singlet for the N-H proton of the pyrrole. The ¹³C NMR will show eight distinct carbon signals.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound. Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. A pure compound will ideally show a single major peak.

Protocol:

  • Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a mobile phase-compatible solvent.

  • Use a reverse-phase C18 column.

  • Elute with a gradient of two solvents, such as water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Monitor the eluent using a UV detector at a wavelength where the compound absorbs (e.g., 254 nm).

  • Expected Result: The chromatogram should display a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Applications in Drug Discovery

This compound is not typically a final drug product but rather a crucial intermediate or building block. Its value lies in its pre-installed functionalities that allow for rapid diversification to build libraries of related compounds for screening.[7]

Key Role as a Scaffold: The 7-azaindole core is a proven pharmacophore for kinase inhibition. The chlorine atom at the C4 position is a key site for modification, often via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions.[1] This allows for the introduction of various aryl or amino groups, which can be tailored to interact with specific residues within the ATP-binding site of a target kinase.

Diagram: Role as a Central Scaffold

Drug_Discovery_Scaffold cluster_reactions Chemical Diversification cluster_targets Potential Drug Candidates Scaffold 4-Chloro-3-methyl- 1H-pyrrolo[2,3-b]pyridine Suzuki Suzuki Coupling (Adds Aryl Groups) Scaffold->Suzuki Buchwald Buchwald-Hartwig (Adds Amines) Scaffold->Buchwald Other Other Reactions (e.g., N-Alkylation) Scaffold->Other Kinase_Inhib Kinase Inhibitors (Oncology) Suzuki->Kinase_Inhib Buchwald->Kinase_Inhib PDE_Inhib PDE Inhibitors (Inflammation) Other->PDE_Inhib Antiviral Antiviral Agents Other->Antiviral

Caption: The central role of the title compound as a scaffold for generating diverse drug candidates.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general guidelines based on similar chloro-substituted nitrogen heterocycles apply.[6][8]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, a lab coat, and chemical-resistant gloves when handling the compound.[6]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[6]

  • Fire Safety: The compound is not considered a significant fire risk, but containers may burn. Use fire-fighting measures appropriate for the surrounding environment, such as dry chemical, CO₂, or alcohol-resistant foam.[6]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[10]

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 166.61 g/mol . More importantly, it is a high-value scaffold for the synthesis of complex molecules aimed at therapeutic targets. Its strategic chlorination and methylation pattern offers chemists a robust platform for generating molecular diversity. A thorough understanding of its properties, coupled with rigorous analytical validation and safe handling practices, enables its effective use in advancing modern drug discovery programs.

References

  • EvitaChem. (n.d.). Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
  • Kristensen, J. L., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(18), 3330.
  • Apollo Scientific. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheet.
  • PubChem. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet for 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Zhang, M., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 25(15), 3485.
  • ChemSynthesis. (2025). 4-chloro-1H-pyrrolo[2,3-b]pyridine.
  • Chang, J., et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2666.
  • ChemicalBook. (2024). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis.
  • PubChemLite. (n.d.). 4-chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Optimizing Drug Discovery with Pyrrolo[2,3-b]pyridine Derivatives.
  • Pipzine Chemicals. (n.d.). 4-Chloro-1H-pyrrolo[2,3-尾]pyridine.
  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • Georganics. (n.d.). 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine.
  • PubMed. (2012). 4-Chloro-1H-pyrrolo-[2,3-d]pyrimidine.

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A Technical Guide to the Physicochemical Characterization of 4-Chloro-3-methyl-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Chloro-3-methyl-7-azaindole is a substituted heterocyclic compound of significant interest in medicinal chemistry and drug discovery programs. As a derivative of the 7-azaindole scaffold—a known bioisostere of purine—it serves as a valuable building block for synthesizing novel therapeutic agents, particularly kinase inhibitors.[1] This guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-3-methyl-7-azaindole. It is crucial to note that while its parent compound, 4-Chloro-7-azaindole, is well-documented, specific experimental data for the 3-methyl derivative is sparse in public literature.[2] Therefore, this document emphasizes the robust experimental methodologies required for its complete characterization, providing researchers with a practical framework for analysis and validation.

Molecular and Structural Attributes

The foundational step in characterizing any chemical entity is to define its molecular structure and fundamental properties. The introduction of a methyl group at the C3 position of the 4-Chloro-7-azaindole core has predictable effects on its molecular weight, formula, and lipophilicity.

The structure consists of a fused pyrrolo[2,3-b]pyridine bicyclic system. The pyridine nitrogen (at position 7) significantly influences the electron distribution and basicity of the molecule, while the chlorine atom at position 4 serves as a key handle for synthetic modifications, often via cross-coupling reactions.[3] The methyl group at position 3 blocks a common site of electrophilic substitution, directing reactivity elsewhere.

Table 1: Comparative Molecular Properties

Property4-Chloro-3-methyl-7-azaindole4-Chloro-7-azaindole (Parent Compound)
Structure Chemical structure of 4-Chloro-3-methyl-7-azaindoleChemical structure of 4-Chloro-7-azaindole
CAS Number 688782-02-7[2]55052-28-3[4][5]
Molecular Formula C₈H₇ClN₂C₇H₅ClN₂[4][5]
Molecular Weight 166.61 g/mol 152.58 g/mol [4][5]
Melting Point Not available[2]174-181 °C[6]
Calculated logP Expected > 2.22.22[4]
Solubility (Water) Not availableSlightly soluble[6][7][8]

The addition of the methyl group increases the molecular weight and is expected to enhance lipophilicity (increase logP), which may decrease aqueous solubility compared to the parent compound.

Workflow for Comprehensive Physicochemical Profiling

A systematic approach is essential for the thorough characterization of a novel compound. The following workflow outlines the logical sequence of experiments to determine the key physicochemical parameters.

G NMR NMR (¹H, ¹³C) Structural Elucidation MS Mass Spectrometry MW Confirmation & Formula IR IR Spectroscopy Functional Group ID MP Melting Point (DSC) Purity & Thermal Behavior IR->MP Sol Solubility (Shake-Flask) Aqueous & Organic MP->Sol LogP Lipophilicity (LogP/LogD) Membrane Permeability Sol->LogP pKa Ionization Constant (pKa) Charge State at pH 7.4 LogP->pKa Start Compound Synthesis & Purification Start->NMR Start->MS Start->IR

Caption: Experimental workflow for physicochemical characterization.

Spectroscopic Analysis: Identity and Structure

Spectroscopic methods are indispensable for confirming the chemical identity and structural integrity of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous proof of structure by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

  • Expected ¹H NMR Spectrum: In a solvent like DMSO-d₆, the spectrum should reveal:

    • A sharp singlet for the C3-methyl protons (~2.3-2.5 ppm).

    • Three distinct aromatic proton signals for the pyrrolo[2,3-b]pyridine core.

    • A broad singlet for the N1-H proton at a downfield chemical shift (>11 ppm), which confirms the presence of the acidic proton.

  • Expected ¹³C NMR Spectrum: Will show eight distinct carbon signals, confirming the molecular formula. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the pyridine nitrogen.

This protocol is adapted from standard methodologies for characterizing azaindole derivatives.[9]

  • Sample Preparation: Accurately weigh 5-10 mg of 4-Chloro-3-methyl-7-azaindole and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ to observe exchangeable N-H protons, or CDCl₃).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked on the solvent's deuterium signal and properly shimmed to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse ('zg30').

    • Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Analysis: Integrate the signals to determine proton ratios and analyze coupling patterns and chemical shifts to assign the structure.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental formula.

  • Expected Result: Using a high-resolution technique like Electrospray Ionization (ESI-MS), the primary observation will be the protonated molecule [M+H]⁺ at m/z 167.61. A critical validation point is the observation of the characteristic isotopic pattern of chlorine: a second peak [M+H+2]⁺ at m/z 169.61 with an intensity approximately one-third of the main peak, corresponding to the natural abundance of ³⁷Cl.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by detecting their vibrational frequencies. For azaindoles, it is particularly useful for studying hydrogen bonding.

  • Expected Spectral Features:

    • N-H Stretch: A broad absorption band in the 3300-2500 cm⁻¹ region. This broadening is a hallmark of strong intermolecular N-H···N hydrogen bonds forming dimeric structures, a well-documented feature of the 7-azaindole scaffold.[10][11][12]

    • C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

    • Aromatic Region: C=C and C=N stretching vibrations between 1600-1400 cm⁻¹.

Determination of Core Physicochemical Properties

These properties are critical for predicting the behavior of the compound in biological and formulation contexts.

Melting Point and Thermal Analysis

The melting point is a key indicator of purity and lattice energy. Differential Scanning Calorimetry (DSC) is the preferred method as it also reveals other thermal events.

  • Calibration: Calibrate the DSC instrument using high-purity standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak's sharpness provides an indication of purity.

Aqueous Solubility

Solubility dictates bioavailability and is a crucial parameter in drug development. The shake-flask method is the gold standard for its determination.

  • System Preparation: Prepare saturated solutions by adding an excess of the compound to various aqueous media (e.g., deionized water, phosphate-buffered saline pH 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Lipophilicity (logP)

Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a primary determinant of membrane permeability. It is expressed as the logarithm of the partition coefficient (logP).

  • Phase Preparation: Pre-saturate n-octanol with buffer and the buffer (e.g., PBS pH 7.4) with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Vigorously shake the mixture for 1 hour, then allow the phases to separate completely (centrifugation can aid this process).

  • Quantification: Determine the compound's concentration in the aqueous phase (C_aq) via HPLC-UV. The concentration in the octanol phase (C_oct) is determined by mass balance.

  • Calculation: Calculate logP using the formula: logP = log₁₀(C_oct / C_aq).

Ionization Constant (pKa)

The pKa value defines the pH at which a molecule is 50% ionized. For 7-azaindole, the most basic center is the pyridine nitrogen (N7), which will be protonated under acidic conditions.[13]

  • Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water with a co-solvent if solubility is low).

  • Titration: While monitoring the pH with a calibrated electrode, perform a titration by adding small, precise volumes of a standardized acid (e.g., 0.1 M HCl).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, where half of the basic sites have been protonated.

Chemical Reactivity and Stability

The 7-azaindole scaffold has a well-characterized reactivity profile.

  • Electrophilic Attack: The pyrrole ring is electron-rich and susceptible to electrophilic substitution, typically at the C3 position.[13] In this molecule, the C3 position is blocked by the methyl group, which would likely deactivate the ring towards further substitution or direct it to other positions under forcing conditions.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C4 position is activated by the adjacent pyridine nitrogen, making it susceptible to displacement by nucleophiles. This is a common strategy for functionalizing the 4-position of the azaindole core.[3]

  • Metal-Catalyzed Cross-Coupling: The C4-Cl bond is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the facile introduction of aryl, amino, or other functional groups.[3]

  • Stability: The compound is expected to be stable under standard storage conditions (cool, dry, dark). It is more stable to acid than indole due to protonation occurring on the pyridine nitrogen, which protects the pyrrole ring from polymerization.[13] However, strong oxidizing agents or harsh pH conditions should be avoided.

Conclusion

4-Chloro-3-methyl-7-azaindole is a heterocyclic building block with high potential in modern drug discovery. While its specific physicochemical properties are not yet widely published, this guide establishes a definitive framework for their determination. Through systematic application of spectroscopic and analytical methodologies—from NMR and mass spectrometry for structural confirmation to DSC, shake-flask, and titration methods for thermal, solubility, and ionization properties—researchers can generate the robust and reliable data required for advancing this compound in pharmaceutical research and development pipelines.

References

  • Home Sunshine Pharma. 4-Chloro-7-azaindole CAS 55052-28-3. [Link]
  • The Royal Society of Chemistry.
  • Pharmaffiliates. The Role of 4-Chloro-7-azaindole in Modern Drug Discovery. [Link]
  • MSDS of 4-Chloro-3-methyl-7-azaindole. MSDS of 4-Chloro-3-methyl-7-azaindole. [Link]
  • MDPI. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. [Link]
  • ResearchGate.
  • Google Patents. CN102746295B - Preparation method for 4-substituted-7-azaindole.
  • Organic Chemistry Portal. Azaindole synthesis. [Link]
  • Amazon S3. 4-Chloro-7-azaindole. [Link]
  • Carl ROTH. 4-Chloro-7-azaindole, 100 g, CAS No. 55052-28-3. [Link]
  • ACS Omega. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [Link]
  • MDPI. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. [Link]
  • National Institutes of Health. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. [Link]
  • Defense Technical Information Center. 7-Azaindole and Its Clusters with Ar, CH4, H2O, NH3, and Alcohols: Molecular Geometry and Nature of the First Excited Singlet El. [Link]
  • PubMed. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. [Link]
  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]
  • PubChem. 4-Azaindole. [Link]
  • Pharmaffiliates. CAS No : 55052-28-3 | Product Name : 4-Chloro-7-azaindole. [Link]
  • PubMed Central. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [Link]
  • RSC Publishing.
  • Wipf Group, University of Pittsburgh. The Heterocyclic Chemistry of Azaindoles. [Link]
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Synthesis of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic route to 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document delves into the strategic considerations for the synthesis, a detailed, step-by-step experimental protocol, and a discussion of the underlying reaction mechanisms. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering practical insights and a solid foundation for the preparation of this and structurally related compounds.

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, leading to a wide array of biological activities. Derivatives of 7-azaindole have been reported to exhibit potent inhibitory activity against various kinases, making them valuable cores for the development of novel therapeutics for cancer and inflammatory diseases.[1] The introduction of specific substituents onto the 7-azaindole framework allows for the fine-tuning of its pharmacological properties. The target molecule of this guide, this compound, is a versatile intermediate, with the chloro and methyl groups providing handles for further chemical elaboration and diversification.

Strategic Approach to the Synthesis

The synthesis of substituted 7-azaindoles can be approached through various strategies, including the construction of the bicyclic system from acyclic or monocyclic precursors, or the functionalization of a pre-existing 7-azaindole core. For the synthesis of this compound, a post-functionalization strategy of the commercially available 3-methyl-1H-pyrrolo[2,3-b]pyridine is the most direct and efficient route.

The proposed synthetic pathway involves a two-step sequence:

  • N-oxidation of the pyridine nitrogen in 3-methyl-1H-pyrrolo[2,3-b]pyridine.

  • Regioselective chlorination of the resulting N-oxide at the 4-position.

This approach is predicated on the established reactivity of pyridine N-oxides, which facilitates nucleophilic substitution at the positions ortho and para to the nitrogen atom.

Visualizing the Synthetic Pathway

Synthesis_Pathway Start 3-Methyl-1H-pyrrolo[2,3-b]pyridine N_Oxide 3-Methyl-1H-pyrrolo[2,3-b]pyridine N-oxide Start->N_Oxide H₂O₂ Final_Product This compound N_Oxide->Final_Product POCl₃ N_Oxidation Reactant Product Reactant->Product H₂O₂ / Acetic Acid Chlorination Reactant Product Reactant->Product POCl₃

Sources

An In-Depth Technical Guide to the Mechanism of Action of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound belonging to the 7-azaindole class. Drawing upon extensive research into the biological activities of structurally related analogs, this document elucidates the likely role of this compound as a kinase inhibitor, with a primary focus on the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, medicinal chemistry, and molecular pharmacology. We will delve into the molecular basis of its action, supporting experimental data from analogous compounds, and provide detailed protocols for validation.

Introduction: The 7-Azaindole Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, renowned for its utility in the design of potent and selective kinase inhibitors.[1] Its bioisosteric relationship with indole allows it to mimic the natural purine core of ATP, the universal substrate for kinases. This structural feature enables 7-azaindole derivatives to function as competitive inhibitors at the ATP-binding site of a wide array of protein kinases.[2][3][4]

This compound, the subject of this guide, incorporates key structural motifs—a 7-azaindole core, a chlorine atom at the 4-position, and a methyl group at the 3-position—that are characteristic of compounds with significant kinase inhibitory activity. The electronic properties conferred by the chloro- and methyl-substituents are anticipated to modulate the binding affinity and selectivity of the molecule for its target kinase(s).

Postulated Primary Mechanism of Action: FGFR Inhibition

Based on the established activity of closely related analogs, the primary mechanism of action for this compound is postulated to be the inhibition of Fibroblast Growth Factor Receptors (FGFRs). A structurally similar compound, Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, has been identified as an inhibitor of FGFRs, acting through interactions at the ATP-binding pocket to prevent phosphorylation and subsequent activation of downstream signaling.[1] Furthermore, numerous studies have detailed the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[5][6]

The FGFR Signaling Pathway: A Key Oncogenic Driver

The FGFR family of receptor tyrosine kinases, comprising four members (FGFR1-4), plays a crucial role in regulating cell proliferation, differentiation, migration, and angiogenesis. Aberrant activation of the FGFR signaling pathway, through gene amplification, mutations, or fusions, is a well-documented driver of oncogenesis in a variety of solid tumors, including breast, lung, bladder, and liver cancers.[6]

The canonical FGFR signaling cascade is initiated by the binding of a fibroblast growth factor (FGF) ligand, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various signaling adaptors and enzymes, activating downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell survival and proliferation.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF->FGFR:f0 Binding P1 Receptor Dimerization & Autophosphorylation FGFR:f2->P1 Activation GRB2_SOS GRB2/SOS P1->GRB2_SOS PI3K PI3K P1->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Figure 1: Simplified FGFR Signaling Pathway.
Molecular Mode of Inhibition

This compound is hypothesized to act as a Type I kinase inhibitor, competitively binding to the ATP-binding pocket of the FGFR kinase domain in its active conformation. The 7-azaindole core is expected to form key hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor. The 4-chloro and 3-methyl substituents likely project into adjacent hydrophobic pockets, contributing to the potency and selectivity of the compound. By occupying the ATP-binding site, the compound prevents the phosphorylation of the receptor and downstream signaling molecules, thereby abrogating the pro-oncogenic signals.

Experimental Validation of the Mechanism of Action

To rigorously validate the proposed mechanism of action, a series of biochemical and cell-based assays are required. The following protocols are representative of the methodologies employed in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases, with a primary focus on FGFR1, FGFR2, FGFR3, and FGFR4.

Methodology:

  • Reagents and Materials:

    • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

    • ATP.

    • Biotinylated peptide substrate.

    • This compound (test compound).

    • Kinase buffer.

    • Europium-labeled anti-phosphotyrosine antibody.

    • Streptavidin-allophycocyanin (SA-APC).

    • 384-well assay plates.

    • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, biotinylated peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the specified reaction time.

    • Stop the reaction by adding EDTA.

    • Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC).

    • Incubate in the dark to allow for antibody binding.

    • Read the plate on a TR-FRET-capable plate reader.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Kinase_Assay_Workflow A Serial Dilution of Test Compound B Add Kinase, Substrate, and Compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate C->D E Stop Reaction with EDTA D->E F Add Detection Reagents E->F G Incubate in Dark F->G H Read Plate (TR-FRET) G->H I Calculate IC50 H->I

Figure 2: In Vitro Kinase Inhibition Assay Workflow.
Cellular Assay for Target Engagement

Objective: To assess the ability of this compound to inhibit FGFR signaling in a cellular context.

Methodology:

  • Cell Line: Utilize a cancer cell line with known FGFR amplification or activating mutations (e.g., SNU-16 for FGFR2 amplification).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for a specified duration.

    • Lyse the cells and collect the protein lysates.

    • Perform a Western blot analysis to detect the phosphorylation levels of FGFR and downstream signaling proteins such as ERK and AKT.

    • Use antibodies specific for the phosphorylated and total forms of the proteins of interest.

    • Quantify the band intensities to determine the dose-dependent inhibition of FGFR signaling.

Quantitative Data Summary

While specific experimental data for this compound is not publicly available, the following table presents representative IC50 values for analogous 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR kinases, as reported in the literature.[5][6] This data provides a benchmark for the expected potency of the title compound.

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 7925712

Data for compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, from a study on potent FGFR inhibitors.[5][6]

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound functions as a kinase inhibitor, with a high probability of targeting the FGFR family. Its 7-azaindole core provides a well-established scaffold for ATP-competitive inhibition. The precise kinase selectivity profile and in vivo efficacy of this compound remain to be determined through rigorous experimental validation.

Future research should focus on:

  • Comprehensive Kinome Profiling: To determine the selectivity of this compound against a broad panel of human kinases.

  • Structural Biology: Co-crystallization of the compound with its target kinase(s) to elucidate the exact binding mode and guide further structure-activity relationship (SAR) studies.

  • In Vivo Efficacy Studies: Evaluation of the compound's anti-tumor activity in relevant animal models of cancers with aberrant FGFR signaling.

  • Pharmacokinetic and Pharmacodynamic Profiling: To assess the drug-like properties of the compound and its ability to engage the target in vivo.

This in-depth technical guide provides a robust framework for understanding and investigating the mechanism of action of this compound, paving the way for its potential development as a targeted therapeutic agent.

References

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. [Link]
  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry. [Link]
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals. [Link]
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]
  • Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues.
  • Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. Bioorganic & Medicinal Chemistry. [Link]
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
  • Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry. [Link]
  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. J&K Scientific. [Link]
  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry. [Link]
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. [Link]
  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E. [Link]
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules. [Link]
  • Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
  • Small molecule inhibitors of the JAK family of kinases.
  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors.
  • Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants. Journal of Medicinal Chemistry. [Link]
  • Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry. [Link]
  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. [Link]
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [Link]
  • Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry. [Link]

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A Technical Guide to the Biological Significance of the 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, represents a privileged structure in modern medicinal chemistry, largely due to its role as a bioisostere of the natural indole nucleus. This guide focuses on a specific, strategically functionalized derivative, 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (CAS No: 688782-02-7). While direct biological activity data for this exact compound is limited, its true value lies in its exceptional utility as a core intermediate for the synthesis of potent and selective modulators of critical biological targets. The chlorine atom at the C4 position serves as a versatile synthetic handle for introducing diverse functionalities via cross-coupling reactions, while the methyl group at C3 provides crucial steric and electronic properties that influence target binding. This document provides an in-depth analysis of the synthetic strategies employing this scaffold, its application in the development of targeted therapeutics—primarily kinase inhibitors—and detailed experimental protocols for its derivatization and biological evaluation.

The 1H-Pyrrolo[2,3-b]pyridine Core: A Foundation for Therapeutic Innovation

Chemical Profile: this compound

The subject of this guide is a heterocyclic compound featuring a fused pyrrole and pyridine ring system.[1] Its structure is foundational for building more complex, biologically active molecules.

  • IUPAC Name: this compound

  • CAS Number: 688782-02-7[1]

  • Molecular Formula: C₈H₇ClN₂

  • Molecular Weight: 166.61 g/mol [1]

The key features are the 7-azaindole core, a C4-chloro substituent, and a C3-methyl group. This specific arrangement is not arbitrary; it is a deliberate design for chemical diversification.

The 7-Azaindole Scaffold: A Bioisosteric Advantage

Pyrrolopyridines, particularly 7-azaindoles, are considered bioisosteres of indoles.[2] This means they have similar physical and chemical properties, allowing them to mimic indoles in biological systems, often with improved pharmacological profiles. The replacement of a carbon atom in the benzene ring of indole with a nitrogen atom introduces a hydrogen bond acceptor, which can alter binding modes, improve solubility, and modify metabolic stability—all critical parameters in drug design. This scaffold is a cornerstone in the development of inhibitors for various enzyme classes.[2]

Strategic Importance of C4-Chloro and C3-Methyl Substituents

The true utility of this compound lies in its functionalization:

  • The C4-Chloro Group: This is the molecule's primary reactive site for diversification. The chlorine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation) reactions.[3] This allows for the systematic and efficient introduction of a wide array of aryl, heteroaryl, and amino substituents at a position often critical for directing selectivity and potency against biological targets.

  • The C3-Methyl Group: While less reactive, the methyl group at the C3 position is not merely a passive substituent. It influences the molecule's electronics and provides steric bulk that can be exploited to achieve selective binding. By occupying a specific region of a target's binding pocket, it can prevent off-target interactions or create favorable van der Waals contacts to enhance affinity for the desired target.

Synthetic Strategies and Methodologies

The synthesis of derivatives from the this compound core is a well-established process in medicinal chemistry, leveraging the reactivity of the C4-chloro position.

General Synthetic Approach for Diversification

The most common strategy involves a palladium-catalyzed cross-coupling reaction to displace the C4-chloride. A typical workflow involves reacting the core scaffold with a boronic acid (Suzuki coupling) or an amine (Buchwald-Hartwig amination) to generate a library of analogues for biological screening.[3]

Visualization: Synthetic Diversification Workflow

The following diagram illustrates the central role of the 4-chloro-pyrrolo[2,3-b]pyridine scaffold in generating diverse chemical entities via two key cross-coupling reactions.

G cluster_start Core Scaffold cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Diversified Products A 4-Chloro-3-methyl- 1H-pyrrolo[2,3-b]pyridine B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B R-B(OH)2, Pd Catalyst, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C R1R2-NH, Pd Catalyst, Base D 4-Aryl/Heteroaryl Derivatives (e.g., Kinase Inhibitors) B->D E 4-Amino Derivatives (e.g., Kinase Inhibitors) C->E cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., FGFR) ADP ADP Receptor->ADP Downstream Downstream Signaling Cascade Receptor->Downstream Phosphorylation ATP ATP ATP->Receptor Response Cellular Responses (Proliferation, Survival) Downstream->Response Inhibitor Scaffold-Based Kinase Inhibitor Inhibitor->Receptor Blocks ATP Binding Site

Caption: Mechanism of action for scaffold-based kinase inhibitors.

Beyond Kinases: Phosphodiesterase 4B (PDE4B) Inhibition

The versatility of the scaffold extends beyond kinases. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective inhibitors of PDE4B. [4]This target is relevant for central nervous system (CNS) diseases. The lead compound from this series significantly inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages, demonstrating potential for treating neuroinflammation. [4]

Field-Proven Experimental Protocols

To translate the potential of the this compound scaffold into tangible results, robust and reproducible experimental protocols are essential.

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes a general method for coupling a primary or secondary amine to the C4 position of the scaffold, a key step in synthesizing many kinase inhibitors.

Objective: To synthesize a 4-amino-3-methyl-1H-pyrrolo[2,3-b]pyridine derivative.

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq)

  • Ligand (e.g., XPhos, RuPhos, 0.1 eq) [3]* Base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Nitrogen or Argon atmosphere setup

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction vessel, add this compound, the amine, the base, the palladium catalyst, and the ligand.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to remove all oxygen.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for the duration of the reaction (2-24 hours).

    • Causality Insight: Heating is necessary to overcome the activation energy for the oxidative addition of the palladium catalyst to the C-Cl bond, which is the rate-limiting step of the catalytic cycle. The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos stabilize the palladium center and facilitate reductive elimination. [3]5. Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Kinase Inhibition Assay (LANCE® Ultra)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the inhibitory potency (IC₅₀) of a synthesized compound.

Objective: To determine the IC₅₀ value of a test compound against a target kinase (e.g., FGFR1).

Materials:

  • ULight™-labeled peptide substrate

  • Europium (Eu)-labeled anti-phospho-substrate antibody

  • Recombinant human kinase enzyme

  • Test compound (serially diluted in DMSO)

  • ATP solution

  • Assay buffer and stop solution

  • 384-well microplate

  • TR-FRET-capable plate reader

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense into the microplate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add the kinase enzyme solution to all wells except the negative controls.

  • Initiation of Reaction: Add a solution containing both the ULight™-peptide substrate and ATP to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Causality Insight: The concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase. [3]This ensures that the assay is sensitive to competitive inhibitors that bind to the ATP pocket.

  • Reaction Termination: Add the stop solution, which contains EDTA to chelate Mg²⁺ and halt enzymatic activity, along with the Eu-labeled antibody. Incubate for 60 minutes to allow for antibody binding.

  • Signal Detection: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (ULight™ acceptor) and 615 nm (Eu-donor).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Self-Validation: The assay includes controls for maximum signal (enzyme, no inhibitor) and background (no enzyme), ensuring that the observed signal change is due to specific enzymatic inhibition. The Z'-factor for the assay should be calculated to confirm its robustness.

Visualization: Kinase Assay Workflow

A 1. Dispense Serial Dilutions of Test Compound B 2. Add Kinase Enzyme Solution A->B C 3. Add Substrate & ATP Solution (Initiate Reaction) B->C D 4. Add Stop Solution & Eu-Antibody (Terminate & Detect) C->D E 5. Incubate to Allow Antibody Binding D->E F 6. Read Plate (TR-FRET Signal) E->F G 7. Plot Data & Calculate IC50 F->G

Caption: Step-by-step workflow for an in vitro TR-FRET kinase inhibition assay.

Structure-Activity Relationship (SAR) Summary

Analysis of multiple studies reveals key trends in how structural modifications to the 1H-pyrrolo[2,3-b]pyridine core affect biological activity.

Core Scaffold BaseTargetC4-Substituent ExampleC2/C5-Substituent ExamplePotency (IC₅₀)Reference
1H-pyrrolo[2,3-b]pyridineFGFR13,5-dimethoxyphenyl-amino-7 nM[5]
1H-pyrrolo[2,3-b]pyridineFGFR23,5-dimethoxyphenyl-amino-9 nM[5]
1H-pyrrolo[2,3-b]pyridinePDE4B-2-carboxamide0.11 - 1.1 µM[4]
1H-pyrrolo[2,3-b]pyridineCDK8-5-(phenylpropenamide)48.6 nM[6][7]
1H-pyrrolo[2,3-b]pyridineJAK1(cis-1-benzylpiperidin-4-yl)amino5-carboxamidePotent & Selective[8]

Key Insights:

  • C4-Position: Large, often substituted, aryl-amino or aryl groups at the C4 position are consistently found in potent kinase inhibitors. This substituent typically projects into the solvent-exposed region of the ATP-binding site or makes key contacts in the hinge region.

  • Other Positions (C2, C3, C5): Modifications at other positions are used to fine-tune properties. Carboxamides at C2 or C5 can improve solubility and provide additional hydrogen bonding interactions, as seen in PDE4B and JAK1 inhibitors. [8][4]The C3-methyl group on our core scaffold likely provides a beneficial hydrophobic interaction in the ATP pocket for certain kinases.

Future Directions and Conclusion

This compound is a quintessential example of a molecular scaffold whose value is realized through its synthetic potential. It is not an end but a beginning—a highly valuable starting point for the generation of libraries of diverse compounds aimed at high-value therapeutic targets.

Future research should focus on:

  • Exploring Novel C4-Substituents: The use of novel, three-dimensional fragments at the C4 position could unlock selectivity for previously intractable kinase targets.

  • Target Identification: While kinase inhibition is the dominant application, screening derivatives against other enzyme families and receptor classes could reveal new and unexpected biological activities. [2]3. Pharmacokinetic Optimization: A key challenge is optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of derivatives. Future work will involve modifying the core and its substituents to enhance properties like brain penetrance for CNS targets or oral bioavailability for systemic diseases. [4] In conclusion, the this compound scaffold is a powerful tool in the arsenal of the medicinal chemist. Its strategic functionalization provides a reliable and versatile route to novel therapeutics, particularly in the highly competitive and impactful field of kinase inhibition.

References

  • EvitaChem.
  • Aarhus, E., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(24), 5948. [Link]
  • Zhang, Y., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Omega, 5(30), 18873-18882. [Link]
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
  • ChemSynthesis. 4-chloro-1H-pyrrolo[2,3-b]pyridine. [Link]
  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 9(24), 13445-13455. [Link]
  • Li, Y., et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E, 68(Pt 11), o2666. [Link]
  • ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
  • ACS Publications. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
  • PubMed. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095-12123. [Link]

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The 7-Azaindole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 7-azaindole nucleus, a bioisostere of indole, has emerged as a "privileged scaffold" in medicinal chemistry due to its unique physicochemical properties and versatile biological activities.[1][2] Its ability to act as a hinge-binding motif in kinases has cemented its importance in the development of targeted therapeutics, particularly in oncology.[3][4][5] This guide provides a comprehensive overview of the discovery and development of substituted 7-azaindole derivatives, delving into synthetic strategies, structure-activity relationships (SAR), and key therapeutic applications. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Rise of the 7-Azaindole Core: A Strategic Bioisostere

The strategic replacement of the benzene ring in indole with a pyridine ring to create 7-azaindole introduces a nitrogen atom that significantly alters the molecule's properties.[1] This modification can lead to enhanced aqueous solubility, improved metabolic stability, and the formation of additional hydrogen bonds with biological targets, which are often crucial for potent and selective inhibition.[2] These attractive pharmacological properties have led to the development of several clinically successful drugs, including the BRAF kinase inhibitor Vemurafenib for melanoma and the tyrosine kinase inhibitor Pexidartinib.[1]

The versatility of the 7-azaindole scaffold is further underscored by the diverse biological activities exhibited by its derivatives, which include:

  • Kinase Inhibition: A primary area of application, targeting a wide range of kinases involved in cell signaling and proliferation.[3][6][7][8]

  • Anticancer Activity: Beyond kinase inhibition, derivatives have shown cytotoxic and anti-proliferative effects against various cancer cell lines.[9][10]

  • Anti-inflammatory and Analgesic Effects: Certain derivatives have demonstrated potential in modulating inflammatory pathways and providing pain relief.[11]

  • Antiviral and Other Activities: The scaffold has been explored for its potential in treating infectious diseases, including HIV and influenza.[1]

Synthetic Strategies for Substituted 7-Azaindoles

The synthesis of the 7-azaindole core and its subsequent functionalization are critical steps in the drug discovery process. Traditional methods like the Fischer, Bartoli, and Reissert indole syntheses are often inefficient for azaindoles due to the electron-deficient nature of the pyridine ring.[2] Consequently, modern cross-coupling and cyclization strategies have become the methods of choice.

Palladium-Catalyzed Cross-Coupling and Cyclization

Palladium-catalyzed reactions are a cornerstone for the efficient construction of 2-substituted 7-azaindoles. A highly effective two-step procedure starting from 2-amino-3-iodopyridine is often employed.[12]

Workflow for Palladium-Catalyzed Synthesis of 2-Substituted 7-Azaindoles:

G A 2-Amino-3-iodopyridine + Terminal Alkyne B Sonogashira Coupling (Pd catalyst, Cu(I), base) A->B C 2-Amino-3-(alkynyl)pyridine Intermediate B->C D C-N Cyclization (Base, e.g., t-BuOK, 18-crown-6) C->D E 2-Substituted 7-Azaindole D->E

Caption: Palladium-catalyzed Sonogashira coupling followed by C-N cyclization.

This approach is highly efficient, scalable, and avoids the need for protecting groups, making it superior to many older strategies.[12] The use of 18-crown-6 is crucial in the cyclization step as it complexes with the potassium cation of the base (e.g., potassium tert-butoxide), enhancing its reactivity.[12]

Experimental Protocol: Synthesis of 2-Phenyl-7-azaindole

  • Sonogashira Coupling: To a solution of 2-amino-3-iodopyridine (1.0 mmol) and phenylacetylene (1.2 mmol) in degassed triethylamine (5 mL), add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).

  • Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-amino-3-(phenylethynyl)pyridine.

  • C-N Cyclization: Dissolve the intermediate from the previous step (1.0 mmol) in toluene (10 mL). Add potassium tert-butoxide (1.5 mmol) and 18-crown-6 (0.1 mmol).

  • Heat the mixture at 65°C for 2 hours.

  • Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to afford 2-phenyl-7-azaindole.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly accelerate many organic reactions, including the synthesis of 7-azaindole derivatives.[13][14] This technique can reduce reaction times from hours to minutes and often improves yields. An example is the iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes under microwave irradiation.[13]

7-Azaindoles as Kinase Inhibitors: A Mechanistic Perspective

The most significant impact of the 7-azaindole scaffold has been in the development of kinase inhibitors.[3][4][5] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

The 7-azaindole core acts as an excellent "hinge-binding motif".[3][4] The ATP-binding site of most kinases has a flexible hinge region that connects the N- and C-terminal lobes of the enzyme. The 7-azaindole scaffold can form two crucial hydrogen bonds with the backbone of this hinge region: the pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor.[4] This bidentate interaction provides a strong anchor for the inhibitor, leading to potent inhibition.

General Signaling Pathway and Inhibition by 7-Azaindole Derivatives:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Kinase Downstream Kinase (e.g., BRAF) Receptor_Tyrosine_Kinase->Downstream_Kinase Activates Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Downstream_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Azaindole_Inhibitor 7-Azaindole Derivative Azaindole_Inhibitor->Downstream_Kinase Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Inhibition of a kinase signaling pathway by a 7-azaindole derivative.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of 7-azaindole-based inhibitors. The five available positions on the 7-azaindole ring allow for extensive chemical modification.[4][14]

  • Positions 1, 3, and 5: These are often the most active sites for substitution to enhance anticancer activity.[9]

  • Position 3: Substitution at this position with groups like chalcones has been shown to yield potent inhibitors of kinases such as Haspin and CDK9.[15]

  • Position 5: The addition of various substituents at this position is a common strategy in the development of kinase inhibitors like Vemurafenib.

  • Nitrogen at Position 7: The N7 atom is considered essential for the antiproliferative activity of some derivatives.[16]

Table 1: Representative 7-Azaindole-Based Kinase Inhibitors and their Targets

Compound NamePrimary Kinase Target(s)Therapeutic AreaFDA Approval Status
VemurafenibBRAF V600EMelanomaApproved[1]
PexidartinibCSF1R, c-Kit, FLT3Tenosynovial Giant Cell TumorApproved[1]
FevipiprantProstanoid DP2 Receptor AntagonistAsthmaFailed Phase III[1]
Compound 5fHaspin, CDK9/CyclinTPreclinical (Cancer)N/A[15]

Drug Discovery Workflow for 7-Azaindole Derivatives

The discovery of a novel 7-azaindole-based drug follows a structured, multi-stage process.

Workflow for the Discovery of 7-Azaindole Kinase Inhibitors:

G A Target Identification & Validation B Library Design & Synthesis (Substituted 7-Azaindoles) A->B C High-Throughput Screening (HTS) (Biochemical Assays) B->C D Hit Identification C->D E Lead Generation (SAR Studies, Docking) D->E F Lead Optimization (ADME/Tox Profiling) E->F G In Vivo Efficacy Studies (Animal Models) F->G H Clinical Candidate Selection G->H

Caption: A typical drug discovery workflow for 7-azaindole derivatives.

Conclusion and Future Perspectives

The 7-azaindole scaffold has proven to be an exceptionally valuable core structure in medicinal chemistry, with a significant track record of success in the development of kinase inhibitors.[6][7] Its unique electronic properties and ability to form key hydrogen bond interactions make it a powerful tool for designing potent and selective therapeutic agents. Future research will likely focus on exploring novel substitutions on the 7-azaindole ring to target a wider range of biological targets, including emerging kinase targets and other enzyme families. The development of more efficient and diverse synthetic methodologies will continue to fuel the discovery of new derivatives with improved pharmacological profiles.

References

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152.
  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini reviews in medicinal chemistry, 19(9), 727–736.
  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727-736.
  • Siddiqui, A. A., & Mishra, R. (2011). Synthesis and pharmacological activities of 7-azaindole derivatives. Acta poloniae pharmaceutica, 68(3), 331–336.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & pharmaceutical bulletin, 66(1), 29–36.
  • Shrestha, R., & Timsina, R. (2022). Azaindole Therapeutic Agents. Molecules (Basel, Switzerland), 27(19), 6652.
  • Gaur, R., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future medicinal chemistry, 15(24), 2309–2323.
  • Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & medicinal chemistry letters, 17(7), 1934–1937.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36.
  • Zhang, S., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers, 9(5), 1361-1366.
  • Schirok, H. (2006). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. The Journal of Organic Chemistry, 71(15), 5538-5545.
  • Le, T. H., et al. (2023). Different strategies for synthesis of 7-azaindoles. Molecules, 28(15), 5789.
  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles.
  • Ramirez, J. A. (2008). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock.
  • Li, S., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & medicinal chemistry, 95, 117503.
  • Esterhuizen, C., et al. (2020). Synthesis and evaluation of C3 substituted chalcone-based derivatives of 7-azaindole as protein kinase inhibitors. Chemical biology & drug design, 96(6), 1395–1407.
  • ResearchGate. (n.d.). SAR of 7-azaindole derivatives as Src kinase inhibitor.
  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European journal of medicinal chemistry, 258, 115621.
  • Belasri, A., et al. (2023). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Molecules, 28(11), 4496.
  • Musso, L., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals (Basel, Switzerland), 11(3), 85.
  • Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Defense Technical Information Center.

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An In-depth Technical Guide to the Solubility Profile of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

This compound belongs to the 7-azaindole class of compounds, which are recognized as important scaffolds in the development of therapeutic agents. The pyrrolo[2,3-b]pyridine core is a bioisostere of indole and is prevalent in compounds targeting a range of biological pathways. The substitution pattern of a chloro group at the 4-position and a methyl group at the 3-position can significantly influence the compound's physicochemical properties, including its solubility. Understanding the solubility of this specific analogue is a critical early step in preclinical development, as poor solubility can lead to challenges in formulation and unpredictable in vivo exposure.

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is the maximum concentration of the solute that can be dissolved in the solvent at a given temperature and pressure to form a saturated solution in thermodynamic equilibrium. Several factors intrinsic to the solute and the solvent influence this property.

2.1. Physicochemical Properties of this compound

While extensive experimental data is not available, we can infer some properties based on its structure and related compounds like 4-chloro-1H-pyrrolo[2,3-b]pyridine.

PropertyValue/InformationSource
Molecular FormulaC₈H₇ClN₂-
Molecular Weight166.61 g/mol [1]
AppearanceExpected to be a solid at room temperature[1]
Melting PointData for the parent compound 4-chloro-1H-pyrrolo[2,3-b]pyridine is 174-176 ºC; the methyl substitution may alter this.[2]
pKaThe pyridine nitrogen introduces basicity, while the pyrrole nitrogen is weakly acidic. The exact pKa would require experimental determination.
LogPThe presence of the chloro and methyl groups suggests a degree of lipophilicity. An estimated LogP would be beneficial for predicting solubility in non-polar solvents.

2.2. Factors Influencing Solubility

  • Crystal Lattice Energy: The stability of the solid-state form of the compound will significantly impact its solubility. A more stable crystalline form will have a higher lattice energy and, consequently, lower solubility.[3]

  • Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are crucial. "Like dissolves like" is a guiding principle; polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes.

  • Temperature: For most solid solutes, solubility increases with temperature. However, this relationship must be determined empirically.

  • pH: For ionizable compounds like this compound, the pH of the aqueous medium will have a profound effect on solubility. The compound's solubility will be lowest at its isoelectric point and will increase in acidic or basic solutions where it can form soluble salts.[4]

Experimental Determination of Solubility

Given the absence of published data, experimental determination is necessary. The following protocols are standard in the pharmaceutical industry for characterizing the solubility of new chemical entities.

3.1. Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[4] It measures the concentration of a saturated solution that is in equilibrium with the solid drug.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, acetonitrile).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the samples to separate the saturated solution from the excess solid.[3]

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Diagram of the Shake-Flask Method Workflow:

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification A Add excess solid to solvent vials B Agitate at constant temperature (24-72h) A->B C Centrifuge or filter to remove solid B->C D Withdraw supernatant C->D E Dilute sample D->E F Analyze by HPLC-UV E->F

Caption: Workflow for Thermodynamic Solubility Determination.

3.2. Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer. This method is higher throughput but may overestimate solubility as it can lead to supersaturated solutions.[3]

Protocol:

  • Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4).

  • Incubation: Incubate the mixture for a short period (e.g., 1-2 hours) at a specific temperature.

  • Precipitate Detection: Measure the turbidity of the solution using nephelometry or by visual inspection to detect the formation of a precipitate.[5] The concentration at which precipitation occurs is the kinetic solubility.

  • Quantification (Optional): Alternatively, after incubation, the sample can be filtered, and the concentration of the compound in the filtrate can be determined by HPLC-UV.

Diagram of Kinetic Solubility Workflow:

G cluster_stock Step 1: Stock Preparation cluster_dilute Step 2: Dilution cluster_incubate Step 3: Incubation cluster_detect Step 4: Detection A Prepare concentrated DMSO stock B Add stock to aqueous buffer A->B C Incubate for 1-2 hours B->C D Measure turbidity (Nephelometry) C->D E or Filter and analyze by HPLC C->E

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and organized manner to facilitate analysis and comparison.

Table 1: Template for Thermodynamic Solubility of this compound

Solvent SystemTemperature (°C)Solubility (µg/mL)Solubility (mM)Method
Water25Experimental ValueCalculated ValueShake-Flask
PBS (pH 5.0)25Experimental ValueCalculated ValueShake-Flask
PBS (pH 7.4)25Experimental ValueCalculated ValueShake-Flask
PBS (pH 9.0)25Experimental ValueCalculated ValueShake-Flask
Ethanol25Experimental ValueCalculated ValueShake-Flask
Methanol25Experimental ValueCalculated ValueShake-Flask
Acetonitrile25Experimental ValueCalculated ValueShake-Flask
DMSO25Experimental ValueCalculated ValueShake-Flask
Water37Experimental ValueCalculated ValueShake-Flask
PBS (pH 7.4)37Experimental ValueCalculated ValueShake-Flask

Table 2: Template for Kinetic Solubility of this compound

Aqueous BufferTemperature (°C)Kinetic Solubility (µM)Method
PBS (pH 7.4)25Experimental ValueNephelometry/HPLC
PBS (pH 7.4)37Experimental ValueNephelometry/HPLC

Interpretation of Results:

  • Aqueous Solubility: The solubility in water and PBS at physiological pH (7.4) is a critical parameter for predicting oral bioavailability. Low aqueous solubility (e.g., <10 µg/mL) can be a significant hurdle in drug development.[6]

  • pH-Solubility Profile: The data from buffers at different pH values will reveal if the compound's solubility is pH-dependent, which is expected due to the basic pyridine nitrogen. This information is crucial for understanding its behavior in different parts of the gastrointestinal tract.

  • Solubility in Organic Solvents: Data in organic solvents is useful for developing formulations and for purification processes like crystallization. For the related 7-azaindole, solubility was found to be highest in THF and acetone. A similar trend might be observed for this derivative.

Conclusion

While direct experimental data on the solubility of this compound is currently lacking in the public domain, a robust framework exists for its determination. By employing established methodologies such as the shake-flask method for thermodynamic solubility and precipitation assays for kinetic solubility, researchers can generate the critical data needed to advance this compound in the drug discovery process. The structural similarity to other 7-azaindole derivatives suggests that it may exhibit limited aqueous solubility, a common challenge for many small molecule drug candidates. The protocols and data presentation templates provided in this guide offer a clear path for scientists to thoroughly characterize the solubility profile of this promising heterocyclic compound.

References

  • Nanjing Tech University. (2020, July 9). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K.
  • PMC - PubMed Central. (2018, December 10). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators.
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Abougela, I. K. (1983). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Bevan, M. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Jouyban, A. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.
  • ChemSynthesis. (2025, May 20). 4-chloro-1H-pyrrolo[2,3-b]pyridine.
  • PubChem. 4-Chloro-1H-pyrrolo[2,3-b]pyridine.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Echemi. This compound Safety Data Sheets.
  • Sigma-Aldrich. 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine.

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An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the spectral data, including predicted chemical shifts, coupling constants, and peak assignments. The guide further explains the underlying principles governing the spectral characteristics of this heterocyclic compound, grounded in established spectroscopic theory and supported by data from analogous structures.

Introduction

This compound, also known as 4-chloro-3-methyl-7-azaindole, is a substituted heterocyclic compound of significant interest in medicinal chemistry. The pyrrolo[2,3-b]pyridine core is a common scaffold in numerous biologically active molecules. Accurate structural elucidation is paramount in the synthesis and development of novel chemical entities, and ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose. This guide offers a foundational understanding of the expected ¹H NMR spectrum of this specific molecule, enabling researchers to verify their synthetic products and understand the electronic environment of the core structure.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of structurally related compounds and established principles of NMR spectroscopy.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H1 (NH)11.0 - 12.0br s-
H27.3 - 7.5s-
H57.0 - 7.2d5.0 - 5.5
H68.0 - 8.2d5.0 - 5.5
CH₃2.3 - 2.5s-

Molecular Structure and Proton Numbering

To facilitate the discussion of the ¹H NMR spectrum, the protons of this compound are numbered as follows:

G cluster_0 This compound cluster_1 Proton Assignments mol H1 H1 H2 H2 H5 H5 H6 H6 CH3 CH₃

Caption: Molecular structure of this compound with proton numbering.

Detailed Spectral Analysis and Justification

The predicted ¹H NMR spectrum of this compound is a composite of signals arising from the pyrrole and pyridine rings, as well as the methyl substituent. The chemical shifts and coupling patterns are influenced by the electronic effects of the chloro and methyl groups and the inherent aromaticity of the fused ring system.

  • H1 (N-H Proton): The proton attached to the nitrogen of the pyrrole ring is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 11.0 and 12.0 ppm . This significant deshielding is due to the acidic nature of the N-H proton and its involvement in intermolecular hydrogen bonding. The broadness of the signal is a consequence of quadrupole broadening from the adjacent nitrogen atom and chemical exchange with residual water or other protic species in the solvent.

  • H2 (Pyrrole Proton): The H2 proton is situated on the pyrrole ring. In the absence of adjacent protons, its signal is predicted to be a singlet . Its chemical shift is anticipated in the range of 7.3 - 7.5 ppm . This is based on the typical chemical shift of the α-proton in pyrrole systems, with some downfield shift due to the electron-withdrawing effect of the adjacent nitrogen and the fused pyridine ring.

  • H5 and H6 (Pyridine Protons): The H5 and H6 protons are located on the pyridine ring and constitute an AX spin system. They are expected to appear as a pair of doublets .

    • H6 is predicted to resonate further downfield (8.0 - 8.2 ppm ) due to its position ortho to the electronegative nitrogen atom of the pyridine ring.

    • H5 is expected to appear more upfield (7.0 - 7.2 ppm ). The observed coupling between H5 and H6, a typical ortho coupling in a six-membered aromatic ring, is predicted to be in the range of 5.0 - 5.5 Hz . The presence of the electron-donating pyrrole ring fused to the pyridine ring influences the electron density and thus the chemical shifts of these protons.

  • CH₃ (Methyl Protons): The protons of the methyl group at the C3 position are expected to appear as a sharp singlet in the upfield region of the aromatic spectrum, around 2.3 - 2.5 ppm . The singlet multiplicity is due to the absence of any adjacent protons. Its chemical shift is characteristic of a methyl group attached to an aromatic ring.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for nitrogen-containing heterocycles as it can help in observing the N-H proton more clearly.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • Data Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

    • Spectral Width: A spectral width of approximately 16 ppm, centered around 8 ppm, should be sufficient to cover all expected signals.

    • Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the protons, especially the N-H proton.

    • Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons for each peak.

Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for the interpretation of the ¹H NMR spectrum of this compound.

G cluster_workflow Spectral Interpretation Workflow start Acquire ¹H NMR Spectrum process Process Data (FT, Phasing, Referencing) start->process identify_nh Identify Broad Singlet (Downfield, ~11-12 ppm) → Assign to N-H process->identify_nh identify_ch3 Identify Sharp Singlet (Upfield, ~2.3-2.5 ppm) → Assign to CH₃ process->identify_ch3 identify_pyrrole Identify Singlet (~7.3-7.5 ppm) → Assign to H2 process->identify_pyrrole identify_pyridine Identify Pair of Doublets (J ≈ 5 Hz) process->identify_pyridine integrate Integrate All Signals (Verify Proton Ratios) identify_nh->integrate identify_ch3->integrate identify_pyrrole->integrate assign_pyridine Downfield Doublet (~8.0-8.2 ppm) → H6 Upfield Doublet (~7.0-7.2 ppm) → H5 identify_pyridine->assign_pyridine assign_pyridine->integrate final Final Structure Confirmation integrate->final

Caption: A logical workflow for the assignment of signals in the ¹H NMR spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of this compound. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can effectively utilize ¹H NMR spectroscopy to confirm the synthesis of this important heterocyclic compound. The provided experimental protocol and interpretation workflow serve as a practical resource for obtaining and analyzing high-quality spectral data, thereby ensuring the scientific integrity of research and development endeavors in the field of medicinal chemistry.

References

  • PubChem. 4-Chloro-1H-pyrrolo[2,3-b]pyridine. [Link]
  • Reich, H. J. Proton NMR Table. Michigan State University Department of Chemistry. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Mass Spectrometry Analysis of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its structural motif is a key component in a variety of biologically active molecules, including kinase inhibitors.[1] The precise characterization of such molecules is paramount for ensuring the integrity of research and the quality of potential therapeutic agents. Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation and quantification of these compounds. This guide provides an in-depth exploration of the mass spectrometric analysis of this compound, offering insights into ionization techniques, fragmentation pathways, and analytical strategies.

Molecular Profile

A foundational understanding of the analyte's properties is crucial for method development in mass spectrometry.

PropertyValueSource
Molecular Formula C₈H₇ClN₂[3]
Molecular Weight 166.61 g/mol [3]
Monoisotopic Mass 166.030 g/mol Calculated
Structure A fused pyrrole and pyridine ring system with a chlorine atom at position 4 and a methyl group at position 3.N/A

Ionization Techniques: A Deliberate Choice

The selection of an appropriate ionization technique is the first critical step in the mass spectrometric analysis of this compound. The choice between "soft" and "hard" ionization methods depends on the analytical goal.[4][5]

Soft Ionization: Preserving the Molecular Ion

For accurate molecular weight determination and to serve as a precursor for tandem mass spectrometry (MS/MS), soft ionization techniques are preferred as they minimize fragmentation.[6][7]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar compounds and is compatible with liquid chromatography (LC).[4][5] Given the presence of nitrogen atoms in the pyrrolo[2,3-b]pyridine core, which can be readily protonated, ESI in positive ion mode is highly effective. The expected primary ion would be the protonated molecule, [M+H]⁺.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is also compatible with LC and is particularly useful for less polar compounds that may not ionize well by ESI.[8] It involves the ionization of the analyte in the gas phase through reactions with reagent gas ions. For this compound, APCI would also be expected to produce the [M+H]⁺ ion.

Hard Ionization: Unveiling Structural Fragments

When detailed structural information is required from the initial ionization event, a hard ionization technique like Electron Ionization (EI) can be employed.

  • Electron Ionization (EI): EI utilizes a high-energy electron beam to ionize the analyte, leading to extensive fragmentation.[4][8] This technique is typically coupled with gas chromatography (GC) and requires the analyte to be volatile and thermally stable. The resulting mass spectrum is a fingerprint of the molecule, containing a wealth of structural information.

Tandem Mass Spectrometry (MS/MS): Deciphering the Molecular Blueprint

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique for the structural elucidation of compounds by fragmenting a selected precursor ion and analyzing the resulting product ions.[9][10][11] This is particularly valuable for distinguishing between isomers and identifying unknown metabolites.

Experimental Workflow for MS/MS Analysis

The general workflow for an MS/MS experiment is a multi-step process.

MS_MS_Workflow cluster_LC Liquid Chromatography cluster_MS1 First Stage MS (MS1) cluster_Collision Collision Cell cluster_MS2 Second Stage MS (MS2) LC LC Separation Ionization Ionization (e.g., ESI) LC->Ionization Eluent Precursor Precursor Ion Selection ([M+H]⁺) Ionization->Precursor Ions CID Collision-Induced Dissociation (CID) Precursor->CID Selected Ion Product Product Ion Analysis CID->Product Fragment Ions

Caption: General workflow for LC-MS/MS analysis.

Predicted Fragmentation Pathway of [M+H]⁺

The fragmentation of the protonated molecule of this compound ([M+H]⁺ at m/z 167.0) in a collision cell (e.g., via Collision-Induced Dissociation - CID) can be predicted based on the stability of the resulting fragments. The presence of the chlorine atom provides a characteristic isotopic pattern that aids in the identification of chlorine-containing fragments.

Key predicted fragmentation pathways include:

  • Loss of HCl: A common fragmentation pathway for chlorinated compounds is the neutral loss of hydrogen chloride.

  • Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the pyrrole ring.

  • Ring cleavage: Fragmentation of the pyrrolo[2,3-b]pyridine core structure.

Fragmentation_Pathway cluster_main Predicted Fragmentation of [M+H]⁺ M_H [M+H]⁺ m/z 167.0 Frag1 [M+H - HCl]⁺ m/z 131.0 M_H->Frag1 - HCl Frag2 [M+H - •CH₃]⁺ m/z 152.0 M_H->Frag2 - •CH₃ Frag3 Further Fragmentation Frag1->Frag3 Frag2->Frag3

Caption: Predicted major fragmentation pathways.

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.

  • Working Solution: Prepare a working solution of 1 µg/mL by diluting the stock solution with the mobile phase to be used for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Ionization Source: ESI or APCI in positive ion mode.

  • MS1 Scan: Scan for the precursor ion [M+H]⁺ at m/z 167.0.

  • MS/MS Scan: Select the precursor ion at m/z 167.0 for fragmentation and scan for the resulting product ions.

Data Interpretation

The acquired mass spectra should be analyzed to confirm the molecular weight and elucidate the structure of the compound.

Ionm/z (predicted)Interpretation
[M+H]⁺ 167.0Protonated molecule
[M+H - HCl]⁺ 131.0Loss of hydrogen chloride
[M+H - •CH₃]⁺ 152.0Loss of a methyl radical

The presence of the chlorine isotope (³⁷Cl) will result in an isotopic peak at approximately m/z + 2 for chlorine-containing ions, with an intensity of about one-third of the monoisotopic peak (containing ³⁵Cl). This isotopic signature is a powerful tool for confirming the presence of chlorine in the molecule and its fragments.[9][12]

Conclusion

The mass spectrometric analysis of this compound is a multifaceted process that requires careful consideration of ionization techniques and fragmentation analysis. Soft ionization methods such as ESI and APCI are ideal for determining the molecular weight, while tandem mass spectrometry provides invaluable structural information. The predicted fragmentation pathways, including the loss of HCl and a methyl radical, serve as a guide for interpreting experimental data. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to develop robust and reliable analytical methods for the characterization of this important class of compounds.

References

  • de Hoffmann, E., & Stroobant, V. (2007).
  • PubChem. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine.
  • University of Bristol. (n.d.). Ionization Methods in Organic Mass Spectrometry.
  • ResearchGate. (n.d.). Unknown halogenated compounds with HRMS data.
  • Emory University. (n.d.). Mass Spectrometry Ionization Methods.
  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
  • Chemistry LibreTexts. (2023). 2.3: Ionization Techniques.
  • Wikipedia. (n.d.). Tandem mass spectrometry.
  • PubMed. (2017). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
  • Pipzine Chemicals. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine.
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Unlocking the Therapeutic Potential of 4-Chloro-3-methyl-7-azaindole: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of novel therapeutics.[1] This heterocyclic motif, a bioisostere of indole and purine, is integral to numerous FDA-approved drugs and clinical candidates targeting a wide array of diseases, from cancer to neurodegenerative disorders and infectious agents.[2][3] While the broader class of 7-azaindole derivatives has been extensively studied, the specific therapeutic landscape of 4-Chloro-3-methyl-7-azaindole remains largely uncharted. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate potential therapeutic targets for this promising compound. We will delve into both hypothesis-driven and unbiased screening methodologies, detail robust validation protocols, and provide the causal logic behind experimental design, empowering research teams to unlock the full therapeutic potential of 4-Chloro-3-methyl-7-azaindole.

Introduction: The 7-Azaindole Scaffold as a Foundation for Drug Discovery

The strategic incorporation of a nitrogen atom into the indole ring system endows 7-azaindoles with unique physicochemical properties that enhance their drug-like characteristics, including modulated solubility, pKa, and lipophilicity.[1] This structural alteration facilitates favorable interactions within the ATP-binding sites of protein kinases, making this class of enzymes a particularly rich source of targets for 7-azaindole derivatives.[1][4] Prominent examples like the BRAF inhibitor vemurafenib and the CSF-1R inhibitor pexidartinib underscore the clinical success of targeting kinases with this scaffold.[2]

Beyond kinases, the versatility of the 7-azaindole core has led to the development of compounds with diverse mechanisms of action, including:

  • Antiviral activity , notably as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[5]

  • Antiproliferative effects through the inhibition of microtubule dynamics.[6]

  • Modulation of inflammatory pathways via antagonism of the CRTh2 receptor.[7]

Given this precedent, 4-Chloro-3-methyl-7-azaindole, a specific but under-investigated derivative, stands as a compound of significant interest. The chloro and methyl substitutions on the core structure provide distinct electronic and steric features that can be exploited for potent and selective target engagement. This guide outlines a systematic approach to deconvolute its mechanism of action and identify its primary therapeutic targets.

Strategic Pathways for Target Identification

A dual-pronged approach, combining hypothesis-driven screening with unbiased discovery methods, provides the most efficient and comprehensive path to identifying the molecular targets of 4-Chloro-3-methyl-7-azaindole.

Hypothesis-Driven Approach: Leveraging Known Azaindole Bioactivity

The extensive literature on 7-azaindole derivatives provides a strong foundation for a hypothesis-driven screening cascade. The central premise is that 4-Chloro-3-methyl-7-azaindole is likely to engage with protein families known to bind structurally similar compounds.

Primary Target Family: Protein Kinases Kinases are the most validated target class for 7-azaindole compounds.[4] Therefore, an initial broad-based kinase panel screen is the logical first step.

Table 1: Recommended Initial Kinase Screening Panel

Kinase Family/TargetRationale for InclusionKey Disease Areas
BRAF Vemurafenib, a 7-azaindole, is a potent BRAF inhibitor.[2]Melanoma, Colorectal Cancer
CDKs (e.g., CDK2, CDK9) Meriolins, synthetic 7-azaindole hybrids, target CDKs.[8]Leukemia, Lymphoma
DYRK Kinases (DYRK1A/1B/2) 7-azaindole derivatives show nanomolar potency against DYRKs.[2]Glioblastoma, Neurodegenerative Disorders
ATR Kinase The clinical candidate AZD6738 is a 7-azaindole-based ATR inhibitor.[2]ATM-deficient Cancers
AAK1 A 7-azaindole molecule inhibits AAK1, a key regulator of viral trafficking.[2]Dengue, Ebola
Cdc7 Azaindole-chloropyridine compounds are potent Cdc7 inhibitors.[9]Broad-spectrum Oncology

Secondary Target Classes Based on other established activities of the azaindole scaffold, a secondary screening panel should be considered.

  • Tubulin: Certain azaindole derivatives are known to inhibit microtubule polymerization by binding to the colchicine site on tubulin.[6]

  • HIV-1 Reverse Transcriptase: The 7-azaindole core is present in potent NNRTIs.[5]

  • CRTh2 Receptor: 7-azaindole-3-acetic acid derivatives act as antagonists for this prostaglandin D2 receptor, which is involved in allergic inflammation.[7]

Unbiased Discovery Proteomics: Casting a Wider Net

To identify novel or unexpected targets beyond the established bioactivity of the scaffold, an unbiased chemical proteomics approach is essential. Affinity-based protein profiling is a powerful technique to isolate binding partners from a complex biological sample.

Workflow for Affinity-Based Target Identification

The core of this methodology involves synthesizing a chemical probe by modifying 4-Chloro-3-methyl-7-azaindole with a linker and a reactive or affinity handle (e.g., biotin). This probe is then used to capture its protein targets from cell lysates.

Unbiased_Target_ID cluster_synthesis Probe Synthesis cluster_proteomics Chemical Proteomics Workflow Start 4-Chloro-3-methyl- 7-azaindole Synth Chemical Synthesis: Attach Linker & Biotin Tag Start->Synth Probe Biotinylated Probe Synth->Probe Incubate Incubate Lysate with Probe Probe->Incubate Lysate Cell Lysate (Target Proteome) Lysate->Incubate Capture Capture on Streptavidin Beads Incubate->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis (Protein Identification) Elute->MS Data Data Analysis: Identify Enriched Proteins MS->Data caption Figure 1. Workflow for Unbiased Target ID.

Figure 1. Workflow for Unbiased Target ID.

This process identifies proteins that are significantly enriched in the probe pulldown compared to a control, providing a list of high-confidence candidate targets for subsequent validation.

Target Validation: From Binding to Biological Function

Once a list of potential targets has been generated, a rigorous validation cascade is critical to confirm target engagement and elucidate the functional consequences of this interaction.

Confirming Direct Binding: In Vitro Assays

The initial step is to confirm a direct, dose-dependent interaction between 4-Chloro-3-methyl-7-azaindole and the purified candidate protein.

  • For Kinases: Utilize enzymatic assays (e.g., ADP-Glo™, LanthaScreen™) to determine an IC50 value, quantifying the compound's inhibitory potency.

  • For Non-Enzymatic Proteins: Employ biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinity (KD).

Proving Target Engagement in a Cellular Context

Confirming that the compound engages its target within the complex environment of a living cell is a crucial validation step. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose. It is based on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture & Treatment:

    • Culture the chosen cell line to ~80% confluency.

    • Treat cells with either vehicle control or varying concentrations of 4-Chloro-3-methyl-7-azaindole for a predetermined time (e.g., 1 hour) at 37°C.

  • Heating Step:

    • Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 25°C.

  • Lysis and Protein Solubilization:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein in the supernatant using a specific detection method, such as Western Blot or an immunoassay (e.g., ELISA).

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both vehicle and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated samples indicates target stabilization and therefore, direct engagement.

Target_Validation_Workflow Start Candidate Target (from Screening) Biochem Biochemical/Biophysical Assay (e.g., IC50, KD) Confirms Direct Binding Start->Biochem CETSA Cellular Thermal Shift Assay (CETSA) Confirms Target Engagement in Cells Biochem->CETSA Functional Cell-Based Functional Assay (e.g., Phenotypic, Pathway Reporter) Links Engagement to Cellular Effect CETSA->Functional Conclusion Validated Therapeutic Target Functional->Conclusion caption Figure 2. Target Validation Cascade.

Figure 2. Target Validation Cascade.

Linking Target Engagement to Cellular Function

The final and most critical step is to demonstrate that the engagement of the target by 4-Chloro-3-methyl-7-azaindole leads to a measurable biological effect. The design of these experiments is entirely dependent on the validated target's known function.

  • If the target is a kinase in a proliferation pathway (e.g., BRAF): Perform cell viability assays (e.g., MTT, CellTiter-Glo®) on cancer cell lines with and without the relevant mutation. A potent cytotoxic effect in mutation-positive cells would provide strong functional validation.

  • If the target is involved in cell cycle progression (e.g., a CDK): Use flow cytometry to analyze the cell cycle distribution of treated cells. An accumulation of cells in a specific phase (e.g., G2/M arrest) would indicate functional target modulation.[6]

  • If the target is a non-kinase enzyme: Measure the accumulation of the enzyme's substrate or the depletion of its product in treated cells.

Conclusion and Future Directions

The 7-azaindole framework is a proven platform for the development of impactful medicines.[1][2] While 4-Chloro-3-methyl-7-azaindole itself is not extensively characterized, the rich history of its chemical class provides a clear and rational path forward for its investigation. The integrated strategy presented in this guide—combining hypothesis-driven screening based on established azaindole targets with unbiased proteomics for novel discovery—offers a robust blueprint for success. Rigorous follow-up with a validation cascade, culminating in the confirmation of target engagement in cells (CETSA) and a clear link to cellular function, will be paramount. By systematically applying these principles, research teams can effectively deconvolute the mechanism of action of 4-Chloro-3-methyl-7-azaindole and identify novel, druggable targets, paving the way for the next generation of therapeutics.

References

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Methodological & Application

Harnessing 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine for Targeted Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for utilizing 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic compound, in the context of biochemical kinase inhibition assays. As a derivative of the 7-azaindole scaffold, this molecule serves as a valuable starting point and building block in drug discovery, particularly for the development of selective kinase inhibitors.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, data interpretation guidelines, and expert insights into assay design. We will focus on its application against Janus Kinase 3 (JAK3), a critical target in immunology, providing a step-by-step methodology for determining inhibitory potency (IC50) and discussing the broader implications for kinase selectivity profiling.

Scientific Background: The Power of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is recognized in medicinal chemistry as a "privileged scaffold."[2] This designation is due to its recurring presence in molecules that exhibit high affinity for various biological targets, most notably protein kinases.

1.1. Mechanism of Hinge-Binding

The efficacy of the 7-azaindole core lies in its unique structure, which is bioisosteric to indole.[1] Its geometry allows it to function as an exceptional "hinge-binder." The ATP-binding site of all kinases contains a flexible hinge region that connects the N- and C-lobes of the catalytic domain. The 7-azaindole scaffold forms two crucial hydrogen bonds with the backbone of this hinge region: the pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor.[2][3][4] This bidentate interaction provides a stable anchor for the inhibitor, making it a highly effective ATP-competitive inhibition strategy.

1.2. Target Spotlight: Janus Kinase 3 (JAK3)

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are non-receptor tyrosine kinases essential for cytokine-mediated signaling through the JAK-STAT pathway.[5][6] Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases.[7]

  • JAK3's Role: Unlike the other ubiquitously expressed JAKs, JAK3 expression is primarily restricted to hematopoietic cells.[5] It exclusively associates with the common gamma chain (γc) of cytokine receptors, making it a critical transducer for signals from interleukins like IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This restricted expression profile makes JAK3 an attractive therapeutic target, as selective inhibition promises potent immunomodulation with a potentially lower risk of off-target effects compared to pan-JAK inhibitors.[8][9]

The this compound scaffold is an excellent starting point for designing potent and selective JAK3 inhibitors.[3][8]

cluster_membrane Cell Membrane Receptor γc Receptor JAK3_inactive JAK3 (Inactive) Receptor->JAK3_inactive recruits Cytokine Interleukin (e.g., IL-2) Cytokine->Receptor binds JAK3_active JAK3-P (Active) JAK3_inactive->JAK3_active autophosphorylation STAT_inactive STAT (Inactive) JAK3_active->STAT_inactive phosphorylates STAT_active STAT-P (Active) STAT_inactive->STAT_active Dimer STAT-P Dimer STAT_active->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription Inhibitor 4-Chloro-3-methyl- 1H-pyrrolo[2,3-b]pyridine Inhibitor->JAK3_inactive INHIBITS

Caption: The JAK-STAT signaling pathway and point of inhibition.

Application: Designing a Robust Kinase Inhibition Assay

To quantify the inhibitory potential of a compound like this compound, a biochemical assay is essential. These assays measure the enzymatic activity of the target kinase in the presence of varying concentrations of the inhibitor.

2.1. Choosing the Right Assay Format

Several assay formats are available, each with distinct advantages.[10]

  • Fluorescence-Based (e.g., TR-FRET): These assays are highly sensitive and suitable for high-throughput screening. They monitor the phosphorylation of a fluorescently labeled substrate.[11]

  • Luminescence-Based (e.g., ADP-Glo™): These assays are robust, less prone to compound interference, and measure kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[12] This format is an excellent choice for IC50 determination due to its reliability and wide dynamic range.

  • Cell-Based Assays: While biochemical assays measure direct enzyme inhibition, cell-based assays assess a compound's activity in a more physiologically relevant context, accounting for factors like cell permeability and off-target effects.[13] These are typically a crucial follow-up step.

For this protocol, we will focus on the luminescence-based ADP-Glo™ Kinase Assay, as it provides a universal platform for measuring the activity of virtually any ADP-generating enzyme.[12]

Detailed Protocol: IC50 Determination against JAK3 using ADP-Glo™

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against the JAK3 enzyme.

3.1. Materials and Reagents

  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Enzyme: Recombinant human JAK3.

  • Substrate: Suitable peptide substrate for JAK3 (e.g., a poly(Glu, Tyr) 4:1 polymer).

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Detection Kit: ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Hardware: 384-well white assay plates (low volume), multichannel pipettes, and a plate reader capable of measuring luminescence.

3.2. Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Analysis A 1. Compound Stock (10 mM in DMSO) B 2. Serial Dilution (10-point curve) A->B C 3. Add Compound to 384-well plate B->C D 4. Add JAK3 Enzyme (Pre-incubate 15 min) C->D E 5. Initiate Reaction (Add Substrate + ATP) D->E F 6. Incubate at RT (e.g., 60 min) E->F G 7. Stop Reaction (Add ADP-Glo™ Reagent) F->G H 8. Convert ADP to ATP (Incubate 40 min) G->H I 9. Develop Signal (Add Detection Reagent) H->I J 10. Read Luminescence I->J K 11. Plot Dose-Response (% Inhibition vs. Log[Cmpd]) J->K L 12. Calculate IC50 K->L

Caption: Step-by-step workflow for kinase inhibition assay.

3.3. Step-by-Step Procedure

Causality Behind Choices: The following steps are optimized to ensure data quality. Pre-incubation of the enzyme and inhibitor allows for binding equilibrium to be reached before the reaction starts.[12] The ATP concentration is set at its Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibitors.[12]

  • Compound Dilution:

    • Perform a 10-point serial dilution of the 10 mM stock solution of this compound in 100% DMSO. A 1:3 dilution series is standard, starting from 1 mM.

    • Expert Tip: The final concentration of DMSO in the assay well must be kept constant across all wells (typically ≤1%) to avoid solvent-induced artifacts.[11]

  • Assay Plate Preparation (5 µL final volume):

    • Add 2.5 µL of kinase buffer to all wells.

    • Add 1 µL of the diluted compound to the test wells. For controls, add 1 µL of DMSO (100% inhibition control) or 1 µL of buffer (0% inhibition control).

    • Add 1.5 µL of JAK3 enzyme diluted in kinase buffer. The final enzyme concentration should be optimized beforehand to ensure the reaction is in the linear range.

    • Mix gently and incubate the plate at room temperature for 15 minutes.

  • Kinase Reaction Initiation:

    • Prepare a 2.5X solution of ATP and substrate in kinase buffer.

    • Add 2 µL of this ATP/substrate mix to all wells to start the reaction.

    • Incubate the plate at room temperature for 60 minutes. The reaction time should be optimized to ensure less than 20% of the substrate is consumed.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

3.4. Data Analysis

  • Calculate Percent Inhibition:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Test - Signal_100%) / (Signal_0% - Signal_100%))

  • Determine IC50:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Expected Results and Selectivity Profiling

A successful experiment will yield a clear sigmoidal dose-response curve. The IC50 value for an active compound against its primary target is typically in the nanomolar range.

4.1. Importance of Selectivity

To be a viable drug candidate, an inhibitor should be selective for its intended target over other related kinases to minimize off-target toxicity. Therefore, this compound should be profiled against other JAK family members.

Table 1: Illustrative Selectivity Profile

Kinase TargetIC50 (nM) [Hypothetical]Selectivity vs. JAK3
JAK3 5 -
JAK115030-fold
JAK2800160-fold
TYK245090-fold

This data is for illustrative purposes only and demonstrates the desired outcome of a selective inhibitor.

Conclusion

The this compound core represents a powerful starting point for the development of potent and selective kinase inhibitors. By leveraging its inherent ability to bind the conserved kinase hinge region, researchers can design novel therapeutics for a range of diseases. The detailed protocol provided herein for a luminescence-based biochemical assay offers a robust and reliable method for quantifying the inhibitory activity of such compounds against key targets like JAK3. Careful execution of these assays, coupled with comprehensive selectivity profiling, is a cornerstone of modern drug discovery and is critical for advancing promising molecules from the bench to the clinic.

References

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  • PubMed Central (PMC). (2017). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central (PMC). Available online
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  • ResearchGate. (2013). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
  • Google Patents. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • PubMed Central (PMC). (2011). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PubMed Central (PMC). Available online
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  • ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.
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  • PubMed. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed. Available online
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The Strategic Application of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold and the Strategic Advantage of 4-Chloro-3-methyl Substitution

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged" scaffold in fragment-based drug discovery (FBDD).[1][2] Its remarkable success stems from its bioisosteric relationship with purines, enabling it to function as an effective hinge-binder for a multitude of protein kinases.[1] The defining feature of the 7-azaindole scaffold is its ability to form a bidentate hydrogen bond with the kinase hinge region, a critical interaction for potent and selective inhibition.[1]

This application note focuses on a specifically substituted analog, 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine , and delineates its strategic value as a starting fragment for drug discovery campaigns. The deliberate incorporation of a chlorine atom at the 4-position and a methyl group at the 3-position provides distinct advantages over the parent scaffold, offering medicinal chemists a nuanced tool to navigate the complexities of lead optimization.

The 4-chloro substituent serves multiple strategic purposes. It can act as a synthetic handle for further chemical elaboration through cross-coupling reactions, allowing for the exploration of chemical space and the rapid generation of analog libraries.[3] Furthermore, the electron-withdrawing nature of the chlorine atom can modulate the pKa of the pyrrole nitrogen, influencing its hydrogen bonding capabilities and overall binding affinity. The 3-methyl group provides a vector for growth into hydrophobic pockets within the target protein, potentially enhancing potency and selectivity. This substitution can also improve metabolic stability by blocking a potential site of oxidation.

This guide provides a comprehensive overview of the application of this compound in FBDD, from initial fragment screening and hit validation to strategies for lead optimization. Detailed protocols for key biophysical assays are provided to enable researchers to effectively integrate this valuable fragment into their drug discovery workflows.

Physicochemical Properties and Rationale for FBDD

Effective fragment-based drug discovery begins with the selection of high-quality fragments. This compound is an exemplary starting point due to its adherence to the "Rule of Three," a set of guidelines for fragment-like molecules.

PropertyValueSignificance in FBDD
Molecular Weight 166.61 g/mol Well within the typical fragment range (<300 Da), allowing for significant molecular weight gain during optimization.
cLogP ~2.0-2.5 (estimated)Provides a balance of solubility and lipophilicity, crucial for good oral bioavailability and minimizing non-specific binding.
Hydrogen Bond Donors 1 (pyrrole N-H)The key hydrogen bond donor for hinge-binding interactions.
Hydrogen Bond Acceptors 1 (pyridine N)The key hydrogen bond acceptor for hinge-binding interactions.
Rotatable Bonds 0The rigid core provides a well-defined binding orientation, reducing the entropic penalty upon binding.

Application in Kinase Inhibitor Discovery: A Strategic Workflow

The primary application of the 7-azaindole scaffold is in the development of kinase inhibitors.[1] The following workflow outlines a strategic approach for utilizing this compound in a kinase-targeted FBDD campaign.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Lead Optimization Screening Fragment Library Screening (SPR or DSF) Hit_ID Hit Identification of This compound Screening->Hit_ID Primary Hit Validation Orthogonal Assay (e.g., ITC or NMR) Hit_ID->Validation Structure Structural Biology (X-ray Crystallography) Validation->Structure SAR Structure-Activity Relationship (SAR) via Chemical Synthesis Structure->SAR SAR->SAR ADME ADME/Tox Profiling SAR->ADME Lead Lead Candidate ADME->Lead

Caption: A strategic workflow for utilizing this compound in FBDD.

Protocols for Fragment Screening and Hit Validation

The successful identification of fragment hits requires sensitive biophysical techniques capable of detecting low-affinity interactions. The following protocols for Surface Plasmon Resonance (SPR) and Differential Scanning Fluorimetry (DSF) are provided as robust methods for primary screening and hit validation.

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It is highly suited for fragment screening due to its sensitivity and ability to provide kinetic data.

Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chips (e.g., CM5, GLH)

  • Target protein of interest (e.g., a specific kinase)

  • This compound and other fragments from a library

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface with a 1:1 mixture of EDC and NHS.

    • Inject the target protein (typically 10-50 µg/mL in immobilization buffer) to achieve the desired immobilization level (e.g., 8,000-12,000 RU).

    • Deactivate excess reactive groups with ethanolamine.

    • A reference channel should be prepared by activating and deactivating the surface without protein immobilization.

  • Fragment Screening:

    • Prepare fragment solutions in running buffer at a suitable concentration (typically 100-500 µM). Ensure the final DMSO concentration is consistent across all samples.

    • Inject the fragment solutions over the target and reference surfaces.

    • Monitor the binding response in real-time. A positive "hit" is identified by a significant increase in response units (RU) on the target surface compared to the reference surface.

    • Regenerate the sensor surface between fragment injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer).

  • Data Analysis:

    • Subtract the reference channel data from the target channel data to correct for bulk refractive index changes.

    • Identify hits based on a predefined response threshold.

    • For initial hits, perform a dose-response analysis by injecting a range of fragment concentrations to estimate the dissociation constant (KD).

Causality and Trustworthiness: The use of a reference channel is critical to eliminate false positives arising from non-specific binding or buffer effects. Confirming hits with a dose-response experiment increases confidence that the observed interaction is specific.

Protocol 2: Hit Validation using Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF is a rapid and cost-effective method to validate fragment hits by measuring the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift in Tm indicates that the fragment stabilizes the protein, suggesting a binding event.

Objective: To validate hits from a primary screen by assessing their ability to thermally stabilize the target protein.

Materials:

  • qPCR instrument with a thermal ramping capability.

  • Fluorescent dye (e.g., SYPRO Orange).

  • Purified target protein.

  • Hit fragments identified from the primary screen.

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

Methodology:

  • Assay Preparation:

    • Prepare a master mix containing the target protein (final concentration 2-5 µM) and SYPRO Orange dye (final concentration 5X) in the assay buffer.

    • Dispense the master mix into the wells of a 96- or 384-well PCR plate.

    • Add the hit fragments to the wells to a final concentration of 100-500 µM. Include a DMSO control.

  • Thermal Denaturation:

    • Seal the plate and centrifuge briefly to remove bubbles.

    • Place the plate in the qPCR instrument.

    • Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, increasing by 0.5 °C per minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the thermal transition.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the fragment-containing sample.

    • A ΔTm of ≥ 2 °C is generally considered a significant stabilizing effect and validates the hit.

Causality and Trustworthiness: The magnitude of the thermal shift (ΔTm) often correlates with the binding affinity of the fragment. This orthogonal validation method ensures that hits from the primary screen are not artifacts of the initial assay technology.

Structure-Activity Relationship (SAR) and Lead Optimization

Once this compound is validated as a hit, the next phase is to improve its potency and drug-like properties through iterative chemical synthesis and biological testing.

SAR_Strategy cluster_0 Vector 1: 4-Position (Cl) cluster_1 Vector 2: 3-Position (Me) cluster_2 Vector 3: 1-Position (N-H) Fragment This compound (Initial Hit) Suzuki Suzuki Coupling: - Aryl/Heteroaryl groups Fragment->Suzuki Buchwald Buchwald-Hartwig Amination: - Amines Fragment->Buchwald Sonogashira Sonogashira Coupling: - Alkynes Fragment->Sonogashira Methyl_Analogs Methyl Analogs: - Ethyl, Cyclopropyl, etc. Fragment->Methyl_Analogs Alkylation N-Alkylation: - Small alkyl groups Fragment->Alkylation

Caption: Key vectors for chemical elaboration of the this compound scaffold.

Key Synthetic Strategies:

  • 4-Position (Chloro): The chlorine atom is a versatile handle for various cross-coupling reactions.

    • Suzuki Coupling: Introduction of aryl or heteroaryl groups can explore additional binding pockets and improve potency.[3]

    • Buchwald-Hartwig Amination: Installation of amines can introduce new hydrogen bond interactions and modulate solubility.[3]

    • Sonogashira Coupling: The addition of alkynes can be used to probe deeper pockets or as a precursor for further functionalization.

  • 3-Position (Methyl): While the methyl group itself is a valuable hydrophobic substituent, exploring analogs can fine-tune interactions.

    • Replacing the methyl with larger alkyl or cycloalkyl groups can optimize van der Waals interactions in hydrophobic pockets.

  • 1-Position (Pyrrole N-H): This position is critical for the hinge-binding interaction.

    • Alkylation at this position can be used to probe the necessity of the hydrogen bond donor and can sometimes lead to alternative binding modes or improved cell permeability.

The iterative cycle of design, synthesis, and testing, guided by structural biology, will ultimately lead to the development of a potent and selective lead candidate with desirable ADME properties.

Conclusion

This compound represents a highly valuable and strategically designed fragment for modern drug discovery. Its privileged 7-azaindole core, combined with the synthetically tractable 4-chloro and the strategically placed 3-methyl substituents, provides an excellent starting point for FBDD campaigns, particularly in the highly competitive field of kinase inhibitor development. The protocols and strategies outlined in this application note provide a robust framework for researchers to effectively utilize this fragment and accelerate their journey towards novel therapeutics.

References

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  • Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange.
  • (PDF) Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. Asian Journal of Chemistry. [Link]
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  • Azaindole Therapeutic Agents. Current Medicinal Chemistry. [Link]
  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
  • Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Application Notes and Protocols: Characterizing 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of indole.[1] This core is a cornerstone in the development of therapeutics targeting a range of diseases, particularly in oncology.[1][2] Derivatives of this scaffold, such as the 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine series, are frequently investigated as potent inhibitors of protein kinases.[3] Abnormal activation of protein kinase signaling pathways is a common driver of cancer cell proliferation, survival, and metastasis.[4][5][6] Consequently, targeting kinases like Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), c-Met, and Vascular Endothelial Growth Factor Receptors (VEGFRs) represents a key strategy in modern cancer therapy.[3][7][8][9][10]

This guide provides a comprehensive suite of cell-based assay protocols designed to characterize the biological activity of novel this compound derivatives. We will move from broad phenotypic assessments of cellular health to specific, target-focused mechanistic studies, providing researchers with a robust framework for preclinical evaluation.

Part 1: Foundational Phenotypic Assays

The initial characterization of any new compound series involves understanding its fundamental impact on cell viability and the mechanism of cell death. These assays are crucial for determining the potency of the compounds and establishing concentration ranges for subsequent, more detailed mechanistic studies.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. The intensity of the resulting color is directly proportional to the number of viable cells. This assay is an essential first step to determine the cytotoxic concentration range (e.g., the IC50 value) of the test compounds.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay Execution p1 Seed cells in a 96-well plate p2 Allow cells to adhere (overnight incubation) p1->p2 p3 Treat cells with serial dilutions of derivatives p2->p3 p4 Incubate for a defined period (e.g., 48-72h) p3->p4 p5 Add MTT reagent to each well p4->p5 p6 Incubate for 2-4 hours to allow formazan formation p5->p6 p7 Add solubilization solution (e.g., DMSO) p6->p7 p8 Measure absorbance (570 nm) p7->p8

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Plating: Seed your chosen cancer cell line (e.g., one known to have activated kinase signaling, such as NCI-H460 for c-Met or HEL for JAK-STAT) into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[11]

  • Compound Preparation: Prepare a 2X stock concentration of your this compound derivatives in culture medium from a 10 mM DMSO stock. Perform serial dilutions to create a range of concentrations to be tested.

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of your compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plate for your desired time course (e.g., 48 or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[12]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[11]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value for each derivative.

ParameterRecommendationRationale
Cell Seeding Density 1,000-100,000 cells/wellMust be optimized for each cell line to ensure logarithmic growth throughout the assay period.[11]
MTT Concentration 0.5 mg/mL (final)Standard concentration for optimal formazan production without being toxic to the cells.
Incubation Time (MTT) 2-4 hoursSufficient time for formazan crystal formation in viable cells.[11]
Solubilizing Agent DMSOEffectively dissolves the formazan crystals for accurate absorbance reading.
Absorbance Wavelength 550-600 nmThe peak absorbance range for the purple formazan product.
Apoptosis Detection: Caspase-Glo® 3/7 and Annexin V Staining

Expertise & Experience: A reduction in viability can be due to either apoptosis (programmed cell death) or necrosis. Kinase inhibitors typically induce apoptosis. Therefore, it is critical to determine the mechanism of cell death. We will describe two complementary, gold-standard methods.

1.2.1 Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[13][14] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7.[13] This cleavage releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to caspase activity.[13][15]

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Plating and Treatment: Follow steps 1-4 of the MTT assay protocol, plating cells in a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer.[15][16] Allow the reagent to equilibrate to room temperature before use.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[16]

  • Signal Development: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[14] Incubate at room temperature for at least 30 minutes to 3 hours to allow for cell lysis and signal stabilization.[14][16]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

1.2.2 Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay provides a more detailed picture of cell death. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[17][18] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[19]

Detailed Protocol: Annexin V-FITC/PI Staining
  • Cell Plating and Treatment: Seed cells in a 6-well plate and treat with the test compounds (e.g., at their IC50 and 2x IC50 concentrations) for a predetermined time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method. Combine all cells and wash twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[19]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution (e.g., 20 µg/mL).[20]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.[18]

Cell PopulationAnnexin V-FITC StainingPropidium Iodide (PI) Staining
Viable NegativeNegative
Early Apoptotic PositiveNegative
Late Apoptotic/Necrotic PositivePositive
Necrotic NegativePositive

Part 2: Target-Specific and Mechanistic Assays

Once the phenotypic effects of the compounds are established, the next crucial step is to confirm that they are acting through the intended molecular target.

Intracellular Target Engagement: NanoBRET™ Assay

Expertise & Experience: The NanoBRET™ Target Engagement (TE) assay is a powerful method to quantify compound binding to a specific protein target within intact, living cells.[21][22] This technology is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based phenomenon.[22] The target kinase is fused to NanoLuc® Luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds to the kinase's active site serves as the energy acceptor.[22][23] When a test compound is introduced, it competes with the tracer for binding to the target. This displacement of the tracer leads to a dose-dependent decrease in the BRET signal, allowing for the quantitative determination of intracellular target engagement and apparent affinity.[21][24]

Experimental Workflow: NanoBRET™ Target Engagement

NanoBRET_Workflow cluster_transfect Cell Engineering cluster_assay_prep Assay Setup cluster_treatment Competitive Binding cluster_readout Signal Detection n1 Transfect cells with plasmid encoding NanoLuc-Kinase fusion n2 Incubate for 24h to allow protein expression n1->n2 n3 Harvest and resuspend transfected cells n2->n3 n4 Dispense cells into a white 384-well plate n3->n4 n5 Add test compounds (serial dilutions) n4->n5 n6 Add NanoBRET Tracer n5->n6 n7 Equilibrate for 2h at 37°C n6->n7 n8 Add Nano-Glo Substrate with extracellular inhibitor n7->n8 n9 Read Donor (460nm) and Acceptor (618nm) emissions n8->n9 n10 Calculate BRET Ratio n9->n10

Caption: Workflow for the NanoBRET™ Target Engagement assay.

Detailed Protocol: NanoBRET™ Target Engagement
  • Cell Transfection: In a 10 cm dish, transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase using a suitable transfection reagent. Incubate for 24 hours to allow expression.[25]

  • Cell Preparation: After 24 hours, detach the cells, centrifuge, and resuspend them in Opti-MEM™ with 4% FBS. Adjust the cell density to 2 x 10^5 cells/mL.[22]

  • Compound and Tracer Addition: Dispense the cell suspension into a white, 384-well plate. Add the this compound derivatives in a dose-response manner, followed by the addition of the specific NanoBRET™ fluorescent tracer at its predetermined optimal concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding competition to reach equilibrium.[25]

  • Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate solution, including the extracellular NanoLuc® inhibitor to minimize background signal from any lysed cells.[22] Add this substrate solution to all wells.

  • Measurement: Immediately read the plate on a luminometer capable of dual-filtered luminescence detection, measuring the donor emission (~460 nm) and the acceptor emission (>600 nm).[22]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration to generate a dose-response curve and determine the IC50 for target engagement.

Functional Inhibition of Kinase Activity: Phospho-Protein Western Blotting

Expertise & Experience: The definitive test for a kinase inhibitor's efficacy is to demonstrate that it reduces the phosphorylation of the kinase's downstream substrates in a cellular context.[26][27] Western blotting is a robust and widely used technique to detect specific proteins and their post-translational modifications, such as phosphorylation. By using a phospho-specific antibody, one can visualize and quantify the level of a specific phosphorylated protein, thereby measuring the activity of the upstream kinase.[28] Normalizing the phospho-protein signal to the total protein level is crucial for accurate quantification.[29]

Key Signaling Pathways to Investigate

Based on the known targets of pyrrolo[2,3-b]pyridine derivatives, key signaling pathways to investigate include:

  • JAK/STAT Pathway: Important in immunity and cell division.[30][31] Ligand binding to cytokine receptors activates JAKs, which then phosphorylate STAT proteins. Activated STATs dimerize, translocate to the nucleus, and regulate gene transcription.[7][8][30] Inhibition can be measured by assessing p-STAT levels.

  • c-Met Pathway: The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates pathways involved in proliferation and migration, including the PI3K/AKT and RAS/MAPK cascades.[4][6][32][33] Inhibition can be measured by assessing p-Met or p-AKT levels.

  • VEGFR2 Pathway: A key mediator of angiogenesis.[10] VEGF binding to VEGFR2 triggers autophosphorylation and activation of downstream pathways like PLCγ-MAPK and PI3K-AKT, promoting endothelial cell proliferation and survival.[10][34][35][36][37] Inhibition can be measured by assessing p-VEGFR2 or p-ERK levels.

Signaling Pathway Diagrams

Signaling_Pathways cluster_JAK JAK-STAT Pathway cluster_MET c-Met Pathway cluster_VEGFR VEGFR2 Pathway JAK JAK STAT STAT JAK->STAT phosphorylates (p) pSTAT p-STAT (Dimer) STAT->pSTAT dimerizes Nucleus_J Nucleus pSTAT->Nucleus_J translocates Gene_J Gene Transcription (Proliferation, Survival) Nucleus_J->Gene_J regulates Cytokine Cytokine Receptor_J Receptor Cytokine->Receptor_J binds Receptor_J->JAK activates cMET c-Met PI3K PI3K cMET->PI3K activates HGF HGF HGF->cMET binds AKT AKT PI3K->AKT activates pAKT p-AKT AKT->pAKT phosphorylates (p) Survival Cell Survival pAKT->Survival VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg activates VEGF VEGF VEGF->VEGFR2 binds MAPK MAPK (ERK) PLCg->MAPK activates pMAPK p-ERK MAPK->pMAPK phosphorylates (p) Proliferation Endothelial Cell Proliferation pMAPK->Proliferation

Caption: Simplified kinase signaling pathways commonly targeted by pyrrolo[2,3-b]pyridine derivatives.

Detailed Protocol: Phospho-Protein Western Blotting
  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight if necessary to reduce basal signaling. Pre-treat with your compounds for 1-2 hours, then stimulate with the appropriate ligand (e.g., HGF for c-Met, IL-6 for JAK/STAT, VEGF for VEGFR2) for a short period (e.g., 15-30 minutes) to induce phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[38][39]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[38]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[38]

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) is recommended over milk, as milk contains phosphoproteins like casein that can cause high background.[28][29][38][39]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target protein (e.g., anti-p-STAT3).

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[38]

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: To normalize, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein, as well as a loading control like GAPDH or β-actin.

Conclusion

The systematic application of this tiered assay cascade—from broad phenotypic screening to specific target engagement and functional pathway inhibition—provides a robust and comprehensive framework for the preclinical characterization of novel this compound derivatives. This approach ensures that lead compounds are not only potent in killing cancer cells but also act through the intended molecular mechanism, a cornerstone of modern targeted drug discovery. The detailed protocols and underlying scientific principles presented here serve as a vital resource for researchers dedicated to advancing this promising class of compounds toward clinical application.

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Application Notes and Protocols: A Guide to the N-arylation of 4-Chloro-3-methyl-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of indole and its prevalence in a multitude of biologically active compounds, including potent kinase inhibitors.[1][2] The strategic functionalization of this heterocyclic system is paramount in drug discovery programs, enabling the fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth technical overview and a detailed experimental protocol for the N-arylation of a key intermediate, 4-Chloro-3-methyl-7-azaindole, a crucial transformation for building molecular complexity and exploring structure-activity relationships (SAR).

The introduction of an aryl group at the N1 position of the azaindole core is a common strategy to modulate the biological activity of these compounds.[3][4] This modification can influence ligand-receptor interactions, improve metabolic stability, and alter solubility. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a robust and versatile method for constructing C-N bonds, offering significant advantages over harsher traditional methods like the Ullmann condensation.[5][6] This reaction is known for its broad substrate scope and high functional group tolerance, making it a cornerstone of modern synthetic organic chemistry.[5][7]

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[5][8][9] The cycle can be broadly divided into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, an aryl bromide or iodide is often more reactive than a chloride) to a coordinatively unsaturated Pd(0) complex, which is typically generated in situ from a Pd(II) precatalyst.[8][9][10] This step forms a Pd(II) intermediate. The choice of phosphine ligand is critical at this stage, as bulky, electron-rich ligands facilitate this otherwise challenging step, especially for less reactive aryl chlorides.[7][10]

  • Amine Coordination and Deprotonation: The amine (4-Chloro-3-methyl-7-azaindole) then coordinates to the palladium center. In the presence of a base, the N-H proton of the azaindole is removed, forming a palladium-amido complex.[5][8] The strength of the base is a key parameter to control, with common choices including sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS).[10]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][8] This step is often the rate-determining step of the catalytic cycle.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord R'R''NH, Base PdII_Amido L-Pd(II)(Ar)(NR'R'') Amine_Coord->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR'R'' Red_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig N-arylation.

Experimental Protocol: Palladium-Catalyzed N-arylation

This protocol provides a general procedure for the N-arylation of 4-Chloro-3-methyl-7-azaindole with an aryl bromide using a palladium precatalyst and a biarylphosphine ligand. Researchers should note that optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for different aryl halides.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Chloro-3-methyl-7-azaindole≥95%Commercially AvailableStarting material.
Aryl Bromide≥97%Commercially AvailableCoupling partner.
Palladium Precatalyst (e.g., XPhos Pd G3)Commercially AvailableProvides the active Pd(0) species.
Ligand (e.g., XPhos)≥98%Commercially AvailableCrucial for catalytic activity.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableStrong, non-nucleophilic base.
Anhydrous TolueneDriSolv® or equivalentCommercially AvailableReaction solvent.
Argon (Ar) or Nitrogen (N₂)High PurityFor maintaining an inert atmosphere.
Schlenk tube or microwave vialReaction vessel.
Magnetic stirrer and stir barFor agitation.
Oil bath or heating mantleFor temperature control.
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add 4-Chloro-3-methyl-7-azaindole (1.0 equiv), the aryl bromide (1.2 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), and the ligand (e.g., XPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the reaction vessel with a septum or cap and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add sodium tert-butoxide (1.5-2.0 equiv) to the reaction vessel.

  • Solvent Addition: Add anhydrous toluene via syringe to the reaction mixture to achieve a desired concentration (typically 0.1-0.2 M).

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 100-120 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated 4-Chloro-3-methyl-7-azaindole.

Experimental_Workflow start Start setup Reaction Setup: - 4-Chloro-3-methyl-7-azaindole - Aryl Bromide - Pd Precatalyst & Ligand start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert reagents Add Base (NaOtBu) and Anhydrous Toluene inert->reagents reaction Heat and Stir (100-120 °C, 12-24 h) reagents->reaction workup Cool and Quench Filter through Celite® reaction->workup extraction Aqueous Work-up (EtOAc, H₂O, Brine) workup->extraction purification Dry, Concentrate, and Purify (Flash Chromatography) extraction->purification product Pure N-arylated Product purification->product

Caption: Experimental workflow for the N-arylation of 4-Chloro-3-methyl-7-azaindole.

Troubleshooting and Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure anhydrous and inert conditions. Use a fresh, high-quality precatalyst.
Poorly soluble baseConsider using a more soluble base like LHMDS or a different solvent system.
Challenging substrateIncrease the reaction temperature or switch to a more electron-rich and bulky ligand (e.g., RuPhos).[11]
Side Product Formation HydrodehalogenationUse a less sterically hindered ligand or a weaker base.[11]
Dimerization of starting materialLower the reaction temperature and adjust the catalyst and ligand loading.[11]
N-arylation at the pyridine nitrogenThis is generally less favored for 7-azaindoles but can be influenced by the catalyst and ligand system. Re-optimization of the reaction conditions may be necessary.

Alternative Methodologies

While the Buchwald-Hartwig amination is a powerful tool, other methods for N-arylation can also be considered:

  • Ullmann Condensation: This copper-catalyzed reaction is a classical method for forming C-N bonds.[6] While traditional Ullmann conditions are harsh, modern protocols often utilize ligands to facilitate the reaction under milder conditions.[12][13][14] A recently developed air-stable copper(II)-7-azaindole-N-oxide-based catalyst has shown efficiency in various Ullmann-type coupling reactions.[12][13]

  • Chan-Lam Coupling: This copper-catalyzed method utilizes arylboronic acids as the aryl source and can often be performed under mild, open-flask conditions.[6][15]

The choice of method will depend on the specific substrate, functional group tolerance, and available resources. For many applications, the reliability and broad scope of the Buchwald-Hartwig amination make it the preferred choice.

Conclusion

The N-arylation of 4-Chloro-3-methyl-7-azaindole is a key transformation in the synthesis of novel compounds with potential therapeutic applications. The Buchwald-Hartwig amination provides a reliable and versatile method to achieve this transformation. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently synthesize a diverse library of N-arylated 7-azaindoles for further investigation in drug discovery and development programs.

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The Strategic Application of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine in Modern Cancer Research: A Guide to Synthesizing and Evaluating Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery. Within this effort, certain molecular scaffolds have emerged as "privileged structures" due to their inherent ability to bind to the ATP-binding site of various kinases with high affinity. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such scaffold. Its structural resemblance to purine enables it to function as a versatile hinge-binding motif, forming critical hydrogen bonds within the kinase domain.

This guide focuses on a specific, functionalized derivative: 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine . The chlorine atom at the 4-position serves as a crucial synthetic handle, enabling facile carbon-nitrogen (C-N) and carbon-carbon (C-C) bond formation through modern cross-coupling reactions. This allows for the strategic introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties. The methyl group at the 3-position, while less commonly documented than the parent scaffold, offers a subtle yet potentially significant modification to influence steric and electronic properties, potentially fine-tuning inhibitor-target interactions.

While the broader applications of the 4-chloro-7-azaindole core are extensively reported, this guide will use it as a foundational blueprint to illustrate the synthesis and evaluation of kinase inhibitors. The principles and protocols described herein are directly applicable to derivatives such as the 3-methyl variant, providing researchers with a robust framework for their own discovery programs targeting critical cancer pathways like JAK-STAT and FGFR signaling.

Part 1: The Synthetic Keystone - From Scaffold to Inhibitor

The primary utility of this compound in cancer research is as a central building block for potent kinase inhibitors. The chloro group at the C4 position is readily displaced by nucleophiles, most notably through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. This reaction is fundamental for installing the amine-containing side chains that are often crucial for targeting specific kinases.

Exemplary Synthetic Workflow: Towards a JAK1 Inhibitor

The Janus Kinase (JAK) family, particularly JAK1, is a high-value target in oncology and autoimmune diseases.[1] The synthesis of selective JAK1 inhibitors frequently employs the 7-azaindole core. The following protocol outlines a representative synthesis using a 4-chloro-7-azaindole precursor.

Workflow Diagram: Synthesis of a JAK1 Inhibitor Precursor

A 4-Chloro-1H-pyrrolo[2,3-b]pyridine (Starting Material) C Buchwald-Hartwig Amination A->C B Piperidine Derivative (Coupling Partner) B->C D 4-Amino-substituted Inhibitor Core C->D Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., Cs₂CO₃) E Further Functionalization (e.g., Acylation) D->E F Final JAK1 Inhibitor E->F

Caption: Synthetic workflow for a JAK1 inhibitor.

Protocol 1: Buchwald-Hartwig Amination of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

This protocol is a generalized procedure based on established methodologies for coupling amines to the 4-position of the 7-azaindole scaffold.[2][3] Researchers should optimize conditions for their specific substrates.

Rationale: This step is critical for creating the C4-N linkage that anchors the inhibitor to the kinase hinge region. The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high yield and preventing side reactions.[4] Sterically hindered biaryl phosphine ligands like XPhos or RuPhos are often effective for this transformation.

Materials:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine (or 3-methyl derivative) (1.0 equiv)

  • Desired primary or secondary amine coupling partner (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (2-5 mol%)

  • Phosphine ligand (e.g., XPhos) (4-10 mol%)

  • Base (e.g., Cesium Carbonate, Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube or round-bottom flask under an inert atmosphere, add the 4-chloro-1H-pyrrolo[2,3-b]pyridine, amine partner, base, palladium precatalyst, and phosphine ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions typically run for 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-substituted pyrrolo[2,3-b]pyridine derivative.

Part 2: Biological Evaluation - From Compound to Cancer Target

Once synthesized, the novel derivatives must be evaluated for their biological activity. This involves a tiered approach, starting with in vitro enzymatic assays to determine direct target engagement and potency, followed by cell-based assays to assess efficacy in a more biologically relevant context.

Target 1: Fibroblast Growth Factor Receptors (FGFRs)

Aberrant FGFR signaling is a known driver in various cancers.[5][6] The 7-azaindole scaffold is a key component of several potent FGFR inhibitors.[7][8]

FGFR Signaling Pathway Diagram

cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_path1 RAS-MAPK Pathway cluster_path2 PI3K-AKT Pathway cluster_path3 JAK-STAT Pathway cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 Phosphorylation JAK JAK FGFR->JAK RAS RAS FRS2->RAS PI3K PI3K FRS2->PI3K STAT STAT JAK->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Gene AKT AKT PI3K->AKT AKT->Gene STAT_dimer pSTAT Dimer STAT->STAT_dimer STAT_dimer->Gene

Caption: Simplified FGFR signaling cascade in cancer.

Protocol 2: In Vitro FGFR1 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available assay kits and published methods.[9]

Rationale: This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. It is a robust method for determining the IC₅₀ (half-maximal inhibitory concentration) of a compound, a key measure of its potency.

Materials:

  • Recombinant human FGFR1 kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Dispense 1 µL of serially diluted test compound or DMSO (vehicle control) into the wells of a 384-well plate.

  • Kinase Addition: Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. Add 2 µL of this solution to each well. Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.

  • Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL to each well. The final ATP concentration should be near the Kₘ for FGFR1 (e.g., 40 µM).[9]

  • Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate percent inhibition for each compound concentration relative to DMSO controls. Plot the percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Representative Data for a Hypothetical FGFR Inhibitor

Compound Concentration (nM)% Inhibition (Mean ± SD)
100098.5 ± 1.2
30095.1 ± 2.5
10088.3 ± 3.1
3070.2 ± 4.0
1045.8 ± 3.5
320.1 ± 2.8
15.6 ± 1.9
Calculated IC₅₀ 11.5 nM
Target 2: Janus Kinase 1 (JAK1)

The JAK-STAT pathway is central to cytokine signaling, and its dysregulation is a hallmark of many hematological malignancies and inflammatory disorders. Selective JAK1 inhibitors are of high therapeutic interest.

JAK-STAT Signaling Pathway Diagram

cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive Recruitment STAT_inactive STAT (Inactive) Receptor->STAT_inactive Recruits STAT JAK1_active JAK1 (Active) -P JAK1_inactive->JAK1_active Autophosphorylation JAK1_active->Receptor Phosphorylates Receptor Tail JAK1_active->STAT_inactive Phosphorylates STAT STAT_active p-STAT STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization Gene Target Gene Transcription (Inflammation, Proliferation) STAT_dimer->Gene Nuclear Translocation

Caption: The canonical JAK-STAT signaling pathway.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on the metabolic activity of cancer cell lines, which serves as a proxy for cell viability and proliferation.

Rationale: Moving from a purified enzyme to a cellular system is a critical step. This assay determines if the compound can penetrate the cell membrane and inhibit its target in a complex intracellular environment, ultimately leading to a reduction in cell proliferation. The choice of cell line is crucial; for an FGFR inhibitor, a line with known FGFR amplification or mutation (e.g., SNU-16) would be appropriate. For a JAK inhibitor, a cytokine-dependent cell line (e.g., TF-1) could be used.

Materials:

  • Cancer cell line of interest (e.g., SNU-16 for FGFR, TF-1 for JAK)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Add 1 µL of serially diluted test compound to the appropriate wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium (for adherent cells) and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media-only wells). Calculate the percentage of viable cells relative to the vehicle control. Determine the IC₅₀ value by plotting percent viability against the log of compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of targeted cancer therapeutics. Its strategic functionalization, enabled by the reactive chloride, allows for the synthesis of diverse compound libraries aimed at inhibiting key oncogenic kinases like FGFR and JAK. The protocols detailed in this guide provide a comprehensive framework for the synthesis and biological evaluation of such inhibitors, from initial C-N bond formation to enzymatic potency testing and cellular efficacy assessment. By understanding the underlying signaling pathways and employing robust, validated assay methodologies, researchers can effectively leverage this privileged scaffold to discover and optimize the next generation of precision medicines for cancer treatment.

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  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2021). Molecules.
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). Organic Letters.
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Journal of Medicinal Chemistry.
  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. (2017). Journal of Medicinal Chemistry.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (2018). Molecules.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021). Molecules.

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Synthetic Routes to Functionalized 4-Chloro-3-methyl-7-azaindoles: An Application Note for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Drug Discovery

The 7-azaindole core is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds.[1] Its structural resemblance to indole allows it to act as a bioisostere, often leading to enhanced pharmacological properties such as improved solubility and bioavailability.[2] Within this class, 4-chloro-3-methyl-7-azaindole derivatives are of particular importance, serving as key intermediates in the synthesis of targeted therapies, most notably kinase inhibitors for oncology.[3][4] The presence of the chlorine atom at the 4-position provides a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities to modulate biological activity and pharmacokinetic profiles. This application note provides a comprehensive overview of robust and scalable synthetic strategies to access functionalized 4-chloro-3-methyl-7-azaindoles, with a focus on practical protocols and mechanistic rationale for researchers in drug development.

Core Synthesis of the 4-Chloro-3-methyl-7-azaindole Nucleus

The construction of the core 4-chloro-3-methyl-7-azaindole scaffold is the crucial first step. While various methods exist for the synthesis of the broader 7-azaindole family, a common and effective strategy for this specific derivative often starts from readily available pyridines. A representative synthetic approach is outlined below.

General Synthetic Workflow

A frequently employed strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. This can be achieved through a multi-step sequence that includes nitration, reduction, and cyclization.

Diagram 1: General Synthetic Pathway to 4-Chloro-3-methyl-7-azaindole

Synthetic_Pathway Start Substituted Pyridine Intermediate1 Nitropyridine Derivative Start->Intermediate1 Nitration Intermediate2 Aminopyridine Derivative Intermediate1->Intermediate2 Reduction Intermediate3 Cyclized Precursor Intermediate2->Intermediate3 Acylation & Cyclization Product 4-Chloro-3-methyl-7-azaindole Intermediate3->Product Chlorination

Caption: A generalized workflow for the synthesis of the 4-chloro-3-methyl-7-azaindole core.

Strategic Functionalization at the C4-Position via Cross-Coupling Reactions

The true utility of the 4-chloro-7-azaindole scaffold lies in the reactivity of the C4-chloro substituent. Palladium-catalyzed cross-coupling reactions are the premier tools for introducing a wide array of functionalities at this position, including aryl, heteroaryl, and amino groups.[5][6]

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The introduction of nitrogen-based substituents is a common strategy in drug design to modulate polarity, basicity, and hydrogen bonding potential. The Buchwald-Hartwig amination has proven to be a highly effective method for coupling amines with halo-7-azaindoles.[7][8] The reaction is particularly valuable as it can be performed on the unprotected 7-azaindole, avoiding additional protection-deprotection steps.[7]

Key Considerations for Buchwald-Hartwig Amination:

  • Catalyst System: The choice of palladium source and ligand is critical for achieving high yields and selectivity. Catalyst systems based on biaryl phosphine ligands such as RuPhos and SPhos have demonstrated high efficacy.[7] Palladium precatalysts can also be employed to facilitate rapid catalyst activation.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and the azaindole N-H. Lithium bis(trimethylsilyl)amide (LiHMDS) is a commonly used base for this transformation.[7]

  • Solvent: Aprotic polar solvents such as dioxane or THF are typically used.

EntryPd Source (mol%)Ligand (mol%)BaseTimeYield (%)Reference
1P1 (RuPhos precatalyst) (0.5)L1 (RuPhos) (0.5)LiHMDS30 min94[7]
2P2 (SPhos precatalyst) (0.5)L2 (SPhos) (0.5)LiHMDS30 min81[7]
3Pd(OAc)₂ (1)L1 (RuPhos) (1)LiHMDS1 h90[7]

Table 1: Comparison of Catalyst Systems for the Coupling of 4-Chloro-7-azaindole and N-Methylpiperazine. [7]

Diagram 2: Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln Complex1 R-Pd(II)(X)Ln Pd0->Complex1 OxAdd Oxidative Addition (R-X) Complex2 R-Pd(II)(NHR')Ln Complex1->Complex2 LigandExch Ligand Exchange (R'-NH₂) Complex2->Pd0 Product R-NHR' Complex2->Product RedElim Reductive Elimination

Caption: Simplified catalytic cycle for the palladium-catalyzed C-N bond formation.

Palladium-Catalyzed C-C Cross-Coupling (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties. This reaction is widely used in the synthesis of kinase inhibitors, where these groups often occupy key binding pockets.[6]

Protocol: Suzuki-Miyaura Coupling of 4-Chloro-3-methyl-7-azaindole with an Arylboronic Acid

  • Reaction Setup: To a flame-dried Schlenk tube, add 4-chloro-3-methyl-7-azaindole (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd₂(dba)₃ (2.5 mol%), and a suitable phosphine ligand like P(t-Bu)₃ (5 mol%).

  • Solvent and Base: Add a degassed solvent system, typically a mixture of dioxane and water. Add a base, such as K₂CO₃ or KF (2.0-3.0 equiv).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Further Functionalization of the 7-Azaindole Ring System

Beyond the C4-position, other positions on the 7-azaindole scaffold can be selectively functionalized to further explore the structure-activity relationship.

Electrophilic Aromatic Substitution

The pyrrole ring of the 7-azaindole is electron-rich and susceptible to electrophilic aromatic substitution, primarily at the C3 position. However, direct functionalization can sometimes lead to mixtures of isomers. A more controlled approach often involves a sequence of halogenation followed by metal-halogen exchange and subsequent reaction with an electrophile.[9]

A highly regioselective route to a 5-bromo-4-chloro-3-nitro-7-azaindole has been reported, starting from the parent 7-azaindole. This multi-step process provides a valuable building block for accessing 3,4,5-trisubstituted derivatives.[10][11]

Conclusion

The 4-chloro-3-methyl-7-azaindole scaffold is a highly valuable platform in drug discovery. Its synthesis and subsequent functionalization, particularly through palladium-catalyzed cross-coupling reactions, provide a robust and flexible approach to a wide range of complex molecules. The protocols and strategies outlined in this application note offer a practical guide for researchers to access these important compounds and accelerate the development of new therapeutic agents.

References

  • Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing.
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. National Institutes of Health.
  • Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. PubMed.
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate.
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications.
  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma.
  • Regio-Selective C H Functionalization of 7-Azaindoles. ResearchGate.
  • The Role of 4-Chloro-7-azaindole in Modern Drug Discovery. Pharmaffiliates.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate.
  • ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ResearchGate.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
  • Discovery of vemurafenib from active fragment C1. A hit compound from a... ResearchGate.
  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Royal Society of Chemistry.
  • Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Institutes of Health.
  • Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. National Institutes of Health.
  • Scheme 2: Synthesis of precursors required for [ 11 C]vemurafenib.... ResearchGate.
  • Azaindole synthesis. Organic Chemistry Portal.
  • WO2015075749A1 - Novel processes for the preparation of vemurafenib. Google Patents.
  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed.
  • Azaindole Therapeutic Agents. National Institutes of Health.
  • Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Publications.
  • Drugs and materials based on 7-aza indole cores. ResearchGate.

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palladium-catalyzed cross-coupling of 4-chloro-7-azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 4-Chloro-7-Azaindoles: Application Notes and Protocols

Authored by a Senior Application Scientist

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, celebrated as a "privileged structure" due to its prevalence in a multitude of biologically active molecules and approved therapeutics.[1][2] Its structural similarity to the endogenous indole nucleus allows it to act as a bioisostere, while the integrated pyridine nitrogen introduces a key hydrogen bond acceptor site, fundamentally altering its physicochemical properties and biological target interactions.[2][3] Functionalization of the C4 position on the pyridine ring is a critical strategy for modulating a compound's potency, selectivity, and pharmacokinetic profile. Among the most robust and versatile methods for achieving this is the palladium-catalyzed cross-coupling reaction.[4][5]

This comprehensive guide provides detailed application notes and validated protocols for the three primary classes of palladium-catalyzed cross-coupling reactions on 4-chloro-7-azaindole: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C) couplings. The content is tailored for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices and address the unique challenges posed by this heterocyclic substrate.

Core Principles: Navigating the Challenges of 7-Azaindole Coupling

The successful cross-coupling of 4-chloro-7-azaindole is not trivial. The substrate presents a unique set of challenges that must be overcome through careful selection of catalysts, ligands, and reaction conditions.

  • The Inertness of the C-Cl Bond: Aryl chlorides are significantly less reactive than the corresponding bromides and iodides in the crucial oxidative addition step of the catalytic cycle.[6][7] This necessitates the use of highly active catalyst systems.

  • Catalyst Inhibition: The 7-azaindole nucleus, with its adjacent pyrrolic N-H and pyridinic nitrogen, can act as a chelating ligand, potentially binding to and deactivating the palladium catalyst.[8]

  • N-H Acidity: The acidic proton on the pyrrole nitrogen can lead to undesired side reactions, such as competitive N-arylation or homo-coupling, particularly under basic conditions.[8]

The solution to these challenges lies in the use of modern palladium catalysis, specifically employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs).[9][10] These ligands accelerate the rate-limiting oxidative addition of the aryl chloride and stabilize the palladium center, preventing decomposition and promoting the desired reductive elimination step to form the product.[7][11]

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Rate-Limiting for Ar-Cl) pd0->oxidative_addition + Ar-Cl pd2_complex Ar-Pd(II)(Cl)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation (Suzuki) or Amine Coordination (Buchwald) pd2_complex->transmetalation + Partner pd2_intermediate Ar-Pd(II)(R)L₂ transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 + Product product Ar-R reductive_elimination->product ar_cl Ar-Cl ar_cl->oxidative_addition coupling_partner R-M (Suzuki) or R₂NH (Buchwald) coupling_partner->transmetalation

Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an indispensable tool for constructing C(sp²)-C(sp²) bonds, enabling the introduction of diverse aryl and heteroaryl substituents at the C4 position of 7-azaindole. This transformation is fundamental for scaffold hopping and structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-7-azaindole

This protocol details a robust method for the Suzuki-Miyaura coupling of unprotected 4-chloro-7-azaindole.

  • Reagent Preparation: To an oven-dried Schlenk flask, add 4-chloro-7-azaindole (1.0 mmol, 152.6 mg), 4-methoxyphenylboronic acid (1.5 mmol, 228.0 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source, such as Pd₂(dba)₃ (0.025 mmol, 22.9 mg), and a suitable biarylphosphine ligand, such as SPhos (0.1 mmol, 41.0 mg). Add this catalyst/ligand mixture to the Schlenk flask.

  • Solvent Addition & Degassing: Add 1,4-dioxane (4 mL) and water (1 mL) to the flask. Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (25 mL) and water (15 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Causality and Field-Proven Insights
  • Choice of Base: A moderately strong base like K₃PO₄ is crucial. It is effective in activating the boronic acid for the transmetalation step without causing significant degradation of the sensitive azaindole core.[12]

  • Ligand Selection: The use of bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) is paramount. These ligands form highly active, monoligated Pd(0) species that readily undergo oxidative addition with the inert 4-chloro-7-azaindole.[13]

  • Unprotected Substrate: While N-protection can sometimes improve yields, modern catalyst systems are increasingly capable of coupling unprotected N-H heterocycles, simplifying the synthetic route.[13] The conditions provided are optimized for the unprotected substrate.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

SubstrateCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
4-Chloro-7-azaindolePd₂(dba)₃ / P(t-Bu)₃KFDioxaneReflux87[14]
6-Chloro-3-iodo-7-azaindolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O10089[15]
5-Chloro-7-azaindoleXPhos Pd G2K₃PO₄Dioxane/H₂O6091[13]

digraph "Suzuki_Workflow" {
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node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
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sub [label="1. Combine Substrates\n(4-Cl-azaindole, Boronic Acid, Base)"]; cat [label="2. Add Catalyst System\n(Pd Source + Ligand)"]; solv [label="3. Add Solvents & Degas\n(e.g., Dioxane/H₂O)"]; react [label="4. Heat Reaction\n(e.g., 100 °C, 12-24h)"]; workup [label="5. Aqueous Work-up\n(EtOAc/Water Extraction)"]; purify [label="6. Purify\n(Column Chromatography)"]; product [label="Pure 4-Aryl-7-Azaindole", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

sub -> cat -> solv -> react -> workup -> purify -> product; }

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The introduction of an amino group at the C4 position is a common objective in drug discovery, as it provides a key site for hydrogen bonding and salt formation. The Buchwald-Hartwig amination offers a direct and efficient route to these valuable 4-amino-7-azaindole derivatives.[8]

Experimental Protocol: Synthesis of 4-(Morpholino)-7-azaindole

This protocol is optimized for the challenging amination of an unprotected halo-azaindole.

  • Inert Atmosphere Setup: Perform all steps under an inert atmosphere of argon or nitrogen using Schlenk techniques or a glovebox.

  • Reagent Preparation: To an oven-dried Schlenk tube, add 4-chloro-7-azaindole (0.5 mmol, 76.3 mg).

  • Catalyst Addition: Add the palladium precatalyst, such as RuPhos Pd G2 (1-2 mol%, 3.9-7.8 mg), and the corresponding ligand, RuPhos (1-2 mol%, 4.7-9.4 mg).

  • Amine and Base Addition: Add morpholine (0.6 mmol, 52.3 µL). Then, add lithium bis(trimethylsilyl)amide (LiHMDS) as a 1 M solution in THF (1.2 mL, 1.2 mmol).

  • Solvent and Reaction: Add anhydrous THF (1 mL) to bring the total solvent volume to ~2.2 mL. Seal the tube and stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 1-4 hours. Monitor by LC-MS.

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash chromatography to obtain the desired product.

Causality and Field-Proven Insights
  • The Critical Role of the Base: This is the most critical parameter. A strong, non-nucleophilic base like LiHMDS is essential. It serves to deprotonate both the coupling amine and the acidic N-H of the azaindole.[8] This dual deprotonation prevents the azaindole anion from acting as a nucleophile (preventing N-arylation) and minimizes catalyst inhibition, allowing the desired C-N coupling to proceed efficiently.[8] Weaker bases like K₂CO₃ or even NaOt-Bu are often ineffective for this specific transformation.[8]

  • Precatalyst Advantage: Using well-defined palladium precatalysts (e.g., those based on biarylphosphine ligands) is highly recommended.[8][16] These systems rapidly and reliably generate the active Pd(0) catalyst in solution, leading to more reproducible results and higher yields, especially with challenging substrates.[17]

Table 2: Conditions for Buchwald-Hartwig Amination of 4-Chloro-7-azaindole

AmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
N-MethylpiperazineRuPhos Pd G2 / RuPhosLiHMDSTHFRT94[8][17]
AnilineXPhos Pd G2 / XPhosLiHMDSTHF5095[8]
2-PropanolamineRuPhos Pd G2 / RuPhosLiHMDS (2.2 eq)THFRT82[17]
N-BenzylmethylamineRuPhos Pd G2 / RuPhosLiHMDSTHFRT33[16]

digraph "Buchwald_Hartwig_Cycle" {
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edge [fontname="Arial", fontsize=9, color="#5F6368"];

pd0 [label="Pd(0)L", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; pd2_halide [label="L-Pd(II)(Ar)(Cl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; amine_coord [label="Amine Coordination\n+ Base", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; pd2_amido [label="L-Pd(II)(Ar)(NR₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; re [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

pd0 -> oa [label="+ Ar-Cl"]; oa -> pd2_halide; pd2_halide -> amine_coord [label="+ R₂NH, Base"]; amine_coord -> pd2_amido [label="- Base-H⁺Cl⁻"]; pd2_amido -> re; re -> pd0 [label="+ Ar-NR₂"]; }

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Application Note 3: Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling provides a powerful method for installing a C(sp)-C(sp²) bond, introducing an alkyne functionality at the C4 position. This alkyne group is a highly versatile synthetic handle, readily participating in subsequent transformations such as click chemistry, reductions, or further coupling reactions.

Experimental Protocol: Synthesis of 4-((Trimethylsilyl)ethynyl)-7-azaindole

Direct Sonogashira coupling of 4-chloro-7-azaindole is challenging. The protocol often requires N-protection and a more reactive halide like 4-iodo-7-azaindole. Arcadi et al. demonstrated the coupling on a 4-iodo-1-acetyl-7-azaindole.[14]

  • Substrate Preparation: If starting from 4-chloro-7-azaindole, it may first need to be converted to the more reactive 4-iodo derivative. N-protection (e.g., with an acetyl or Boc group) is also highly recommended.[14]

  • Inert Atmosphere Setup: To a Schlenk flask under argon, add N-acetyl-4-iodo-7-azaindole (1.0 mmol, 286.1 mg), copper(I) iodide (CuI, 0.05 mmol, 9.5 mg), and PdCl₂(PPh₃)₂ (0.025 mmol, 17.5 mg).

  • Solvent and Reagents: Add anhydrous, degassed solvent such as dioxane or DMF (5 mL). Add an amine base, such as triethylamine (Et₃N, 3.0 mmol, 0.42 mL).

  • Alkyne Addition: Add the terminal alkyne, ethynyltrimethylsilane (1.2 mmol, 0.17 mL), via syringe.

  • Reaction: Heat the reaction mixture to 60-80 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography. Subsequent deprotection of the silyl and acetyl groups can be performed if desired.

Causality and Field-Proven Insights
  • Dual Catalyst System: The classic Sonogashira reaction relies on a synergistic palladium and copper(I) catalytic system.[18] The copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex.[19]

  • Substrate Reactivity: The oxidative addition of a C-Cl bond is often too slow for an efficient Sonogashira reaction. Therefore, starting with the more reactive 4-bromo or 4-iodo analogues is standard practice.[14][19]

  • N-Protection: The acidic N-H proton can interfere with the basic reaction conditions and the organometallic species involved. N-protection, typically with an electron-withdrawing group like acetyl, deactivates the pyrrole ring towards undesired reactions and often leads to cleaner conversions and higher yields.[14]

Sonogashira_Workflow sub 1. Combine Substrate & Catalysts (N-Protected 4-Iodo-azaindole, PdCl₂(PPh₃)₂, CuI) solv 2. Add Solvent & Base (e.g., Dioxane, Et₃N) sub->solv alkyne 3. Add Terminal Alkyne solv->alkyne react 4. Heat Reaction (e.g., 70 °C, 4-12h) alkyne->react workup 5. Filter & Concentrate react->workup purify 6. Purify (Column Chromatography) workup->purify product Pure 4-Alkynyl-7-Azaindole purify->product

Caption: Experimental workflow for Sonogashira coupling.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Reaction Inactive catalyst; Insufficiently inert atmosphere; Incorrect base/ligand combination; Substrate impurity.Use a precatalyst; Ensure rigorous degassing and dry solvents; Screen a panel of ligands and bases; Re-purify starting materials.
Formation of Side Products Suzuki: Protodeboronation of boronic acid. Buchwald: N-arylation or homo-coupling. General: Catalyst decomposition.Use the boronic acid in slight excess; For Buchwald, ensure LiHMDS is used and conditions are strictly anhydrous; Use a more robust ligand or precatalyst.
Inconsistent Yields Variable catalyst activity; Moisture or oxygen contamination; Inconsistent heating.Use a well-defined precatalyst for reproducibility; Improve inert atmosphere technique; Use a temperature-controlled heating mantle or oil bath.

Conclusion

Palladium-catalyzed cross-coupling reactions are exceptionally powerful for the targeted functionalization of 4-chloro-7-azaindoles. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst system, researchers can efficiently overcome the inherent challenges of this substrate. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and versatile pathways to novel C-C and C-N linked analogues, dramatically accelerating the synthesis of diverse compound libraries essential for modern drug discovery programs.

References

  • Santos, A. S., Martinho, A. C., & Marques, M. M. B. (2018).
  • (2018).
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
  • (2015). ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform. [Link]
  • (2009). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
  • St. Jean, D. J., Jr., et al. (2023). Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. Organic Letters, 25(48), 8711–8715. [Link]
  • Thutewohl, M., et al. (2006). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Request PDF. [Link]
  • Korzec, M., et al. (2021). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]
  • Kumar, A., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]
  • Anderson, K. W., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Journal of the American Chemical Society. [Link]
  • Chen, Y., et al. (2014). Facile synthesis of 4- and 7-azaindoles from the corresponding imines by palladium-catalyzed cascade C–C and C–N coupling. Organic & Biomolecular Chemistry. [Link]
  • Singh, R. P., & Kumar, R. (2018). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Request PDF. [Link]
  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
  • Santos, A. S., et al. (2018).
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Google Patents. (2012). Preparation method for 4-substituted-7-azaindole.
  • Talele, T. T. (2020). Azaindole Therapeutic Agents. Molecules. [Link]
  • Chemistry LibreTexts. (2023).
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Anderson, K. W., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. [Link]
  • James, M. J., et al. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry. [Link]
  • Chen, W., et al. (2007). Facile Synthesis of 2-Substituted 4-Azaindoles. Semantic Scholar. [Link]
  • Singh, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
  • ResearchGate. (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism...
  • Reeves, J. T., et al. (2022). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

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The Versatile Scaffold: 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole core, a bioisostere of indole, represents a privileged scaffold in medicinal chemistry, frequently leveraged for its ability to form key hydrogen bonding interactions with a multitude of biological targets. Within this class of compounds, 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine has emerged as a particularly valuable starting material and structural motif. Its strategic placement of a chloro substituent at the 4-position and a methyl group at the 3-position provides a unique combination of reactivity and structural features, enabling the synthesis of potent and selective therapeutic agents. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this versatile building block.

Significance in Drug Discovery: A Gateway to Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine framework is a cornerstone in the design of kinase inhibitors. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, mimicking the adenine region of ATP and thereby facilitating binding to the hinge region of kinase ATP-binding pockets. The 4-chloro substituent is a key functional handle for introducing further molecular complexity through various cross-coupling reactions, allowing for the exploration of the solvent-exposed region of the kinase active site. The 3-methyl group can provide beneficial steric interactions and improve metabolic stability.

Derivatives of the broader 7-azaindole class have shown significant promise in targeting a range of kinases implicated in oncology and inflammatory diseases. While specific data for this compound is often embedded within larger structure-activity relationship (SAR) studies of related analogs, the principles of its application can be clearly illustrated. For instance, related pyrrolopyrimidines have been identified as potent inhibitors of 3-Phosphoinositide-Dependent Kinase 1 (PDK1), a critical node in cancer signaling pathways[1]. Furthermore, the pyrrolo[2,3-b]pyridine scaffold is central to the development of Janus kinase (JAK) inhibitors, with derivatives showing selectivity for JAK1, a key player in inflammatory responses[2][3].

Core Synthetic Strategies and Experimental Protocols

The true utility of this compound lies in its synthetic tractability. The chloro group at the 4-position is amenable to nucleophilic aromatic substitution and, more commonly, palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents to probe structure-activity relationships.

General Workflow for Derivatization

G start This compound N_protection N-Protection (e.g., SEM, Boc) [Optional but often crucial for directing reactivity] start->N_protection suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) [Introduces diverse aromatic systems at C4] N_protection->suzuki buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) [Forms C4-N bond for amine derivatives] N_protection->buchwald sonogashira Sonogashira Coupling (Terminal Alkynes) [Introduces alkynyl moieties at C4] N_protection->sonogashira deprotection N-Deprotection [Final step to yield target compound] suzuki->deprotection buchwald->deprotection sonogashira->deprotection final_product Diverse C4-Substituted 3-methyl-1H-pyrrolo[2,3-b]pyridine Analogs deprotection->final_product

Caption: General synthetic workflow for derivatizing this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-4 Arylation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an N-protected this compound with an arylboronic acid. The N-protection is often necessary to prevent side reactions and improve solubility.

Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds. The use of a suitable palladium catalyst and base is crucial for efficient coupling. The choice of N-protecting group, such as the commonly used (2-(trimethylsilyl)ethoxy)methyl (SEM) group, can influence reaction efficiency and is readily removed under specific conditions[4].

Materials:

  • N-SEM-4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (3 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add N-SEM-4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (3 equivalents).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed 1,4-dioxane/water mixture.

  • Seal the vial and heat the reaction mixture at 90-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired C-4 arylated product.

Protocol 2: Buchwald-Hartwig Amination for C-4 Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to introduce an amine substituent at the C-4 position.

Rationale: The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, which are prevalent in many biologically active molecules. The choice of ligand for the palladium catalyst is critical for achieving high yields and can depend on the specific amine being coupled.

Materials:

  • N-SEM-4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

  • Amine (1.5 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • XPhos (0.08 equivalents)

  • NaOt-Bu (2 equivalents)

  • Toluene, anhydrous and degassed

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and XPhos to a reaction vessel.

  • Add anhydrous, degassed toluene and stir for 10 minutes.

  • To a separate reaction vessel, add N-SEM-4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent), the amine (1.5 equivalents), and NaOt-Bu (2 equivalents).

  • Add the pre-mixed catalyst solution to the second vessel.

  • Seal the vessel and heat to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for this compound itself is not extensively published, we can infer key relationships from studies on analogous pyrrolopyridine and pyrrolopyrimidine scaffolds.

Position of ModificationGeneral ObservationTherapeutic Target Examples
C4-Position Introduction of aryl, heteroaryl, or amino groups via cross-coupling can significantly impact potency and selectivity by interacting with the solvent-front region of the kinase active site.Kinases (e.g., CSF1R, LRRK2)[4][5]
N1-Position (Pyrrole) Substitution on the pyrrole nitrogen can modulate physicochemical properties such as solubility and cell permeability. Small alkyl groups are often well-tolerated.JAK1[2]
C3-Position (Methyl) The existing methyl group can provide favorable hydrophobic interactions and may enhance metabolic stability compared to an unsubstituted position.General Kinase Inhibitors

The exploration of substituents at the C4 position is a primary strategy for optimizing the biological activity of this scaffold. For example, in the development of LRRK2 inhibitors, modifications at analogous positions on a pyrrolo[2,3-d]pyrimidine core were crucial for achieving desired potency and pharmacokinetic properties[5]. Similarly, for phosphodiesterase 4B (PDE4B) inhibitors, the nature of the amide substituent on a 1H-pyrrolo[2,3-b]pyridine ring system was a key determinant of activity[6].

Conclusion

This compound is a high-value building block in medicinal chemistry, offering a synthetically accessible platform for the development of novel therapeutics, particularly kinase inhibitors. Its strategic functionalization allows for the systematic exploration of chemical space, leading to the identification of potent and selective drug candidates. The protocols and insights provided herein are intended to serve as a practical guide for researchers leveraging this versatile scaffold in their drug discovery endeavors. Further exploration of derivatives of this compound is a promising avenue for identifying novel treatments for cancer, inflammatory disorders, and other diseases.

References

  • Mudalige, A. et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(15), 2789. [Link]
  • Li, Y. et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2666. [Link]
  • Oh, S. J. et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. [Link]
  • Keating, J. et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 12(6), 949-955. [Link]
  • Williamson, D. S. et al. (2020). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 63(24), 15629-15653. [Link]
  • Rosenthal, P. J. et al. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry, 56(7), 2776-2788. [Link]
  • Kelly, J. X. et al. (2013). Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents. ChemMedChem, 8(11), 1845-1850. [Link]
  • MDPI.
  • J&K Scientific. 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. [Link]
  • ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. (2009). [Link]
  • Heteroletters. SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6- METHYLPYRIMIDINE. (2014). [Link]
  • Pipzine Chemicals. 4-Chloro-1H-pyrrolo[2,3-c]pyridine. [Link]
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3185. (2021). [Link]
  • Journal of Organic and Pharmaceutical Chemistry. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). [Link]

Sources

Application Note: Comprehensive Characterization of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 4-Chloro-3-methyl-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a common scaffold in the development of kinase inhibitors and other therapeutic agents. Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of this key intermediate, thereby guaranteeing the quality and reproducibility of downstream applications in pharmaceutical research and development.

This application note provides a comprehensive guide to the analytical methods for the thorough characterization of this compound. The methodologies detailed herein are designed to provide orthogonal data, ensuring a complete and validated understanding of the material's properties. The protocols are presented with an emphasis on the scientific rationale behind the experimental choices, reflecting best practices in analytical chemistry.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure of a compound.[1] It relies on the magnetic properties of atomic nuclei, which, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique NMR spectrum that serves as a molecular fingerprint.

¹H NMR Spectroscopy

¹H NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a standard pulse program for ¹H NMR.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Expected ¹H NMR Spectral Data (Illustrative, based on similar structures):

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
NH~12-13br s1H
H-6~8.2-8.4d1H
H-5~7.3-7.5d1H
H-2~7.0-7.2s1H
CH₃~2.3-2.5s3H

Note: The chemical shift of the N-H proton can be broad and its position may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon framework of the molecule.

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.

  • Data Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

    • Employ a sufficient number of scans for adequate signal intensity.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Expected ¹³C NMR Chemical Shifts (Illustrative): The spectrum is expected to show 8 distinct signals corresponding to the 8 carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the chlorine and nitrogen atoms and the aromaticity of the ring system.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[2] It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.

Expected Mass Spectrum:

  • Molecular Ion (M+H)⁺: The expected m/z for the protonated molecule [C₈H₇ClN₂ + H]⁺ is approximately 167.04. The presence of a chlorine atom will result in a characteristic isotopic pattern, with a peak at M+2 (m/z ≈ 169.04) that is approximately one-third the intensity of the M peak.

  • Fragmentation Pattern: MS/MS analysis of the molecular ion is expected to show fragmentation patterns consistent with the structure, such as the loss of a methyl radical or other characteristic cleavages of the pyrrolopyridine ring system. For a similar compound, 4-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridine, a molecular ion peak (M+H)⁺ of 178.2 was observed.[2]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Principle: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying the components of a mixture.[3] The separation is based on the differential partitioning of the analytes between a stationary phase (the column) and a mobile phase.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (typically around the λmax).

    • Injection Volume: 10 µL.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Expected Chromatogram: A successful separation will show a sharp, symmetrical peak for this compound, well-resolved from any impurity peaks.

Vibrational Spectroscopy with Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes the vibrational excitation of molecular bonds. The resulting spectrum provides information about the functional groups present in the molecule.

Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans for a good signal-to-noise ratio.

Expected FTIR Absorption Bands (Illustrative, based on similar structures):

Wavenumber (cm⁻¹) Vibration
~3100N-H stretch (pyrrole)
~2900-3000C-H stretch (aromatic and methyl)
~1600C=C and C=N stretching (aromatic rings)
~1400-1500C-H bending (methyl)
~1000-1100C-Cl stretch

For the related compound 4-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridine, major absorption peaks were observed at 3136, 2857, 2228 (C≡N), 1609, 1573, 1511, 1455, 1398, 1336, and 1312 cm⁻¹.[2]

Thermal Properties Analysis

Principle: Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, glass transitions, and other thermal events.

Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

  • Instrumentation: Use a calibrated DSC instrument.

  • Data Acquisition:

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).

    • Record the heat flow as a function of temperature.

Expected DSC Thermogram: The thermogram should show a sharp endothermic peak corresponding to the melting point of the crystalline solid.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrumentation: Use a calibrated TGA instrument.

  • Data Acquisition:

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).

    • Record the mass loss as a function of temperature.

Expected TGA Curve: The TGA curve will indicate the temperature at which the compound begins to decompose. A stable compound will show minimal mass loss until a high temperature is reached.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the analytical characterization process for this compound.

Analytical_Workflow cluster_synthesis Sample cluster_characterization Characterization cluster_data Data Output Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI/APCI) Sample->MS HPLC HPLC (Purity) Sample->HPLC FTIR FTIR Spectroscopy Sample->FTIR Thermal Thermal Analysis (DSC, TGA) Sample->Thermal Structure Structural Confirmation NMR->Structure MS->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment HPLC->Purity FTIR->Identity Stability Thermal Stability Thermal->Stability

Caption: Workflow for the comprehensive characterization of this compound.

Conclusion

The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of spectroscopic and chromatographic techniques, researchers and drug development professionals can confidently verify the structure, assess the purity, and understand the thermal properties of this important pharmaceutical intermediate. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is essential for regulatory submissions and the successful advancement of drug discovery programs.

References

  • Hoye, T. R., et al. (2007). NMR Chemical Shift and Coupling Constant Analysis for the Assignment of Stereochemistry.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.
  • Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. John Wiley & Sons.

Sources

Application Notes and Protocols for 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the strategic use of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 4-Chloro-3-methyl-7-azaindole, as a pivotal intermediate in pharmaceutical synthesis. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, renowned for its role in the development of targeted therapies, particularly kinase inhibitors.[1] This guide details a proposed synthetic pathway to the title compound, outlines its analytical characterization, and provides in-depth, field-proven protocols for its subsequent functionalization via palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, safety considerations, and optimization strategies are discussed to ensure researchers and drug development professionals can effectively leverage this versatile building block.

Introduction: The Strategic Importance of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a bioisostere of indole, where a nitrogen atom replaces the C7-carbon of the indole ring system. This substitution imparts unique physicochemical properties, such as altered hydrogen bonding capabilities, improved solubility, and modified metabolic profiles, often leading to enhanced pharmacological activity and better drug-like properties.[1] Consequently, 7-azaindole derivatives are central to numerous FDA-approved drugs and clinical candidates, particularly in oncology and immunology.

The subject of this guide, this compound, is a strategically functionalized derivative. The chlorine atom at the 4-position serves as a versatile handle for introducing molecular diversity through cross-coupling reactions, while the methyl group at the 3-position can provide crucial steric and electronic influence for modulating target binding affinity and selectivity.

Synthesis of this compound: A Proposed Pathway

While specific literature for the direct synthesis of this compound is not abundant, a robust and logical synthetic route can be proposed based on established methodologies for constructing substituted 7-azaindoles. A common and effective strategy involves building the pyrrole ring onto a pre-functionalized pyridine precursor.

Proposed Synthetic Scheme

A plausible and efficient route starts from the commercially available 2-amino-3-methylpyridine. The synthesis involves the formation of the pyrrole ring followed by a regioselective chlorination step.

Synthetic_Pathway A 2-Amino-3-methylpyridine B 2-Amino-4-chloro-3-methylpyridine A->B 1. Chlorination (e.g., NCS) C This compound-N-oxide B->C 2. Pyrrole Ring Formation (e.g., with α-halo-ketone) D This compound C->D 3. Deoxygenation (e.g., PCl3 or PPh3)

Caption: Proposed synthetic pathway to the target intermediate.

An alternative and often successful approach for chlorinating the 4-position of 7-azaindoles involves an N-oxidation followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).[2]

Detailed Protocol: Chlorination via N-Oxide

This protocol is adapted from established procedures for the synthesis of 4-chloro-7-azaindole.[2]

Step 1: N-Oxidation of 3-Methyl-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 3-Methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as ethyl acetate or dichloromethane, add m-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide.

Step 2: Chlorination of the N-Oxide

  • To a flask containing the N-oxide from the previous step (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) at 0 °C.

  • Slowly warm the reaction mixture to reflux (typically around 100-110 °C) and maintain for 2-4 hours.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base, such as sodium carbonate or ammonium hydroxide, until pH > 8.

  • The resulting precipitate can be collected by filtration, washed with water, and dried under vacuum to afford this compound.

Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The 4-chloro-7-azaindole core is a cornerstone in the design of kinase inhibitors. The chlorine atom at the C4 position is strategically placed to undergo nucleophilic aromatic substitution or, more commonly, palladium-catalyzed cross-coupling reactions to introduce various side chains that can interact with specific residues in the kinase active site.

A prominent example of a drug built on a related scaffold is Vemurafenib (Zelboraf®) , an inhibitor of the B-Raf enzyme used in the treatment of melanoma.[3] Vemurafenib features a 1H-pyrrolo[2,3-b]pyridine core, demonstrating the clinical significance of this heterocyclic system.

Suzuki-Miyaura Cross-Coupling Protocol

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, ideal for attaching aryl or heteroaryl moieties to the 4-position of the azaindole core.

Suzuki_Coupling_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add: - 4-Chloro-3-methyl-7-azaindole - Boronic Acid/Ester - Pd Catalyst & Ligand - Base & Solvent Setup->Reagents Heating Heating & Stirring (e.g., 80-110 °C) Reagents->Heating Monitoring Reaction Monitoring (TLC / LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification

Caption: General workflow for the Suzuki-Miyaura cross-coupling.

Detailed Protocol:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a more advanced catalyst system like Pd₂(dba)₃ with a ligand such as XPhos (1-3 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[4]

  • Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3-methyl-7-azaindole.

Quantitative Data Example (Hypothetical):

EntryArylboronic AcidCatalyst (mol%)BaseTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1001285
24-Methoxyphenylboronic acidPd₂(dba)₃/XPhos (2)Cs₂CO₃90892
3Pyridin-3-ylboronic acidPd(dppf)Cl₂ (3)K₃PO₄1101678
Buchwald-Hartwig Amination Protocol

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the introduction of primary or secondary amines at the 4-position, a common feature in many kinase inhibitors.

Detailed Protocol:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with this compound (1.0 eq), a palladium precatalyst (e.g., RuPhos Pd G2, 1-2 mol%), the corresponding phosphine ligand (e.g., RuPhos, 1.5-3 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS, 1.2-1.5 eq).

  • Add the amine coupling partner (1.1-1.3 eq) and an anhydrous aprotic solvent such as toluene or THF.

  • Heat the reaction mixture, typically between 80-110 °C, with vigorous stirring.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • After filtration and concentration, purify the residue by flash column chromatography.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized intermediate and its downstream products.

Expected Analytical Data for this compound:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, as well as a singlet for the methyl group. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom. The NH proton of the pyrrole ring will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR will show characteristic signals for the eight carbon atoms in the molecule. The carbon atom attached to the chlorine will be significantly shifted.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. For C₈H₇ClN₂, the expected exact mass would be around 166.03 g/mol .

  • Purity (HPLC): Purity should be assessed by High-Performance Liquid Chromatography (HPLC), ideally using a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid (TFA).

Conclusion and Future Outlook

This compound is a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical agents. Its strategic functionalization allows for the efficient exploration of chemical space around the privileged 7-azaindole scaffold. The protocols detailed in this guide, based on robust and widely adopted synthetic methodologies, provide a solid foundation for researchers to synthesize and utilize this key building block in the development of next-generation targeted therapies. The continued exploration of novel coupling partners and reaction conditions will undoubtedly expand the utility of this intermediate in discovering new treatments for a wide range of diseases.

References

  • EvitaChem. (n.d.). Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
  • Sundby, E., & Hoff, B. H. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(10), 2679. [Link]
  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 751-756. [Link]
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • Knight, D. W., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Organic Letters, 9(11), 2187-2190. [Link]
  • Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • Google Patents. (n.d.). WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical research and drug development. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The insights provided herein are a synthesis of established chemical principles and field-proven experience.

Introduction to the Synthesis

The synthesis of this compound (also known as 4-Chloro-3-methyl-7-azaindole) is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general strategy involves the construction of the 3-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol core, followed by a chlorination reaction. Each step presents unique challenges that can impact the overall efficiency of the synthesis. This guide provides a detailed protocol and a comprehensive troubleshooting section to address these challenges directly.

Optimized Synthetic Workflow

The most common and effective route to this compound involves a two-stage process:

  • Stage 1: Synthesis of 3-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol. This stage involves the construction of the fused bicyclic ring system. A robust method for this is the reaction of 2-amino-3-picoline with an appropriate three-carbon building block, such as an α-halo ketone, followed by cyclization.

  • Stage 2: Chlorination of 3-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol. This transformation is typically achieved using a dehydrative chlorinating agent, with phosphorus oxychloride (POCl₃) being the most widely used reagent.

Synthetic_Workflow cluster_0 Stage 1: Pyrrolo[2,3-b]pyridine Core Synthesis cluster_1 Stage 2: Chlorination 2-amino-3-picoline 2-amino-3-picoline Cyclization Cyclization 2-amino-3-picoline->Cyclization alpha-halo_ketone α-halo ketone/ester alpha-halo_ketone->Cyclization Precursor 3-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol Cyclization->Precursor Chlorination_Step Chlorination with POCl₃ Precursor->Chlorination_Step Final_Product This compound Chlorination_Step->Final_Product Troubleshooting_Chlorination Start Low Yield or Incomplete Chlorination Check_Reagents Are reagents anhydrous? (POCl₃, solvent) Start->Check_Reagents Check_Temp_Time Was the reaction temperature and time sufficient? Start->Check_Temp_Time Consider_Base Was a base (e.g., DIPEA) used? Start->Consider_Base Impure_Product Product is impure after work-up Purification_Method Optimize purification: - Recrystallization solvent screen - Adjust column chromatography gradient Impure_Product->Purification_Method Side_Reactions Investigate potential side reactions: - Dimerization - Over-chlorination Impure_Product->Side_Reactions Violent_Quench Work-up is too exothermic/violent Quench_Technique Modify quenching procedure: - Reverse quench (add reaction mixture to ice) - Remove excess POCl₃ under vacuum before quenching Violent_Quench->Quench_Technique

Technical Support Center: Troubleshooting Suzuki Coupling with Chlorinated 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome the unique challenges presented by chlorinated 7-azaindoles. This guide is structured to help you diagnose problems, understand the underlying chemical principles, and implement robust solutions in your research.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, but its successful functionalization via cross-coupling is often challenging.[1][2][3] The presence of a pyridine nitrogen introduces a Lewis basic site that can coordinate to and inhibit the palladium catalyst.[4][5] This issue is compounded when using less reactive coupling partners like aryl chlorides, which require more forcing conditions and highly active catalysts for the initial oxidative addition step.[4][6] This guide will address these specific issues in a practical, question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during the Suzuki coupling of chlorinated 7-azaindoles.

Q1: My Suzuki coupling with a chloro-7-azaindole shows no product formation. What are the most common initial culprits?

A1: A complete lack of reactivity typically points to a fundamental problem with the catalytic system. The three most common causes are:

  • Catalyst Poisoning: The pyridine nitrogen of the 7-azaindole can act as a ligand for the palladium center, leading to the formation of inactive catalyst species and preventing the catalytic cycle from starting.[5][7]

  • Failed Oxidative Addition: The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds. The chosen catalyst system may not be active enough to break this bond, which is the first and often rate-limiting step of the cycle.[6]

  • Inactive Precatalyst: The Pd(0) active species may not be generating efficiently from your Pd(II) precatalyst, or the ligands used may be air-sensitive and have degraded.

Your first troubleshooting step should be to re-evaluate your choice of catalyst and ligand. Modern, bulky, electron-rich phosphine ligands are often essential for this chemistry.[8][9]

Q2: I'm seeing low conversion and a sluggish reaction. What parameters should I screen first?

A2: Low conversion suggests the reaction is proceeding but is either too slow or is stalling prematurely. The key parameters to investigate are:

  • Ligand and Catalyst Loading: For challenging substrates like heteroaryl chlorides, higher catalyst loadings (e.g., 1–5 mol%) may be necessary.[1] Ensure you are using a ligand specifically designed for activating C-Cl bonds, such as SPhos, XPhos, or RuPhos.[1][10]

  • Base: The choice and strength of the base are critical. A base that is too weak may not facilitate the transmetalation step effectively. A common starting point is a phosphate base like K₃PO₄.[1][11] The effect of different bases can be profound.[12]

  • Temperature: Chlorides often require higher temperatures (e.g., 80-120 °C) than bromides or iodides to promote oxidative addition.

Q3: I'm observing significant decomposition of my starting materials, particularly the boronic acid. What is the cause?

A3: Decomposition often points to two key side reactions:

  • Protodeboronation: This is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by excessive water, high temperatures, or an inappropriate pH environment.[13][14] This is a well-described challenge, especially with heteroaryl boronic acids.[5]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often competitive at higher temperatures or if the reductive elimination of the desired product is slow.

To mitigate this, ensure your boronic acid is of high quality, consider using a boronate ester for enhanced stability, and carefully control the reaction temperature.

Q4: How exactly does the nitrogen in the 7-azaindole ring inhibit the reaction?

A4: The lone pair of electrons on the pyridine nitrogen (at position 7) makes it a Lewis base. This nitrogen can coordinate strongly to the electron-deficient palladium catalyst. This coordination can lead to several negative outcomes:

  • It can occupy a coordination site on the palladium, preventing the aryl chloride from binding during the oxidative addition step.

  • It can lead to the formation of stable, off-cycle palladium complexes or even bridged dimeric species that are catalytically inactive.[1][15]

  • This catalyst inhibition is a primary reason why specialized, bulky ligands are required. These ligands sterically shield the palladium center, making it more difficult for the azaindole nitrogen to coordinate and poison the catalyst.[7][8]

Q5: Should I use a boronic acid or a boronate ester (e.g., pinacol ester)?

A5: This choice involves a trade-off between reactivity and stability.[13]

  • Boronic Acids: Are generally more reactive and can lead to faster reaction times.[13] However, they are prone to decomposition via protodeboronation and can self-condense to form cyclic boroxine trimers, which complicates stoichiometry.[14][16]

  • Boronate Esters: Pinacol esters, MIDA esters, or DABO boronates are significantly more stable, often crystalline solids that are easier to handle, purify, and store.[13][16][17] While they can be less reactive, this increased stability often leads to more reproducible results and higher isolated yields, especially in complex syntheses where starting material purity is paramount.[13][18] For challenging couplings, the enhanced stability of a boronate ester is often advantageous.[19]

Part 2: In-Depth Troubleshooting Guides

Problem 1: No Reaction or Stalled Reaction
  • Primary Diagnosis: Catalyst Inactivity or Deactivation.

  • Underlying Causality: The coupling of a chlorinated 7-azaindole is at the difficult end of the Suzuki-Miyaura spectrum. The high energy barrier for C-Cl bond oxidative addition, combined with potent catalyst inhibition by the Lewis-basic azaindole nitrogen, means that standard catalyst systems [e.g., Pd(PPh₃)₄] are often completely ineffective.[4][20] The catalyst must be highly active to break the C-Cl bond and sterically hindered to resist coordination by the substrate's nitrogen atom.[7]

Solutions & Methodologies
  • Catalyst and Ligand Selection: The single most critical factor is the choice of ligand. Modern biarylmonophosphine ligands (Buchwald-type ligands) are designed for this purpose. They possess both the steric bulk to protect the palladium center and the electron-donating character to promote oxidative addition.

Catalyst/Ligand System Key Features & Advantages Common Use Case
Pd₂(dba)₃ + XPhos/SPhos Highly active, bulky, and electron-rich. Considered a gold standard for difficult couplings.[1]General starting point for chloro-azaindoles.
RuPhos Precatalysts Excellent activity for N-heterocyclic substrates. Often provides good results when other ligands fail.[10]When XPhos/SPhos systems are sluggish.
PdCl₂(dppf) A robust, general-purpose catalyst.[21] May be effective for some activated chloro-azaindoles but can fail with more challenging examples.Less electron-rich or sterically hindered chloro-azaindoles.
(PPh₂Me)₂NiCl₂ An inexpensive nickel-based alternative that shows promise for coupling Lewis-basic heterocycles.[19]Exploring non-precious metal alternatives, particularly with heteroaryl pinacolborons.
  • Utilize Modern Precatalysts: Instead of generating the Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand, use well-defined precatalysts (e.g., XPhos Pd G3). These ensure a reliable and stoichiometric generation of the active L-Pd(0) species, leading to more reproducible results and minimizing catalyst deactivation pathways.[1][8]

  • Solvent and Base Optimization:

    • Solvents: Aprotic polar solvents like dioxane, THF, or DME, often with a small amount of water, are standard. The water can play a role in the transmetalation step.[11][22] Anhydrous conditions can sometimes be beneficial if protodeboronation is a major issue.[8]

    • Bases: Use a moderately strong inorganic base. K₃PO₄ is an excellent starting point as it is generally effective and minimizes base-sensitive side reactions.[1][11] Other bases to consider include K₂CO₃ and Cs₂CO₃. Strong bases like NaOH should be used with caution as they can promote side reactions.[12]

Problem 2: Low Yield and Formation of Side Products
  • Primary Diagnosis: Competing Side Reactions Outpacing Product Formation.

  • Underlying Causality: Even when the catalytic cycle is turning over, its efficiency can be compromised by parasitic pathways. Protodeboronation of the boronic acid is a major issue, reducing the concentration of the active nucleophile over time.[5][14] Dehalogenation of the chloro-azaindole starting material (replacing -Cl with -H) can also occur, often promoted by certain catalyst/ligand combinations or impurities.

Solutions & Methodologies
  • Optimize the Boron Reagent: If protodeboronation is suspected (confirm by analyzing the crude reaction mixture via LC-MS or NMR for the deboronated arene), switch from a boronic acid to a more stable boronate ester (e.g., pinacol, MIDA, or neopentyl glycol).[13][17][18] This is one of the most effective strategies to improve reaction fidelity.

  • Careful Temperature Control: While high temperatures are needed for oxidative addition, excessive heat can accelerate decomposition pathways. Run the reaction at the lowest temperature that gives a reasonable conversion rate. A temperature screen (e.g., 80°C, 100°C, 120°C) is highly recommended during optimization.

  • Reaction Monitoring: Do not simply run the reaction for a fixed time. Monitor its progress every 1-2 hours using a suitable analytical technique (TLC, LC-MS, or NMR).[23][24][25] This allows you to identify the point of maximum product formation before significant decomposition occurs and provides invaluable diagnostic information.[26]

Part 3: Key Experimental Protocols

Protocol 1: A Robust, General Procedure for Suzuki Coupling of a Chlorinated 7-Azaindole

This protocol provides a reliable starting point for the coupling of a generic chloro-7-azaindole with an arylboronic acid.

  • Materials:

    • Chlorinated 7-azaindole (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

    • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

    • 1,4-Dioxane (0.1 M concentration relative to the limiting reagent)

    • Deionized Water (10% v/v of dioxane)

    • Reaction vessel (e.g., microwave vial or Schlenk tube) with a stir bar

  • Procedure:

    • To the reaction vessel, add the chlorinated 7-azaindole, arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

    • Seal the vessel with a septum or screw cap.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed 1,4-dioxane followed by the degassed water via syringe.

    • Place the vessel in a preheated oil bath or heating block at 100 °C.

    • Stir the reaction vigorously for 4-24 hours.

    • Monitor the reaction progress by LC-MS or TLC.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Reaction Monitoring by LC-MS

A self-validating system requires checkpoints. This protocol describes how to monitor your reaction to gain mechanistic insight.

  • Procedure:

    • Set up the Suzuki coupling reaction as described in Protocol 1.

    • At designated time points (e.g., t = 0, 1h, 2h, 4h, 8h, 24h), carefully and quickly open the reaction vessel under a positive flow of inert gas.

    • Using a glass capillary or syringe, withdraw a small aliquot (~5-10 µL) of the reaction mixture.

    • Immediately quench the aliquot in a vial containing ~1 mL of a 1:1 mixture of acetonitrile and water.

    • Vortex the sample and filter it through a syringe filter into an LC-MS vial.

    • Analyze the sample by LC-MS, identifying the peaks for your starting materials, desired product, and potential side products (e.g., deboronated starting material, homocoupled product, dehalogenated azaindole).

    • Plot the relative peak areas over time to generate a reaction profile. This profile will clearly show if the reaction has stalled, if the product is degrading, or if a side product is forming preferentially.

Part 4: Visual Guides & Diagrams

Diagram 1: The Suzuki Catalytic Cycle & Azaindole Inhibition

Suzuki_Cycle cluster_key Key Steps & Challenges Pd0 Active L-Pd(0) OA_Complex Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OA_Complex Oxidative Addition (Ar-Cl) Poisoned_Pd Inactive Complex (L-Pd(0)-Azaindole) Pd0->Poisoned_Pd TM_Complex Transmetalation (L-Pd(II)-Ar-Ar') OA_Complex->TM_Complex Transmetalation (Ar'-B(OR)₂) Product_Complex Reductive Elimination (L-Pd(0) + Product) TM_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Catalyst Regeneration Inhibitor 7-Azaindole Substrate Inhibitor->Poisoned_Pd Catalyst Poisoning OA_Step Oxidative Addition: Often rate-limiting for C-Cl bonds. TM_Step Transmetalation: Requires proper base activation. Poison_Step Catalyst Poisoning: Azaindole nitrogen binds to Pd(0), preventing oxidative addition.

Caption: Suzuki cycle showing key steps and the catalyst poisoning pathway.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Tree Start Reaction Failed or Low Yield Check_Catalyst Is the catalyst system appropriate? (e.g., Pd/XPhos, Pd/RuPhos) Start->Check_Catalyst No_Catalyst Use a modern bulky, electron-rich ligand/precatalyst (e.g., XPhos Pd G3). Increase catalyst loading (2-5 mol%). Check_Catalyst->No_Catalyst No Check_SM Starting materials (SMs) consumed? (Check by LC-MS) Check_Catalyst->Check_SM Yes SM_Present Reaction Stalled. Increase Temperature. Screen different bases (K₃PO₄, K₂CO₃). Check solvent quality (anhydrous). Check_SM->SM_Present No (SMs remain) SM_Gone SMs consumed, but low product yield. Check for side products. Check_SM->SM_Gone Yes Check_Side_Products Identify major side products: Deboronated arene? Dehalogenated azaindole? SM_Gone->Check_Side_Products Deboronated Protodeboronation is dominant. Switch to a boronate ester (pinacol). Use milder base/lower temperature. Check_Side_Products->Deboronated Deboronated Dehalogenated Dehalogenation is an issue. Screen different ligands. Ensure reaction is fully inert. Check_Side_Products->Dehalogenated Dehalogenated

Caption: A logical decision tree for troubleshooting common Suzuki coupling failures.

References

  • The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
  • Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles - Benchchem. URL
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. URL
  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds -
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - Journal of the American Chemical Society. URL
  • Oka, N., Yamada, T., Sajiki, H., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3369–3373. URL
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. URL
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchG
  • Preshlock, S. M., et al. (2016). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 81(18), 8446–8455. URL
  • Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group. URL
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. URL
  • Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One‐Pot Route to C7‐Boryl
  • Mechanisms of Nickel-Catalyzed Cross- Coupling Reactions - Squarespace. URL
  • SUZUKI REACTION MONITORING - Advion. URL
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles - ResearchG
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. URL
  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. URL
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. URL
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. URL
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ResearchG
  • The effect of various bases on the Suzuki coupling reaction a - ResearchG
  • Different strategies for synthesis of 7-azaindoles - ResearchG
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. URL
  • How to approach choosing reaction conditions for Suzuki? - Reddit. URL
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design - ResearchG
  • Azaindole synthesis - Organic Chemistry Portal. URL
  • Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids - ResearchG
  • Haibach, M. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(43), 12891-12899. URL
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles - ResearchG
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchG
  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. URL
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. URL
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. URL
  • Diagnosing issues with a failed Suzuki coupling? - Reddit. URL
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. URL
  • Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols - Benchchem. URL
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine)
  • how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. URL
  • Failed suzuki coupling, any suggenstions? - Reddit. URL
  • How can I solve my problem with Suzuki coupling?

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Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-7-azaindole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the functionalization of 4-chloro-7-azaindole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this versatile scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work. Our goal is to equip you with the expertise and practical insights needed to optimize your reaction conditions and achieve your synthetic targets efficiently and reliably.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the functionalization of 4-chloro-7-azaindole, offering probable causes and actionable solutions based on established chemical principles and field-proven experience.

Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

  • Question: I am attempting a Suzuki coupling with 4-chloro-7-azaindole and a boronic acid, but I am observing very low conversion to the desired product, with mainly starting material remaining. What are the likely causes and how can I improve the yield?

  • Answer: Low conversion in palladium-catalyzed cross-coupling reactions involving 4-chloro-7-azaindole is a frequent challenge. The electron-deficient nature of the pyridine ring and the potential for the azaindole nitrogen to coordinate with the palladium catalyst can impede the catalytic cycle.[1][2] Here’s a systematic approach to troubleshooting this issue:

    • Catalyst System and Ligand Choice: The combination of the palladium source and the ligand is critical. For electron-rich aryl chlorides like 4-chloro-7-azaindole, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition step, which is typically the rate-limiting step.

      • Recommendation: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system. Combinations of palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ with bulky biarylphosphine ligands such as SPhos, XPhos, or RuPhos have shown high efficacy.[3] Pre-formed palladium precatalysts based on these ligands can also offer improved reactivity and reproducibility.[3]

    • Base Selection: The choice and strength of the base are crucial for the transmetalation step. An inappropriate base can lead to poor yields or decomposition.

      • Recommendation: For Suzuki couplings, strong inorganic bases like Cs₂CO₃ or K₃PO₄ are commonly effective.[4] In Buchwald-Hartwig aminations, strong bases such as LiHMDS or NaOt-Bu are often required to deprotonate the amine and the azaindole N-H, which can help prevent side reactions like homo-coupling.[3] It is important to use anhydrous bases, as water can negatively impact the reaction.

    • Solvent and Temperature: The reaction solvent and temperature must be carefully optimized.

      • Recommendation: Aprotic polar solvents like dioxane, toluene, or DMF are generally suitable. Ensure the solvent is anhydrous. The reaction temperature may need to be elevated (e.g., 80-110 °C) to drive the reaction to completion, especially with a less reactive chloride.[5] Monitor the reaction for any signs of decomposition at higher temperatures.

    • Purity of Reagents: The purity of all reagents, including the 4-chloro-7-azaindole, the coupling partner, and the solvent, is paramount.

      • Recommendation: Ensure your 4-chloro-7-azaindole is pure and free of any acidic impurities that could quench the base or interfere with the catalyst. The boronic acid should be of high quality, as impurities can inhibit the catalyst.

Issue 2: Formation of Side Products: Dehalogenation and Homo-coupling

  • Question: During my cross-coupling reaction, I am observing significant amounts of 7-azaindole (dehalogenated product) and/or biaryl product from the homo-coupling of my boronic acid. How can I suppress these side reactions?

  • Answer: The formation of dehalogenated and homo-coupled products indicates competing reaction pathways that are outcompeting your desired cross-coupling.

    • Dehalogenation: This side reaction is often promoted by the presence of water or other protic sources and can be exacerbated by certain bases and reaction conditions.

      • Recommendation:

        • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.

        • Base Selection: The choice of base can influence the extent of dehalogenation. Experiment with different bases (e.g., switching from an alkoxide to a carbonate) to see if this reduces the side product.

        • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that may favor dehalogenation.

    • Homo-coupling: This is a common side reaction in Suzuki couplings, particularly at higher temperatures.

      • Recommendation:

        • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homo-coupling.

        • Lower Temperature: If possible, try running the reaction at a lower temperature.

        • Ligand Choice: The ligand can influence the relative rates of cross-coupling versus homo-coupling. Screening different ligands may be beneficial.

Issue 3: Difficulty with Purification

  • Question: My reaction seems to have worked, but I am struggling to purify the functionalized 4-chloro-7-azaindole product from the reaction mixture. What purification strategies are recommended?

  • Answer: The basicity of the azaindole nucleus can sometimes lead to challenges during chromatographic purification, such as streaking on silica gel.

    • Chromatography:

      • Recommendation: For column chromatography, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic additive like triethylamine (e.g., 1-2%) or ammonia in methanol. This will help to prevent the product from sticking to the stationary phase. A gradient elution is often effective for separating the product from impurities.[2]

    • Crystallization:

      • Recommendation: If the product is a solid, recrystallization can be a highly effective method for purification and can often provide material of very high purity.[6] Experiment with different solvent systems to find one that provides good crystals.

    • Acid-Base Extraction:

      • Recommendation: An acid-base workup can be used to separate the basic azaindole product from non-basic impurities. The product can be extracted into an acidic aqueous phase, which is then washed with an organic solvent to remove impurities. The aqueous phase is then basified, and the product is extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the role of N-protection for 4-chloro-7-azaindole in cross-coupling reactions?

A1: The N-H of the pyrrole ring in 7-azaindole is acidic and can be deprotonated under the basic conditions of many cross-coupling reactions. This can lead to complications, including N-arylation or coordination to the metal catalyst, which can inhibit its activity.[3] While some protocols have been developed for the direct coupling of unprotected halo-7-azaindoles, particularly using strong bases like LiHMDS,[3] N-protection is often employed to circumvent these issues. Common protecting groups include benzyl (Bn), p-methoxybenzyl (PMB), or sulfonyl groups. The choice of protecting group will depend on the subsequent reaction steps and the desired deprotection conditions.

Q2: How does the reactivity of 4-chloro-7-azaindole compare to other halo-7-azaindoles (e.g., 4-bromo or 4-iodo)?

A2: The reactivity of halo-7-azaindoles in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. This is due to the bond dissociation energies of the carbon-halogen bond. Consequently, 4-chloro-7-azaindole is the least reactive of the common halo-7-azaindoles, and its successful functionalization often requires more forcing reaction conditions, such as higher temperatures, longer reaction times, and more active catalyst systems (e.g., those employing bulky, electron-rich ligands).[4]

Q3: Can C-H functionalization be performed on 4-chloro-7-azaindole?

A3: Yes, C-H functionalization is a powerful strategy for modifying the azaindole core. However, achieving site-selectivity can be challenging due to the presence of multiple C-H bonds.[7] Directed C-H functionalization, where a directing group is installed on the molecule to guide the catalyst to a specific C-H bond, is a common approach to control regioselectivity. Undirected C-H functionalization is more challenging but is an active area of research.[8][9] The specific conditions for C-H functionalization will depend on the desired transformation (e.g., arylation, alkylation, etc.) and the catalyst system employed.

Q4: What are some key considerations for scaling up reactions with 4-chloro-7-azaindole?

A4: Scaling up reactions requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

  • Heat Transfer: Many functionalization reactions are exothermic. Ensure that the reaction vessel has adequate heat transfer capabilities to maintain the desired reaction temperature and prevent thermal runaways.

  • Mixing: Efficient mixing is crucial, especially for heterogeneous reaction mixtures. Ensure that the stirring is adequate to keep all components suspended and well-mixed.

  • Reagent Addition: The rate of addition of reagents may need to be controlled to manage the reaction exotherm.

  • Purification: Purification methods may need to be adapted for larger scales. For example, crystallization may be more practical than chromatography for purifying large quantities of product.[6]

Optimized Reaction Parameters for Functionalization

The following table summarizes typical optimized conditions for common palladium-catalyzed cross-coupling reactions of 4-chloro-7-azaindole. Note that these are starting points, and further optimization may be required for specific substrates.

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Reference
Buchwald-Hartwig Amination Pd₂(dba)₃ (0.5-1)RuPhos or XPhos (1-2)LiHMDS (1.2-1.5)Toluene or Dioxane80-110[3]
Suzuki Coupling Pd(OAc)₂ (2-5)SPhos or XPhos (4-10)K₃PO₄ or Cs₂CO₃ (2-3)Toluene/H₂O or Dioxane/H₂O90-110[4][5]
Sonogashira Coupling Pd(PPh₃)₂Cl₂ (2-5)-Et₃N (2-3)DMF or Dioxane60-100[5]
Heck Coupling Pd(OAc)₂ (2-5)P(o-tol)₃ (4-10)Et₃N or K₂CO₃ (2-3)DMF or Acetonitrile80-120[5]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-7-azaindole

This protocol provides a detailed, step-by-step methodology for the amination of 4-chloro-7-azaindole with a secondary amine, based on established procedures.[3]

Materials:

  • 4-Chloro-7-azaindole

  • Secondary amine (e.g., N-methylpiperazine)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M solution in THF

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate, triethylamine)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chloro-7-azaindole (1.0 equiv), Pd₂(dba)₃ (0.01 equiv, 1 mol%), and RuPhos (0.02 equiv, 2 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add anhydrous toluene (to make a ~0.2 M solution with respect to the 4-chloro-7-azaindole), followed by the secondary amine (1.2 equiv).

  • Addition of Base: Add the LiHMDS solution (1.5 equiv) dropwise to the stirred reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC or LC-MS, typically 2-16 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Separate the layers, and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a suitable solvent gradient (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, HRMS).

Visualizing the Workflow

A logical workflow is essential for systematically troubleshooting and optimizing reaction conditions.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Optimize_Catalyst Screen Catalyst & Ligand Check_Purity->Optimize_Catalyst Optimize_Base Screen Base Optimize_Catalyst->Optimize_Base Optimize_Solvent_Temp Optimize Solvent & Temperature Optimize_Base->Optimize_Solvent_Temp Side_Products Side Product Formation? Optimize_Solvent_Temp->Side_Products Dehalogenation Dehalogenation Observed Side_Products->Dehalogenation Yes Homo_coupling Homo-coupling Observed Side_Products->Homo_coupling Yes Purification_Issue Purification Difficulty? Side_Products->Purification_Issue No Anhydrous_Conditions Ensure Rigorous Anhydrous Conditions Dehalogenation->Anhydrous_Conditions Adjust_Stoichiometry Adjust Reagent Stoichiometry Homo_coupling->Adjust_Stoichiometry Anhydrous_Conditions->Purification_Issue Adjust_Stoichiometry->Purification_Issue Chromatography Optimize Chromatography (e.g., basic additive) Purification_Issue->Chromatography Yes Success Successful Optimization Purification_Issue->Success No Crystallization Attempt Crystallization Chromatography->Crystallization Crystallization->Success

Caption: A systematic workflow for troubleshooting low-yielding reactions.

References

  • Buchwald, S. L., & Biscoe, M. R. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC, NIHMS-239116. [Link]
  • Andrade, C. K. Z., & Pinho, V. D. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250–3253. [Link]
  • Kumar, A., & Agarwal, T. (2011). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Beilstein Journal of Organic Chemistry, 7, 1243–1250. [Link]
  • Ballesteros-Garrido, R., & Vaquero, J. J. (2018).
  • Leboho, T. C., et al. (2014). Acid-catalyzed synthesis of 7-azaindoles using amino-halopyridines and amino-dihalopyridines. Molecules, 19(7), 9645-9658. [Link]
  • CN102746295A - Preparation method for 4-substituted-7-azaindole. (2012).
  • Mérour, J. Y., & Joseph, B. (2001). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
  • Kumar, A., & Agarwal, T. (2011). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 7, 1243-1250. [Link]
  • Belasri, K., Fülöp, F., & Szatmári, I. (2019). Synthesis of 7-azaindole derivatives, starting from different cyclic imines.
  • Optimization of the reaction conditions. (n.d.).
  • Douglas, J. J., et al. (2016). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. Organic Letters, 18(23), 6066–6069. [Link]
  • Development of Site-Selective C-H Functionalization Strategies for Azaheterocycles. (2024). ProQuest. [Link]
  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
  • Challenges for C−H functionalization and this work. (n.d.).
  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 747–751. [Link]
  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. (2025). Preprints.org. [Link]
  • Hartwig, J. F. (2016). Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. ACS Central Science, 2(5), 291–297. [Link]
  • Hartwig, J. F. (2016). Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. PMC, 4880061. [Link]
  • The Azaindole Framework in the Design of Kinase Inhibitors. (2016). PMC, 4812212. [Link]
  • Optimization of the Reaction Conditions of the. (n.d.).
  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. (2025). Journal of the American Chemical Society. [Link]
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. [Link]
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (2017).
  • Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(7), 1723–1736. [Link]
  • Failed suzuki coupling, any suggenstions? (2024). Reddit. [Link]
  • How can I solve my problem with Suzuki coupling? (2014).
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
  • The Role of 4-Chloro-7-azaindole in Modern Drug Discovery. (n.d.). LinkedIn. [Link]
  • Recent advances in the global ring functionalization of 7-azaindoles. (2020). RSC Publishing. [Link]
  • Singh, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8635–8648. [Link]
  • Weitz, E., & Li, F. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. PMC, 5473400. [Link]
  • Challenges In Suzuki Coupling Reaction. (2025). KCIL Chemofarbe Group. [Link]
  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli. (2022). Frontiers. [Link]
  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (2025). NIH. [Link]

Sources

Technical Support Center: Purification of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important heterocyclic compound. As a senior application scientist, this resource synthesizes technical expertise with practical, field-tested insights to help you achieve high purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol to resolve the issue.

Q1: My crude product is a dark, oily residue after synthesis. How can I effectively isolate and purify the solid product?

Expert Insight: The formation of a dark, oily crude product often indicates the presence of polymeric byproducts, residual high-boiling solvents (like DMF or N-methylaniline), or degradation products.[1] The key is a systematic approach involving an initial workup to remove baseline impurities followed by a more refined purification technique. The 3-methyl group on the pyrrole ring can increase the compound's lipophilicity, potentially making it more soluble in organic solvents and contributing to the oily nature if not fully dried.

Troubleshooting Workflow:

start Dark, Oily Crude Product step1 Initial Workup: Aqueous Extraction start->step1 step2 Solvent Removal under Reduced Pressure step1->step2 step3 Choice of Purification: Recrystallization vs. Chromatography step2->step3 recrystallization Recrystallization Protocol step3->recrystallization If crude purity is >85% chromatography Column Chromatography Protocol step3->chromatography If crude purity is <85% or multiple impurities end_product Pure, Solid Product recrystallization->end_product chromatography->end_product

Caption: Decision workflow for purifying oily crude this compound.

Step-by-Step Protocol: Initial Workup and Isolation

  • Aqueous Extraction:

    • Dissolve the crude oily residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Wash the organic layer sequentially with:

      • A mild acid (e.g., 1M HCl) to remove any basic impurities.

      • A mild base (e.g., saturated NaHCO₃ solution) to neutralize any acidic byproducts.

      • Brine (saturated NaCl solution) to reduce the water content in the organic layer.

    • Causality: This acid-base extraction selectively removes ionizable impurities. The basic nature of the pyridine nitrogen in your target compound means it will be protonated and may move to the aqueous layer if the acid is too strong or the pH is too low. Therefore, careful pH monitoring is crucial.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator. It is crucial to ensure all high-boiling solvents from the reaction are removed. Co-evaporation with a lower-boiling solvent like toluene can be effective.

  • Inducing Crystallization:

    • If the product is still an oil, try triturating with a non-polar solvent like hexanes or pentane. This can often induce crystallization.

    • Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystal formation.

Once a solid is obtained, you can proceed with either recrystallization or column chromatography for final purification.

Q2: I'm struggling to find a suitable solvent system for recrystallization. My product either doesn't dissolve or crashes out too quickly.

Expert Insight: Finding the ideal recrystallization solvent is a balance of solubility. The solvent should dissolve the compound when hot but have poor solubility when cold. The chloro and methyl groups on the 7-azaindole scaffold influence its polarity and solubility. Pyridine and its annulated derivatives can sometimes exhibit poor crystallization behavior.[2]

Solvent Selection Table for Recrystallization:

Solvent SystemRationale & Expected Outcome
Ethanol/Water The compound is likely soluble in hot ethanol. Water can be added dropwise as an anti-solvent to the hot solution until turbidity is observed, then clarified with a few drops of ethanol before slow cooling.
Toluene A good option for compounds with aromatic character. It has a high boiling point, allowing for a good solubility differential.
Ethyl Acetate/Hexanes Dissolve the compound in a minimal amount of hot ethyl acetate. Add hexanes as an anti-solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
Acetonitrile Can be a good choice for moderately polar compounds.[3]

Step-by-Step Protocol: Recrystallization

  • Solvent Screening: In parallel on a small scale, test the solubility of your crude product in the suggested solvent systems.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude solid until it completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Q3: My purified product shows a persistent impurity with a similar Rf value in TLC analysis. How can I improve the separation?

Expert Insight: A persistent impurity with a similar polarity is often a regioisomer or a closely related byproduct. For instance, in the synthesis of substituted 7-azaindoles, incomplete reactions or side reactions can lead to such impurities.[1] The 3-methyl group's position could potentially have isomeric impurities from the starting materials or side reactions during synthesis. For such challenging separations, optimizing your column chromatography is key.

Troubleshooting Workflow for Difficult Separations:

start Persistent Impurity with Similar Rf step1 Optimize TLC Conditions: Test Different Solvent Systems start->step1 step2 Adjust Column Chromatography Parameters step1->step2 hplc Preparative HPLC step2->hplc If separation is still poor derivatization Derivatization/Protection step2->derivatization If functional groups allow step3 Consider Alternative Techniques end_product High Purity Product hplc->end_product derivatization->end_product

Caption: Strategy for separating closely eluting impurities.

Step-by-Step Protocol: Optimized Column Chromatography

  • Solvent System Optimization:

    • Systematically screen different eluent mixtures using TLC. A common starting point for 7-azaindole derivatives is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone).[4]

    • Try adding a small percentage of a third solvent to modify the selectivity. For example, adding a small amount of methanol to a hexanes/EtOAc mixture can improve the separation of polar compounds. A small amount of triethylamine (0.1-1%) can be added to suppress tailing if your compound is basic.

  • Column Parameters:

    • Stationary Phase: Standard silica gel (40-63 µm) is usually sufficient. For very difficult separations, consider using a smaller particle size silica or a different stationary phase like alumina.

    • Column Dimensions: Use a longer, narrower column for better resolution.

    • Loading: Load the crude product onto the column in a minimal amount of the eluent or pre-adsorb it onto a small amount of silica gel.

  • Elution Technique:

    • Employ a shallow gradient elution, starting with a low polarity mixture and gradually increasing the polarity. This can often resolve closely eluting spots.

Alternative Techniques:

  • Preparative HPLC: If column chromatography fails to provide the desired purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful alternative for separating challenging mixtures.

  • Derivatization: In some cases, it may be possible to selectively react either the desired product or the impurity to alter its polarity, allowing for easier separation. The N-H of the pyrrole ring is a potential site for derivatization.

Frequently Asked Questions (FAQs)

Q4: What are the potential sources of impurities in the synthesis of this compound?

  • Starting Materials: Unreacted starting materials or impurities within them.

  • Reagents: Residual chlorinating agents like POCl₃ or SOCl₂ and their byproducts.[3][5]

  • Side Reactions:

    • Over-chlorination: Introduction of a second chlorine atom onto the ring.

    • Dehalogenation: Loss of the chloro group, particularly under reductive conditions.[6]

    • Hydrolysis: The 4-chloro group can be susceptible to hydrolysis to the corresponding 4-hydroxy derivative, especially under basic conditions or during aqueous workup if not carefully controlled.

    • Isomer Formation: Depending on the synthetic route, regioisomers may form.

    • Dimerization/Polymerization: Can occur under harsh reaction conditions (e.g., strong acid or base, high temperatures).[7]

Q5: How can I assess the purity of my final product?

A combination of analytical techniques is recommended for comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to get a qualitative idea of purity and to identify suitable solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A purity of >99.8% is often achievable with proper purification.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities if they are at a significant level (>1-5%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Q6: What are the recommended storage conditions for this compound?

Based on the properties of similar 7-azaindole derivatives, the following storage conditions are recommended:

  • Temperature: Store at 2-8°C under an inert atmosphere (nitrogen or argon).[3]

  • Environment: Keep in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.[4]

  • Light: Protect from light to prevent potential degradation.

Q7: Is this compound stable under acidic or basic conditions?

While stable under normal storage conditions, 7-azaindole derivatives can be sensitive to strong acids and bases.[4] The 4-chloro substituent makes the pyridine ring electron-deficient and susceptible to nucleophilic attack, which can be facilitated by strong bases. Strong acids may lead to degradation or unwanted side reactions. Therefore, it is advisable to use mild acidic and basic conditions during workup and to avoid prolonged exposure to harsh pH environments.

References

  • Azaindole synthesis. Organic Chemistry Portal.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents; US10738058B2. 2020.
  • Preparation method for 4-substituted-7-azaindole. Google Patents; CN102746295B.
  • Guimond, N., et al. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. 2001.
  • Rao, V. U., et al. Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. 2012.
  • Zhang, R., et al. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. 2023.
  • Collum, D. B., et al. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH Public Access. 2010.

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Technical Support Center: 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine. As a key heterocyclic building block in medicinal chemistry and drug discovery, the integrity of this 7-azaindole derivative is paramount for successful and reproducible research.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you prevent, identify, and manage its decomposition.

Part 1: Understanding the Inherent Instability

This section addresses the fundamental chemical properties of this compound that contribute to its potential degradation.

Q1: What makes this compound susceptible to decomposition?

Answer: The reactivity of this compound stems from the electronic nature of its 7-azaindole core structure. The pyridine ring is electron-deficient, which is further amplified by the electron-withdrawing chlorine atom at the 4-position. This makes the C4 carbon highly electrophilic and susceptible to nucleophilic attack, particularly by water (hydrolysis).[3] The pyrrole N-H also has acidic character and can participate in reactions or be deprotonated under basic conditions.

Q2: What are the most common decomposition pathways I should be aware of?

Answer: The primary and most frequently encountered decomposition pathway is hydrolysis . During aqueous workups or exposure to ambient moisture, the chlorine atom can be displaced by a hydroxyl group, reverting the compound to its 4-hydroxy precursor (or its keto tautomer, 1,7-dihydro-3-methyl-4H-pyrrolo[2,3-b]pyridin-4-one). This is a well-documented issue for similar 4-chloro-pyrrolopyrimidine and pyrrolopyridine scaffolds.[4][5] Other potential degradation routes include:

  • Reaction with strong bases: Strong bases can deprotonate the pyrrole nitrogen, potentially leading to side reactions or dimerization.

  • Thermal Degradation: Like many complex organic molecules, prolonged exposure to high temperatures can lead to non-specific decomposition, often observed as "tarring" or discoloration.[4]

  • Oxidation: While less common, exposure to strong oxidizing agents can lead to the formation of N-oxides or other oxidized forms of the heterocyclic core.[6]

Part 2: Proactive Stability Management: Storage and Handling

Proper storage and handling are the most effective strategies to prevent decomposition before it starts.

Q3: What are the definitive, validated storage conditions for this compound?

Answer: To ensure maximum shelf-life and prevent insidious degradation, this compound must be stored with strict adherence to the conditions outlined below. These recommendations are synthesized from supplier safety data sheets (SDS) and best practices for handling sensitive heterocyclic halides.[7][8]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of potential decomposition reactions.
Atmosphere Under inert gas (Argon or Nitrogen)Prevents reaction with atmospheric moisture and oxygen.
Container Tightly sealed, amber glass vialProtects from moisture and light.
Location Cool, dry, well-ventilated areaAvoids temperature fluctuations and accidental exposure to incompatible chemicals.
Q4: How should I handle the compound on the bench during an experiment?

Answer: Your benchtop practice is critical. The compound should be considered sensitive to both air and moisture.

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Whenever possible, handle the solid in a glovebox or under a positive pressure of inert gas.

  • Minimize Exposure: Weigh out the required amount quickly and securely reseal the main container immediately. Do not leave the bottle open on the bench.

  • Solvent Choice: Use dry (anhydrous) solvents for all reactions unless water is a required reagent.

Part 3: Troubleshooting Guide for Synthesis & Reactions

Decomposition during a chemical reaction or subsequent workup is a common source of low yields and impure material. This section provides a logical workflow to diagnose and solve these issues.

Troubleshooting Workflow: Low Yield & Impurity Formation

Below is a systematic guide to troubleshoot common experimental failures.

G start Problem: Low Yield or Multiple Spots on TLC check_sm Is starting material (SM) recovered after workup? start->check_sm hydrolysis High Probability of Hydrolysis: The 4-chloro group is reverting to 4-hydroxy during aqueous workup. check_sm->hydrolysis  Yes check_crude Is the reaction incomplete or does crude TLC show byproducts/tar? check_sm->check_crude  No solution_workup Solution: Implement Degradation-Minimizing Workup 1. Quench reaction on ice/slurry. 2. Use weak base (e.g., NaHCO3) for neutralization. 3. Keep mixture cold (0-5 °C). 4. Extract product quickly. 5. Wash with brine to remove water. hydrolysis->solution_workup incomplete_rxn Issue: Incomplete Reaction - Insufficient temperature/time - Reagent deactivation check_crude->incomplete_rxn  Incomplete degradation_rxn Issue: Degradation During Reaction - Conditions too harsh (high temp, strong base) - Unstable intermediates check_crude->degradation_rxn  Byproducts/Tar solution_incomplete Solution: Optimize Reaction - Increase temperature or extend time. - Use fresh, high-quality reagents. - Consider adding a catalyst if applicable. incomplete_rxn->solution_incomplete solution_degradation Solution: Modify Conditions - Lower reaction temperature. - Use a milder base (e.g., K2CO3 vs. NaH). - Protect the pyrrole N-H if necessary. - Reduce reaction time. degradation_rxn->solution_degradation

Caption: Troubleshooting workflow for low yields.

Q5: My TLC shows full consumption of starting material, but after workup, I mostly get the starting material's precursor (the 4-hydroxy analog). What happened?

Answer: This is the classic sign of hydrolysis of the 4-chloro group.[4] The C-Cl bond is labile, especially under acidic or even neutral aqueous conditions. The excess reagents from your reaction (e.g., POCl₃, if performing a chlorination) can generate acidic species upon quenching with water, which catalyzes this unwanted hydrolysis.

Protocol: Degradation-Minimizing Aqueous Workup
  • Prepare Quench: Prepare a vigorously stirred slurry of crushed ice and saturated aqueous sodium bicarbonate (NaHCO₃).

  • Slow Quench: Cool the reaction mixture to room temperature and slowly pour it into the prepared ice/bicarbonate slurry. Monitor the pH to ensure it remains neutral to slightly basic (pH 7-8). Never quench a reaction containing POCl₃ with water alone.

  • Maintain Temperature: Perform the entire quench and extraction process in an ice bath to keep the temperature below 10°C.

  • Extraction: Promptly extract the neutralized aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Drying: Combine the organic layers, wash with brine to remove residual water, and dry thoroughly over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Concentrate the dried organic phase under reduced pressure at a moderate temperature (<40°C).

Part 4: Purity Assessment and Identification of Degradants

Q6: My solid compound, which was initially off-white, has turned yellow or brown. Is it decomposed?

Answer: A change in color is a strong visual indicator of potential decomposition. While a slight color change may not significantly impact some applications, it warrants investigation. The formation of colored impurities often results from minor oxidation or the formation of conjugated side products. You should always re-characterize the material to confirm its purity before use.

Q7: How can I confirm decomposition and identify the byproducts?

Answer: Use a combination of standard analytical techniques:

  • Thin-Layer Chromatography (TLC): This is the quickest method. Compare the stored material to a reference standard if available. The primary hydrolysis product (4-hydroxy analog) is significantly more polar and will have a much lower Rf value.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. You can quantify the purity and identify the mass of the main impurity. The hydrolysis product will have a molecular weight corresponding to the replacement of -Cl (35.45 g/mol ) with -OH (17.01 g/mol ).

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR can reveal new peaks or a change in the ratio of existing peaks, indicating impurity. The aromatic protons on the pyridine ring of the hydrolysis product will be in a different chemical environment compared to the chloro-starting material.

Part 5: Advanced Handling in Synthetic Chemistry

Q8: I need to perform a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the C4 position. Is this feasible without decomposition?

Answer: Yes, this is a very common and powerful transformation for this class of compounds.[1][9] The electrophilic nature of the C4 position makes it well-suited for such reactions. However, success depends on carefully controlled conditions:

  • Degassing: Thoroughly degas all solvents and reagents to prevent oxygen from deactivating your palladium catalyst.

  • Base Selection: Use a moderately weak inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Strong organic bases or hydroxides can promote hydrolysis or other side reactions.

  • Protecting Groups: For complex multi-step syntheses, protecting the pyrrole N-H with a group like SEM (2-(trimethylsilyl)ethoxy)methyl) can significantly improve stability, solubility, and prevent undesired side reactions at the nitrogen atom.[1][9] Deprotection is typically achieved under acidic conditions (e.g., with TFA), which must also be carefully controlled to avoid degrading the final product.[9]

References

  • EvitaChem.
  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
  • Benchchem. Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • TCI Chemicals. SAFETY DATA SHEET: 2-(Chloromethyl)pyridine Hydrochloride.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
  • Acros Organics. SAFETY DATA SHEET: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • ChemicalBook. 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile.
  • ChemicalBook.
  • Sigma-Aldrich. SAFETY DATA SHEET: 5-Chloro-1H-Pyrrolo[2,3-B]Pyridine.
  • MDPI.
  • Design and synthesis of novel pyrrolo[2,3-b]pyridine deriv

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Technical Support Center: Navigating the Scale-Up Synthesis of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical development. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to pilot or manufacturing scale. Our focus is on providing practical, experience-driven insights and troubleshooting strategies rooted in established chemical principles.

Introduction: The Challenge of Scaling a Privileged Scaffold

This compound, also known as a 7-azaindole derivative, is a privileged scaffold in medicinal chemistry, notably appearing in the structure of various kinase inhibitors. While numerous synthetic routes are viable at the gram scale, scaling up production often uncovers issues related to reaction control, impurity profiles, and material handling that can compromise yield, purity, and safety. This guide provides a structured approach to identifying and resolving these scale-up challenges.

Conceptual Synthetic Workflow

A common and logical approach to synthesizing the target molecule involves the construction of the 7-azaindole core, followed by functionalization. A representative, multi-step synthesis is outlined below. This workflow serves as the framework for our troubleshooting discussion.

A Starting Material (e.g., 2-Amino-3-methylpyridine) B Pyrrole Ring Annulation (e.g., Larock Indole Synthesis) A->B Step 1 C Protection of N-H (e.g., SEM or Boc group) B->C Step 2 D Chlorination of Pyridine Ring (e.g., using NCS or similar) C->D Step 3 F Deprotection D->F Step 4 E Final Product This compound F->E

Caption: A generalized synthetic workflow for this compound.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the scale-up synthesis, presented in a question-and-answer format.

Part 1: Pyrrole Ring Formation & Cyclization

Question 1: We are seeing low yields and significant tar formation during the palladium-catalyzed cyclization (e.g., Larock-type) to form the 3-methyl-1H-pyrrolo[2,3-b]pyridine core. What are the likely causes on a larger scale?

Answer: This is a common scale-up challenge. The primary culprits are often related to mass and heat transfer limitations, as well as oxygen sensitivity.

  • Causality & Explanation:

    • Poor Mass Transfer: On a larger scale, inefficient stirring can lead to localized "hot spots" and concentration gradients. This can accelerate catalyst decomposition (formation of palladium black) and promote side reactions like oligomerization of the alkyne coupling partner, resulting in tar formation.

    • Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxidation, which deactivates them. In a large reactor, achieving and maintaining a truly inert atmosphere is more challenging than in small-scale lab glassware. Leaks in the reactor seals or inadequate inert gas sparging can lead to catalyst death and incomplete conversion.

    • Exothermic Control: The cyclization can be exothermic. Without adequate cooling capacity, a thermal runaway can occur, leading to degradation of starting materials, intermediates, and the final product.

  • Troubleshooting & Optimization:

    • Agitation and Baffling: Ensure the reactor is equipped with appropriate agitators (e.g., pitched-blade turbine) and baffles to ensure good mixing and prevent stratification of reagents.

    • Degassing & Inerting: Implement a robust degassing protocol for all solvents and reagents. For the reactor itself, multiple vacuum/nitrogen backfill cycles are essential. A continuous low-flow nitrogen blanket should be maintained throughout the reaction.

    • Controlled Addition: Instead of charging all reagents at once, consider the controlled, subsurface addition of the most reactive component (e.g., the alkyne or the palladium catalyst slurry) to manage the exotherm.

    • Catalyst Selection: For scale-up, consider more robust and air-stable palladium pre-catalysts (e.g., those based on Buchwald ligands) which can be easier to handle and may offer better performance under plant conditions.

Question 2: Our Fischer indole-type synthesis using a substituted pyridine hydrazine is giving poor yields and isomeric impurities. How can we improve this?

Answer: The Fischer indole synthesis is notorious for requiring harsh, acidic conditions, which can be problematic for the pyridine ring.

  • Causality & Explanation:

    • Drastic Conditions: The high temperatures and strong acids (like polyphosphoric acid or zinc chloride) required can lead to charring and decomposition, especially on a large scale where even heating is difficult to achieve.[1]

    • Isomer Formation: If the starting ketone is unsymmetrical, the cyclization can proceed in two different ways, leading to regioisomers that can be difficult to separate. The pyridine nitrogen can also interfere with the cyclization mechanism.

  • Troubleshooting & Optimization:

    • Milder Catalysts: Explore alternative, milder acid catalysts such as Eaton's reagent (P₂O₅ in MeSO₃H) or microwave-assisted synthesis on a smaller, parallel scale to find less destructive conditions before scaling.

    • Starting Material Design: If possible, use a symmetrical ketone or a starting material that biases the cyclization towards the desired isomer to avoid downstream purification challenges.

    • Alternative Routes: For large-scale production, a convergent synthesis like a Sonogashira coupling followed by an intramolecular cyclization is often more reliable and higher-yielding than the Fischer indole approach for azaindoles.[1][2]

Part 2: Chlorination of the Pyrrolo[2,3-b]pyridine Core

Question 3: We are attempting to chlorinate the 4-position of the N-protected 3-methyl-7-azaindole using N-chlorosuccinimide (NCS), but we are getting incomplete conversion and multiple chlorinated species, even at full equivalent addition. Why?

Answer: Regioselectivity and reaction control during electrophilic aromatic substitution on the 7-azaindole core are highly sensitive to reaction conditions.

  • Causality & Explanation:

    • Competing Reaction Sites: The pyrrolo[2,3-b]pyridine system has multiple sites susceptible to electrophilic attack. While the 4-position is often electronically favored for chlorination, over-chlorination at other positions on either the pyrrole or pyridine ring can occur, especially if the reaction is not sufficiently controlled.

    • Solvent Effects: The polarity of the solvent can influence the reactivity of NCS and the substrate. On a large scale, solubility issues can also lead to a heterogeneous mixture, slowing down the reaction and promoting side reactions as the dissolved material reacts.

    • Temperature Control: The reaction is often exothermic. Poor heat dissipation in a large reactor can lead to a temperature increase, which reduces selectivity and promotes the formation of undesired byproducts.

  • Troubleshooting & Optimization:

    • Solvent Screening: Screen solvents like acetonitrile, DMF, or chlorinated solvents to find optimal conditions for both solubility and selectivity. Acetonitrile is often a good starting point.

    • Portion-wise Addition: Add the NCS as a solid in portions or as a solution in the reaction solvent over time. This allows for better temperature control and helps maintain a low concentration of the electrophile, favoring mono-substitution.

    • Temperature Management: Ensure the reactor has adequate cooling capacity. Start the reaction at a lower temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature only if necessary, while carefully monitoring the reaction progress by HPLC.

    • Protecting Group Influence: The choice of N-H protecting group can influence the electronic properties of the ring system and thus the regioselectivity of chlorination. Ensure the protecting group is stable to the reaction conditions.

Part 3: Purification and Product Stability

Question 4: The final product, this compound, appears to be degrading during workup and isolation, leading to color formation and purity issues. What is causing this instability?

Answer: Pyrrolo[2,3-b]pyridines, particularly halogenated ones, can be sensitive to acid, light, and oxidation.

  • Causality & Explanation:

    • Acid Sensitivity: Residual acid from a previous step (e.g., deprotection) can promote oligomerization or decomposition. The pyrrole ring is particularly susceptible to acidic conditions.

    • Oxidation: The electron-rich pyrrole ring can be susceptible to air oxidation, which is often catalyzed by trace metals and accelerated by light. This can lead to the formation of colored impurities.

    • Residual Palladium: If a palladium-catalyzed step was used, failure to remove all traces of the metal can catalyze decomposition pathways in subsequent steps or during storage.

  • Troubleshooting & Optimization:

    • Aqueous Workup: Ensure the aqueous workup effectively neutralizes all acidic components. Use a mild base like sodium bicarbonate. Washing with a scavenger solution (e.g., aqueous sodium thiosulfate) can help remove oxidizing agents.

    • Palladium Scavenging: After any cross-coupling reactions, treat the organic solution with a palladium scavenger (e.g., silica-functionalized thiourea or activated carbon) to reduce residual metal content to ppm levels.

    • Crystallization/Recrystallization: Develop a robust crystallization protocol. This is often the most effective method for purification and isolation on a large scale. Screen various solvent systems (e.g., ethyl acetate/heptane, toluene, isopropanol/water) to find one that provides good recovery and excellent impurity rejection.

    • Storage: Store the final product under an inert atmosphere (nitrogen or argon), protected from light, and at reduced temperatures to minimize degradation over time.

Detailed Experimental Protocol: Scale-Up Chlorination

This protocol provides a representative method for the chlorination step, incorporating scale-up considerations.

Reaction: Chlorination of N-SEM-protected 3-methyl-1H-pyrrolo[2,3-b]pyridine.

ReagentMolar Eq.MW ( g/mol )Amount (kg)Volume (L)Density (g/mL)
N-SEM-3-methyl-7-azaindole1.0248.3710.0--
N-Chlorosuccinimide (NCS)1.05133.535.62--
Acetonitrile-41.0578.41000.784

Step-by-Step Methodology:

  • Reactor Preparation: Charge a clean, dry, 250 L glass-lined reactor with 10.0 kg (40.26 mol) of N-SEM-3-methyl-1H-pyrrolo[2,3-b]pyridine and 100 L of acetonitrile.

  • Inerting: Seal the reactor and perform three vacuum/nitrogen backfill cycles to ensure an inert atmosphere. Maintain a slight positive pressure of nitrogen.

  • Cooling: Start agitation and cool the reactor contents to 0-5 °C using a jacketed cooling system.

  • Reagent Addition: Once the target temperature is stable, begin the portion-wise addition of 5.62 kg (42.07 mol) of N-chlorosuccinimide (NCS) over a period of 2-3 hours. Monitor the internal temperature closely, ensuring it does not exceed 10 °C.

  • Reaction Monitoring: Stir the mixture at 0-5 °C. Monitor the reaction progress every hour by taking a sample for HPLC analysis. The reaction is typically complete within 2-4 hours after the final addition of NCS.

  • Quenching: Once the reaction is complete (starting material <1%), slowly add 50 L of a 10% aqueous sodium thiosulfate solution to the reactor over 30 minutes, maintaining the temperature below 15 °C.

  • Workup & Extraction: Stop agitation and allow the layers to separate. Remove the lower aqueous layer. Wash the organic layer with 50 L of saturated aqueous sodium bicarbonate, followed by 50 L of brine.

  • Solvent Swap & Crystallization: Concentrate the acetonitrile solution under reduced pressure to approximately 30 L. Add 100 L of heptane and continue distillation to crystallize the product.

  • Isolation: Cool the resulting slurry to 0-5 °C and stir for 2 hours. Isolate the solid product by filtration, wash with cold heptane (2 x 20 L), and dry under vacuum at 40 °C to a constant weight.

Logical Relationship Diagram

cluster_0 Problem: Low Yield in Cyclization cluster_1 Solution A1 Poor Mixing A_Result Catalyst Decomposition Side Reactions (Tar) A1->A_Result A2 O₂ Contamination A2->A_Result A3 Exotherm A3->A_Result S1 Improve Agitation A_Result->S1 Address with S2 Robust Inerting A_Result->S2 Address with S3 Controlled Addition A_Result->S3 Address with

Caption: Troubleshooting logic for low yield in the cyclization step.

References

  • BenchChem. (2025). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
  • ACS Publications. (n.d.). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development.[1]
  • Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 23(3), 3-10.[2][4]
  • ChemRxiv. (2025). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. Cambridge Open Engage.[5]
  • Aarhus, A., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(15), 3424.[6]
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Togo, H., & Ushijima, S. (2010). Metal-Free One-Pot Conversion of Electron-Rich Aromatics into Aromatic Nitriles. Synlett, 2010(07), 1067-1070.[8]
  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
  • Abdelwahab, I. A., et al. (2017). Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. Synlett, 28(15), 1863-1867.[9]
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

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Technical Support Center: Optimizing Catalyst Loading for 4-Chloro-7-Azaindole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 4-chloro-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Section 1: Troubleshooting Common Issues

This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to provide direct solutions to common challenges.

Question 1: My reaction shows low or no conversion of 4-chloro-7-azaindole. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in the coupling of 4-chloro-7-azaindole is a frequent challenge, often stemming from issues with the catalyst system or reaction conditions. The 7-azaindole core itself can act as a chelating ligand, potentially sequestering the active palladium catalyst and inhibiting turnover.[1]

Here’s a systematic approach to troubleshooting:

1. Catalyst Activity and Generation:

  • Verify Precatalyst Quality: Ensure your palladium precatalyst is fresh and has been stored under appropriate inert conditions. Over time, palladium sources can degrade, leading to reduced activity.

  • Ensure Active Pd(0) Formation: If you are using a Pd(II) source like Pd(OAc)₂, your reaction conditions must facilitate its reduction to the active Pd(0) species.[2] The choice of phosphine ligand can be critical in this step.[2] For challenging substrates like 4-chloro-7-azaindole, using pre-formed Pd(0) sources or specialized precatalysts (e.g., those based on biarylphosphine ligands like RuPhos, SPhos, or XPhos) can be highly beneficial.[1][3] These precatalysts often ensure clean and quantitative generation of the active catalyst.[4]

  • Observe for Palladium Black: The formation of palladium black is a visual indicator of catalyst decomposition and aggregation, leading to a loss of catalytic activity.[2][5] If you observe this, it's a strong sign that your catalyst is not stable under the current reaction conditions.

2. Ligand Selection:

  • Bulky, Electron-Rich Ligands are Key: The coupling of aryl chlorides, particularly electron-rich ones, often requires bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands facilitate the oxidative addition step, which is often the rate-limiting step for aryl chlorides.[6]

  • Ligand-to-Metal Ratio: An extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability.[4] However, excessive ligand can also inhibit the reaction.[7]

3. Reaction Conditions:

  • Inert Atmosphere is Crucial: Cross-coupling reactions are highly sensitive to oxygen.[2] Ensure all solvents are rigorously degassed and the reaction is maintained under an inert atmosphere (argon or nitrogen) throughout the setup and execution.[4] Sparging is a common degassing method.[4]

  • Base and Solvent Quality: The choice and purity of the base and solvent are critical.[2] Ensure the base is finely powdered and anhydrous. Solvents must be high-purity and thoroughly degassed.[2] For unprotected halo-azaindoles, strong bases like LiHMDS have been shown to be effective in preventing undesired side reactions like homocoupling.[1]

  • Optimal Temperature: While higher temperatures can sometimes drive sluggish reactions, excessive heat can lead to catalyst deactivation and degradation.[2] It's essential to identify an optimal temperature window for your specific reaction.

Question 2: I'm observing significant side product formation, such as homocoupling of my coupling partner or protodeboronation. How can I minimize these?

Answer:

Side product formation is a common issue directly linked to the catalyst system and reaction conditions.

  • Homocoupling: This side reaction can be promoted by the presence of oxygen or high local concentrations of the active catalyst.[2] Rigorously degassing the reaction mixture and optimizing (often by decreasing) the catalyst loading can help suppress homocoupling.[2]

  • Protodeboronation (in Suzuki-Miyaura coupling): If you are using a boronic acid, its decomposition before the desired cross-coupling can be a significant side reaction. This is often influenced by the choice of base and the presence of water.[2] Using anhydrous solvents and carefully selecting the base can mitigate this issue. In some cases, using boronic esters instead of boronic acids can also reduce protodeboronation.

Question 3: My reaction works at a small scale, but the yield drops significantly upon scale-up. What should I consider?

Answer:

Scaling up cross-coupling reactions often presents challenges that are not apparent at the lab scale.

  • Concentration Effects: When scaling up, it's often possible to increase the reaction concentration, which can improve the reaction rate.[4] However, this can also affect heat transfer and mixing.

  • Catalyst Loading: Interestingly, upon scaling up, the catalyst loading can often be decreased.[4] This is because the relative impact of trace impurities that might deactivate the catalyst is reduced in a larger volume.

  • Mixing and Heat Transfer: Ensure vigorous and efficient stirring, especially for heterogeneous mixtures.[4] Inadequate mixing can lead to localized "hot spots" and concentration gradients, promoting side reactions and catalyst decomposition. Heat transfer is also less efficient in larger vessels, so careful temperature monitoring and control are essential.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of catalyst loading for 4-chloro-7-azaindole coupling reactions.

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with 4-chloro-7-azaindole?

For initial screening experiments with a new substrate like 4-chloro-7-azaindole, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[2] A loading of 2-3 mol% is often a reasonable initial guess.[2] For a particularly challenging substrate, a slightly higher initial loading might be necessary to ensure the reaction proceeds.

Q2: Will simply increasing the catalyst loading always improve my reaction yield?

Not necessarily. While a higher catalyst loading can sometimes overcome a sluggish reaction, it can also lead to an increase in side products, such as homocoupling.[2] Furthermore, higher catalyst loadings can make product purification more difficult due to higher residual palladium levels.[8] The goal is to find the optimal catalyst loading that provides a good yield in a reasonable time without excessive side product formation.

Q3: How does the choice of ligand affect the optimal catalyst loading?

The ligand plays a crucial role in stabilizing the active catalytic species and facilitating key steps in the catalytic cycle.[6] A more efficient ligand can allow for a lower catalyst loading. For instance, bulky, electron-rich biarylphosphine ligands are known to be highly effective for coupling aryl chlorides, often enabling lower catalyst loadings compared to less effective ligands.[9] The choice of ligand can significantly influence the overall efficiency and, therefore, the required amount of catalyst.[7]

Q4: What role does the base play in catalyst performance and optimization?

The base is a critical component of the catalytic system. In Suzuki-Miyaura couplings, for example, the base is required for the transmetalation step.[10] The strength and nature of the base can influence the reaction rate and the stability of the catalyst. For unprotected N-H containing substrates like 7-azaindole, using a strong, non-nucleophilic base like LiHMDS can be advantageous to prevent side reactions at the N-H position.[1] Weaker bases like carbonates or phosphates may be necessary for substrates with sensitive functional groups.[4]

Q5: Are there any specific solvent considerations for 4-chloro-7-azaindole couplings?

The solvent can significantly impact catalyst stability and solubility of the reactants.[11] Common solvents for cross-coupling reactions include dioxane, toluene, and THF, often with some water in the case of Suzuki reactions.[2] The polarity of the solvent can affect the stability of the catalytic species.[2] For 7-azaindole, its unique electronic properties and potential for hydrogen bonding might lead to different solubility and reactivity profiles in various solvents.[12] Therefore, screening a few different solvent systems is often a worthwhile endeavor.

Section 3: Experimental Protocols and Data Presentation

Protocol 1: Systematic Catalyst Loading Optimization

This protocol provides a framework for systematically varying the catalyst loading to identify the optimal concentration for your 4-chloro-7-azaindole coupling reaction.

Materials:

  • 4-chloro-7-azaindole

  • Desired boronic acid or other coupling partner

  • Palladium precatalyst (e.g., Pd₂(dba)₃, or a specific precatalyst like RuPhos Pd G2)[1]

  • Phosphine ligand (e.g., RuPhos, SPhos, XPhos)[1]

  • Base (e.g., K₃PO₄, Cs₂CO₃, LiHMDS)[1][2]

  • Anhydrous and degassed solvent (e.g., dioxane, toluene, or THF)[2]

  • Reaction vials suitable for heating under an inert atmosphere

Procedure:

  • Reaction Assembly (in a glovebox or under an inert gas stream):

    • To a series of reaction vials, add the base (e.g., 2.0 equivalents).

    • Add the boronic acid or other coupling partner (e.g., 1.2 - 1.5 equivalents).

    • Add 4-chloro-7-azaindole (1.0 equivalent).

    • In separate stock solutions, prepare the palladium precatalyst and ligand in the chosen degassed solvent.

    • Add the appropriate volume of the catalyst and ligand stock solutions to each vial to achieve the desired catalyst loading (see table below).

    • Add additional degassed solvent to bring all reactions to the same final concentration.

  • Reaction Execution:

    • Seal the vials and place them in a preheated heating block or oil bath at the desired temperature.

    • Stir the reactions for a set amount of time (e.g., 12-24 hours).

  • Analysis:

    • After cooling, quench the reactions and extract the product.

    • Analyze the crude reaction mixtures by a suitable analytical method (e.g., LC-MS, GC-MS, or ¹H NMR with an internal standard) to determine the conversion and yield.[13]

Table 1: Example Catalyst Loading Screening

EntryPd Precatalyst (mol%)Ligand (mol%)Yield (%)
10.51.0
21.02.0
32.04.0
43.06.0
55.010.0
Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in 4-chloro-7-azaindole coupling reactions.

Troubleshooting_Workflow start Low or No Conversion catalyst Check Catalyst System start->catalyst conditions Assess Reaction Conditions start->conditions ligand Evaluate Ligand catalyst->ligand Is ligand appropriate? success Reaction Optimized catalyst->success Is catalyst active? base_solvent Verify Base and Solvent conditions->base_solvent temp Optimize Temperature conditions->temp atmosphere Ensure Inert Atmosphere conditions->atmosphere ligand->success Using bulky, electron-rich ligand? base_solvent->success Are they pure and anhydrous? temp->success Is it in the optimal range? atmosphere->success Is it strictly maintained?

Sources

Technical Support Center: Synthesis of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 7-azaindole derivatives. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance, drawing from established literature and practical experience to help you navigate the common challenges encountered during your synthetic work. This resource is structured to offer not just procedural steps, but also a deeper understanding of the underlying chemical principles to empower you in your research and development endeavors.

Frequently Asked Questions (FAQs)

This section addresses common queries and fundamental concepts in the synthesis of 7-azaindole derivatives.

Q1: What are the most common strategies for synthesizing the 7-azaindole core?

A1: Several named reactions are traditionally employed for the synthesis of the 7-azaindole scaffold, each with its own advantages and limitations. The most prevalent methods include:

  • Fischer Indole Synthesis: A classic and versatile method involving the acid-catalyzed reaction of a pyridylhydrazine with an aldehyde or ketone.[1][2][3][4]

  • Bartoli Indole Synthesis: This method utilizes the reaction of an ortho-substituted nitropyridine with a vinyl Grignard reagent, and is particularly useful for the synthesis of 7-substituted indoles.[5][6]

  • Larock Indole Synthesis: A palladium-catalyzed heteroannulation of an ortho-iodoaniline derivative with a disubstituted alkyne.[7]

  • Chichibabin Cyclization: This reaction involves the condensation of a 3-picoline derivative with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA).[8][9]

The choice of synthetic route often depends on the desired substitution pattern on the 7-azaindole core and the availability of starting materials.

Q2: Why is byproduct formation a common issue in 7-azaindole synthesis?

A2: Byproduct formation in 7-azaindole synthesis is often attributed to the electronic nature of the pyridine ring and the specific reaction mechanisms involved. The electron-deficient character of the pyridine ring can influence the reactivity of intermediates and lead to side reactions. For instance, in the Fischer indole synthesis, harsh acidic conditions can promote side reactions, while in base-mediated reactions like the Chichibabin cyclization, the starting materials themselves can undergo self-condensation or dimerization.

Q3: How can I purify my 7-azaindole derivative from reaction byproducts?

A3: The most common and effective method for purifying 7-azaindole derivatives is silica gel column chromatography.[10][11] The choice of eluent system will depend on the polarity of your target compound and the byproducts. A typical starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Gradient elution is often employed to achieve optimal separation. In some cases, recrystallization can also be an effective purification technique.[10]

Q4: Are there any general tips for minimizing byproduct formation across different synthetic methods?

A4: Yes, several general principles can be applied:

  • Control of Reaction Temperature: Many side reactions are accelerated at higher temperatures. Maintaining the recommended reaction temperature is crucial.

  • Inert Atmosphere: For reactions involving organometallic reagents or sensitive intermediates, maintaining an inert atmosphere (e.g., nitrogen or argon) is essential to prevent degradation.

  • Purity of Reagents and Solvents: Using high-purity, dry reagents and solvents can prevent unwanted side reactions catalyzed by impurities or water.

  • Stoichiometry of Reagents: Precise control over the stoichiometry of reactants, especially in multi-component reactions, can significantly impact the product distribution.

Troubleshooting Guide: A Method-Specific Approach

This section provides detailed troubleshooting advice for specific issues you might encounter with the most common synthetic routes for 7-azaindole derivatives.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust method, but it can be prone to several side reactions.

Problem 1: Low yield of the desired 7-azaindole and formation of multiple unidentified byproducts.

  • Possible Cause: The acidic conditions are too harsh, leading to degradation of the starting material or product. The[12][12]-sigmatropic rearrangement, a key step in the mechanism, may not be proceeding efficiently.[1][2][4]

  • Troubleshooting:

    • Acid Catalyst: Experiment with different Brønsted or Lewis acids. Polyphosphoric acid (PPA) is a common choice, but others like zinc chloride or p-toluenesulfonic acid can be effective.[2][13]

    • Temperature Control: Carefully control the reaction temperature. While heating is necessary, excessive temperatures can lead to charring and byproduct formation.

    • Solvent: The choice of solvent can influence the reaction. Acetic acid is commonly used, but high-boiling point solvents like diphenyl ether can sometimes be advantageous.

Problem 2: Formation of a byproduct with a molecular weight corresponding to an aldol condensation product of the starting ketone.

  • Possible Cause: The acidic catalyst is promoting the self-condensation of the ketone starting material.

  • Troubleshooting:

    • Order of Addition: Consider forming the pyridylhydrazone first in a separate step under milder conditions before subjecting it to the strong acid catalyst for the cyclization.

    • Reaction Time: Minimize the reaction time to reduce the exposure of the ketone to the acidic conditions.

Diagram: Fischer Indole Synthesis - Key Steps and Potential Byproduct Pathway

Fischer_Indole_Synthesis cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation A Pyridylhydrazine + Ketone/Aldehyde B Pyridylhydrazone A->B Condensation H Ketone C Ene-hydrazine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D E Di-imine Intermediate D->E F Cyclization & Aromatization E->F G 7-Azaindole Derivative F->G I Aldol Condensation Product H->I Acid Catalyst

Caption: Key steps in the Fischer indole synthesis and a common byproduct pathway.

Bartoli Indole Synthesis

The Bartoli synthesis is a powerful tool, particularly for 7-substituted azaindoles.

Problem: Formation of a significant amount of the corresponding aniline byproduct.

  • Possible Cause: The nitro group of the starting nitropyridine is being fully reduced to an amine by the Grignard reagent. The reaction requires three equivalents of the Grignard reagent for completion.[5]

  • Troubleshooting:

    • Grignard Reagent Quality and Stoichiometry: Use a freshly prepared or titrated Grignard reagent to ensure its activity. Carefully control the addition of exactly three equivalents of the vinyl Grignard reagent.

    • Temperature Control: Maintain a low reaction temperature (typically -78 °C to -40 °C) during the addition of the Grignard reagent. Higher temperatures can favor the reduction pathway.

    • Ortho-Substituent: The presence of a bulky ortho-substituent on the nitropyridine is crucial for the success of the[12][12]-sigmatropic rearrangement and can help disfavor the reduction pathway.[5]

Experimental Protocol: General Procedure for the Bartoli Synthesis of 7-Azaindoles [6]

  • Dissolve the ortho-substituted nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the vinyl Grignard reagent (3.0 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to -40 °C and stir for 4-6 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Larock Indole Synthesis

The Larock synthesis offers a versatile route to substituted 7-azaindoles, with regioselectivity being a key consideration.

Problem: Poor regioselectivity when using unsymmetrical alkynes, leading to a mixture of isomeric products.

  • Possible Cause: The regioselectivity of the alkyne insertion into the aryl-palladium bond is influenced by both steric and electronic factors of the alkyne substituents.[7] The larger, more sterically hindering group on the alkyne often directs the regioselectivity.[7]

  • Troubleshooting:

    • Alkyne Design: If possible, design the alkyne substrate to have significantly different steric bulk on the two substituents to favor the formation of a single regioisomer.

    • Ligand Screening: The choice of phosphine ligand for the palladium catalyst can sometimes influence the regioselectivity. Experiment with different ligands to optimize the reaction.

    • Reaction Conditions: Variations in solvent and temperature can sometimes impact the regioselectivity, although this is often less pronounced than the effect of the alkyne structure.

Diagram: Larock Indole Synthesis - Regioselectivity

Larock_Regioselectivity cluster_pathways Alternative Insertion Pathways A o-Iodoaniline Derivative + Unsymmetrical Alkyne (R1-C≡C-R2) B Pd(0) Catalyst C Insertion Pathway A (Major Product) B->C R1 is sterically larger D Insertion Pathway B (Minor Product) B->D R2 is sterically smaller E Regioisomer 1 C->E F Regioisomer 2 D->F

Caption: Regioselectivity in the Larock indole synthesis with unsymmetrical alkynes.

Chichibabin Cyclization

This method is effective for certain substitution patterns but can be complicated by the reactivity of the starting materials.

Problem: Formation of a picoline dimer byproduct, reducing the yield of the desired 7-azaindole.

  • Possible Cause: The lithiated 3-picoline intermediate can act as a nucleophile and add to another molecule of the starting 3-picoline, leading to dimerization.[8][9]

  • Troubleshooting:

    • Inverse Addition: Instead of adding the base to the picoline, add the picoline solution slowly to the solution of the strong base (e.g., LDA). This maintains a low concentration of the picoline and minimizes the dimerization side reaction.[8]

    • Temperature Control: Perform the reaction at a low temperature (e.g., -40 °C) to control the reactivity of the organolithium intermediates.[8]

    • Stoichiometry of Base: Using a slight excess of the base can help to ensure complete deprotonation of the picoline and drive the reaction towards the desired product.[8]

Data Summary

Table 1: Common Byproducts and Mitigation Strategies

Synthetic MethodCommon Byproduct(s)Mitigation Strategy
Fischer Indole Synthesis Aldol condensation products, degradation productsUse milder acid, control temperature, pre-form hydrazone
Bartoli Indole Synthesis Aniline derivativesUse 3 equivalents of high-quality Grignard reagent, low temperature
Larock Indole Synthesis Regioisomers (with unsymmetrical alkynes)Design alkyne with sterically distinct substituents
Chichibabin Cyclization Picoline dimersEmploy inverse addition, maintain low temperature

References

  • Collum, D. B., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 130(45), 15137–15145. [Link]
  • Organic Chemistry Portal. Azaindole synthesis. [Link]
  • Le, T. N., et al. (2023). Different strategies for synthesis of 7-azaindoles.
  • Piontek, A., et al. (2018). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology, 13(10), 2967–2974. [Link]
  • Wang, D., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic & Biomolecular Chemistry, 20(10), 2056-2060. [Link]
  • Sugino, K., et al. (2008). Regioselectivity of Larock indole synthesis using functionalized alkynes. Bioscience, Biotechnology, and Biochemistry, 72(8), 2092-2102. [Link]
  • Reddy, T. S., et al. (2012). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 16(8), 1434–1438. [Link]
  • Negrie, M., et al. (2001). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. The Journal of Physical Chemistry B, 105(38), 9081–9089. [Link]
  • Rist, M., et al. (2002). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Nucleic Acids Research, 30(24), 5339–5346. [Link]
  • Wikipedia. Larock indole synthesis. [Link]
  • Kumar, A., et al. (2022). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors. Pharmaceutical Chemistry Journal, 56(8), 1035-1048. [Link]
  • Wikipedia. Fischer indole synthesis. [Link]
  • Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305-1313. [Link]
  • PubMed.
  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
  • RSC Advances. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. [Link]
  • ACS Omega. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [Link]
  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
  • SIELC Technologies. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. [Link]
  • European Patent Office. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. [Link]
  • PubMed Central. Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N N chiral indoles. [Link]
  • Wikipedia. Bartoli indole synthesis. [Link]
  • PubMed Central.
  • ResearchGate.

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Technical Support Center: Machine Learning for Suzuki-Miyaura Coupling Optimization of Heteroaryls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals applying machine learning to optimize the Suzuki-Miyaura coupling of heteroaryls. This guide provides practical troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your experiments and achieve optimal results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your machine learning-driven optimization of heteroaryl Suzuki-Miyaura couplings. Each problem is followed by potential causes and actionable solutions.

Issue 1: Machine Learning Model Predicts High Yield, but Experimental Results are Poor

Potential Causes:

  • Dataset Bias: Your training data may not be representative of the specific heteroaryl substrates you are currently working with. Machine learning models trained on literature data can be biased towards successful, published reactions, and may not accurately predict outcomes for more challenging or novel substrates.[1][2][3][4] This can lead to what are known as "Clever Hans" predictions, where the model appears to be correct for the wrong reasons due to inherent biases in the training set.[5][6][7]

  • Out-of-Distribution Prediction: The model is being asked to make predictions for a chemical space that is significantly different from its training data. This is a common challenge in machine learning for chemistry.[1]

  • Inadequate Feature Representation: The way your molecules and reaction conditions are represented as inputs to the model (featurization) may not be capturing the critical chemical information that governs the reaction's success.[1][8]

  • "Black Box" Nature of the Model: Complex models like deep neural networks can be difficult to interpret, making it challenging to understand why a particular prediction was made.[5][6][7][9]

  • Unaccounted for Experimental Variables: Subtle variations in experimental conditions that are not included as features in your model (e.g., purity of reagents, atmospheric conditions, stirring rate) can significantly impact the outcome.

Solutions:

  • Analyze Model Interpretability: Utilize techniques to understand your model's predictions. Attribution methods can highlight which parts of the reactant molecules the model is focusing on to make its prediction.[5][6] This can help you determine if the model's reasoning is chemically sound.

  • Implement Active Learning: Instead of relying solely on pre-existing datasets, use an active learning approach.[10][11][12][13][14][15] In this workflow, the machine learning model suggests the most informative experiments to perform next, and the results of these experiments are used to retrain and improve the model in a closed loop.[16][17][18] This allows the model to learn about your specific chemical system more efficiently.

  • Refine Feature Engineering: Experiment with different ways of representing your molecules and reaction conditions. Consider incorporating features derived from density functional theory (DFT) calculations, which can provide more detailed electronic and steric information.[19] The choice of features is critical for the model's predictive power.[8]

  • Data Augmentation and Curation: Carefully curate your training data to ensure it is as diverse and unbiased as possible. If feasible, generate your own high-quality, standardized dataset that includes both successful and failed reactions.[1][4]

  • Bayesian Optimization: Employ Bayesian optimization algorithms, which are particularly well-suited for navigating large and complex search spaces with a limited number of experiments.[20][21][22][23] These methods balance exploration of new reaction conditions with exploitation of known high-yielding regions.

Issue 2: Poor Site-Selectivity in the Coupling of Polyhalogenated Heteroaryls

Potential Causes:

  • Intrinsic Electronic Properties of the Heterocycle: The inherent electronic distribution within the heteroaryl ring is a primary factor controlling site-selectivity.[24][25]

  • Ligand Effects: The choice of phosphine ligand on the palladium catalyst can significantly influence the site of oxidative addition.[24][25] Sterically hindered and electron-rich ligands can alter the selectivity compared to more standard ligands.[24][25]

  • Reaction Conditions: Other reaction parameters, such as the base and solvent, can also play a role in determining the selectivity of the coupling reaction.

Solutions:

  • Incorporate Ligand Descriptors in Your Model: When featurizing your reaction, include descriptors for the ligands that capture their steric and electronic properties (e.g., cone angle, Tolman electronic parameter). This will allow your machine learning model to learn the relationship between ligand structure and site-selectivity.

  • Utilize DFT Calculations: Computational methods like DFT can be used to calculate the activation barriers for oxidative addition at different positions on the heteroaryl ring.[24][25] This information can be used as a feature in your machine learning model or to guide your experimental design.

  • Targeted Experimental Design: Use your machine learning model to explore a diverse range of ligands and reaction conditions. An active learning approach can be particularly effective here to efficiently identify conditions that favor the desired regioisomer.

Issue 3: Low or No Yield Due to Catalyst Deactivation or Substrate Decomposition

Potential Causes:

  • Catalyst Deactivation by Lewis Basic Heterocycles: The nitrogen atoms in many heteroaryl substrates can coordinate to the palladium catalyst, leading to deactivation.[26]

  • Protodeboronation of Heteroaryl Boronic Acids: Heteroaryl boronic acids can be prone to decomposition via protodeboronation, especially under basic conditions.[26]

  • Poor Solubility: Highly polar heterocyclic compounds may have poor solubility in common organic solvents, leading to low reaction rates.[26]

Solutions:

  • Model Different Catalyst Systems: Include a variety of palladium catalysts and ligands in your experimental design and machine learning model. The model may identify catalyst systems that are more resistant to deactivation by your specific heteroaryl substrates. Recent research has even shown that nickel catalysts can outperform palladium for certain Suzuki-Miyaura couplings.[27][28]

  • Optimize Base and Solvent Simultaneously: Use a machine learning approach to co-optimize the base and solvent system. The model may find a combination that minimizes protodeboronation while maintaining a high reaction rate.

  • Explore Anhydrous Conditions: For substrates prone to protodeboronation, consider using anhydrous reaction conditions. The addition of agents like trimethyl borate has been shown to be beneficial in some cases.[26]

Frequently Asked Questions (FAQs)

Q1: How much data do I need to train a reliable machine learning model for reaction optimization?

A1: There is no single answer to this question as the amount of data required depends on the complexity of the chemical space and the machine learning algorithm being used. However, one of the significant advantages of modern machine learning techniques like active learning and Bayesian optimization is their ability to work effectively in low-data situations.[15] Some studies have shown that these methods can find optimal reaction conditions with as few as 10-25 experiments.[12][20]

Q2: What is the best machine learning model for Suzuki-Miyaura coupling optimization?

A2: The "best" model depends on your specific application and the nature of your data.

  • Random Forests are often a good starting point as they are relatively easy to implement and interpret.

  • Bayesian Optimization is highly effective for efficiently searching large parameter spaces.[20][21][22][23]

  • Graph Neural Networks (GNNs) and Transformer-based models can capture complex relationships in molecular structures but often require larger datasets and more computational resources.[5][6][7] Recent work suggests that traditional machine learning models like XGBoost, with proper feature engineering, can achieve performance comparable to more complex deep learning models at a lower computational cost.[27][28]

Q3: How do I represent my chemical reactions for the machine learning model?

A3: This process, known as feature engineering , is crucial for the success of your model.[8] Common approaches include:

  • Molecular Fingerprints: These are bit strings that encode the presence or absence of certain structural features in a molecule.

  • Physicochemical Descriptors: These are calculated properties of molecules, such as molecular weight, logP, and the number of hydrogen bond donors and acceptors.

  • DFT-Derived Features: Quantum chemical calculations can provide more detailed information about the electronic structure and reactivity of your substrates.[19]

  • One-Hot Encoding: This method can be used to represent categorical variables like solvents, bases, and ligands.

Q4: My model is overfitting to the training data. What can I do?

A4: Overfitting occurs when a model learns the training data too well, including its noise, and fails to generalize to new data.[1] To address this, you can:

  • Use More Data: A larger and more diverse dataset can help the model learn more generalizable patterns.

  • Cross-Validation: Use techniques like k-fold cross-validation to get a more robust estimate of your model's performance on unseen data.

  • Regularization: This is a set of techniques that can be used to prevent the model's parameters from becoming too large, which can help to reduce overfitting.

  • Simplify Your Model: A simpler model with fewer parameters is less likely to overfit.

Q5: Can machine learning help me discover entirely new reaction conditions?

A5: Yes, this is one of the most exciting applications of machine learning in chemistry. By exploring the reaction space in a data-driven manner, machine learning algorithms can identify novel combinations of catalysts, ligands, solvents, and bases that a human researcher might not have considered.[12] This has the potential to lead to the discovery of more general and efficient reaction conditions.[16][17][18]

Visualizing the Machine Learning Workflow

The following diagram illustrates a typical closed-loop workflow for machine learning-guided optimization of Suzuki-Miyaura coupling.

ML_Workflow Machine Learning-Guided Reaction Optimization Workflow cluster_0 Computational Loop cluster_1 Experimental Loop Initial_Data Initial Dataset (Literature or HTE) ML_Model Train Machine Learning Model (e.g., Bayesian Optimization) Initial_Data->ML_Model Suggest_Experiments Model Suggests Next Experiments ML_Model->Suggest_Experiments Perform_Experiments Automated Experimentation (Robotic Platform) Suggest_Experiments->Perform_Experiments Experimental Conditions Analyze_Results Analyze Reaction Outcomes (e.g., HPLC, LC-MS) Perform_Experiments->Analyze_Results Update_Data Update Dataset with New Results Analyze_Results->Update_Data Yield, Selectivity Update_Data->ML_Model Iterate

Caption: A closed-loop workflow for reaction optimization.

Data Summary for Model Performance Comparison

Model TypeTypical R²RMSE (%)Key Strengths
XGBoost 0.906.10High performance with lower computational cost, interpretable feature importance.[27][28]
YieldBERT (Transformer) 0.8111.0Can learn complex representations from SMILES strings.
Graph Neural Network High-Explicitly models molecular graph structure.
Random Forest --Good baseline, robust to overfitting, provides feature importances.

Experimental Protocol: Active Learning Workflow for Suzuki-Miyaura Coupling Optimization

This protocol outlines a step-by-step methodology for implementing an active learning workflow to optimize the yield of a heteroaryl Suzuki-Miyaura coupling.

1. Initial Data Acquisition:

  • Compile a small initial dataset of 10-20 reactions. This can be from in-house historical data, literature, or a small set of initial screening experiments with diverse conditions.

  • For each reaction, record the substrates (heteroaryl halide, boronic acid/ester), catalyst, ligand, base, solvent, temperature, and reaction time, along with the measured yield.

2. Feature Engineering:

  • Convert the chemical structures of the substrates, ligands, and solvents into machine-readable representations (e.g., Morgan fingerprints, physicochemical descriptors).

  • Represent categorical variables (base, catalyst) using one-hot encoding.

  • Combine all features into a single vector for each reaction.

3. Model Training:

  • Train a regression model (e.g., Gaussian Process, Random Forest) on the initial dataset to predict the reaction yield.

4. Acquisition Function:

  • Define an acquisition function (e.g., Upper Confidence Bound) that balances exploration (testing new, uncertain conditions) and exploitation (testing conditions predicted to have high yields).

5. Suggestion of New Experiments:

  • Use the trained model and the acquisition function to score a large number of potential experimental conditions.

  • Select the top 5-10 conditions that maximize the acquisition function.

6. Experimental Validation:

  • Perform the suggested experiments using an automated synthesis platform or manually.

  • Accurately measure the yield for each reaction.

7. Iteration:

  • Add the results of the new experiments to your dataset.

  • Retrain the machine learning model with the updated dataset.

  • Repeat steps 4-7 until the model converges on a set of optimal conditions or the experimental budget is exhausted.

References

  • Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias.
  • Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias - ResearchG
  • What Does the Machine Learn?
  • Adaptive mixed variable Bayesian self-optimisation of catalytic reactions† | Reaction Chemistry & Engineering.
  • Active Learning High Coverage Sets of Complementary Reaction Conditions † - ChemRxiv.
  • Active Machine Learning Is More Efficient at Optimizing Chemical Reactions Than Human Intuition - ResearchG
  • Development of Pd-immobilized porous polymer catalysts via Bayesian optimiz
  • Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias. - Apollo.
  • From data to discovery: efficient reaction design with the active learning multi-objective reaction optimizer (AMLRO) framework - ACS Fall 2025 - American Chemical Society.
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  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews.
  • Exploring the Suzuki–Miyaura reaction using ML. a) Validation of the...
  • Machine Learning-Guided Catalyst Selection Reveals Nickel's Advantages Over Palladium in Suzuki-Miyaura Cross-Coupling | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage.
  • Active Learning to Select the Most Suitable Reagents and One-Step Organic Chemistry Reactions for Prioritizing Target-Specific Hits from Ultralarge Chemical Spaces - PubMed.
  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - PubMed.
  • Machine Learning-Guided Catalyst Selection Reveals Nickel's Advantages Over Palladium in Suzuki-Miyaura Cross-Coupling - ResearchG
  • Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes - RSC Publishing.
  • Experimental optimization of a Suzuki-Miyaura cross-coupling. The new...
  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - Schroeder Group - University of Illinois.
  • Machine Learning for Chemical Reaction Optimization: Technical Support Center - Benchchem.
  • Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling | Journal of the American Chemical Society.
  • Catalyst Design and Feature Engineering to Improve Selectivity and Reactivity in Two Simultaneous Cross-Coupling Reactions | Journal of Chemical Inform
  • Bayesian Optimization for the Explor
  • Data Acquisition and Analysis - School of Physical and Chemical Sciences - Queen Mary University of London.
  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - RSC Publishing.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling.
  • Machine learning-guided strategies for reaction conditions design and optimiz
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH.
  • The Future of Chemistry | Machine Learning Chemical Reaction - Saiwa.
  • Machine Learning Strategies for Reaction Development: Toward the Low-D
  • Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling - PMC - NIH.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • What is Data Acquisition in Machine Learning? - GeeksforGeeks. [Link]
  • Data Acquisition: The Ultimate Guide to Master Machine Learning - Emeritus.
  • What Is Data Acquisition: Key Components & Role in Machine Learning - upGrad.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.
  • A Comprehensive Guide to D
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora.
  • Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie's 15-Year Parallel Library Data Set | Journal of the American Chemical Society.

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Technical Support Hub: Solvent Selection for 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for optimizing reactions involving 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance reaction efficiency, improve safety profiles, and align with sustainability goals by moving beyond conventional solvents.

The 4-chloro-7-azaindole scaffold is a privileged core in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents[1][2]. Its successful functionalization is often a critical step in a drug discovery campaign. However, reactions involving this heterocyclic halide can be challenging. The pyridine nitrogen can chelate and deactivate metal catalysts, and the substrate's stability can be sensitive to harsh conditions[3][4]. Solvent choice is not merely a matter of dissolution; it is a critical parameter that dictates reaction rate, selectivity, catalyst stability, and overall process sustainability[5][6][7].

This guide provides field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

Q1: Why is solvent selection so critical for reactions with 4-chloro-7-azaindoles?

A1: The solvent plays multiple, pivotal roles that go far beyond simply dissolving reagents[6][8]. For the 4-chloro-7-azaindole core, these roles are amplified:

  • Catalyst Speciation and Stability: In palladium-catalyzed cross-couplings, the solvent can influence the nature of the active catalytic species. Coordinating solvents can stabilize the Pd(0) state, but overly strong coordination can inhibit substrate binding[6][7]. For 7-azaindoles, the pyridine nitrogen presents an additional challenge by acting as a potential ligand, which can be modulated by the solvent environment[3].

  • Reaction Pathway and Selectivity: The polarity of the solvent can determine the reaction mechanism. For instance, in Suzuki couplings of substrates with multiple leaving groups, nonpolar solvents may favor reaction at a C-Cl bond, while polar solvents can switch the selectivity to a C-OTf bond[8]. For nucleophilic aromatic substitution (SNAr), polar aprotic solvents are essential to stabilize the charged Meisenheimer intermediate without solvating the nucleophile into inactivity[9].

  • Sustainability and Safety: Solvents constitute the vast majority of non-aqueous waste in pharmaceutical processes[10]. Many traditional solvents used in cross-coupling (e.g., 1,4-dioxane, DMF, toluene) are now highly regulated due to toxicity and environmental concerns[11][12][13]. Adopting greener alternatives is crucial for modern, sustainable chemistry.

Q2: What are "greener" or "alternative" solvents, and how do I compare them?

A2: Green solvents are alternatives that reduce the environmental, health, and safety impacts associated with traditional solvents[14]. They are often derived from renewable feedstocks (bio-derived), have lower toxicity, are biodegradable, and have a reduced carbon footprint.

To compare solvents, researchers rely on Solvent Selection Guides , developed by industry consortia like the ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCI PR) and CHEM21.[15] These guides rank solvents based on a composite score of Safety (flammability, reactivity), Health (toxicity, carcinogenicity), and Environment (air/water/waste impact) criteria.

Below is a comparative table of common solvents and their recommended greener alternatives for cross-coupling reactions.

Solvent Category Conventional Solvent Issues Recommended Greener Alternative(s) Key Advantages of Alternative
Ethers 1,4-Dioxane, THFDioxane: Carcinogen, peroxide former. THF: Peroxide former.2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME)Higher boiling points, less prone to peroxide formation, often bio-derived (2-MeTHF).[16][17]
Aromatics Toluene, XylenesNeurotoxicity, environmental persistence.Anisole, p-CymeneLower toxicity, higher boiling points for high-temp reactions.[18]
Polar Aprotics DMF, DMAc, NMPReproductive toxicity (REPROTOX), high boiling points make removal difficult.Cyrene™, Dimethyl Carbonate (DMC), Propylene Carbonate (PC)Cyrene: Bio-derived, biodegradable. Carbonates: Low toxicity, favorable environmental profiles.[12][18][19]
Alcohols / Water MethanolToxicity.Ethanol, Isopropanol (IPA), tert-Butanol, WaterLower toxicity, reduced cost. Water is the ultimate green solvent but requires careful catalyst/ligand selection for solubility.[20][21][22]

Section 2: Troubleshooting Guide - Reaction-Specific Solvent Selection

This section addresses common problems encountered in key transformations of this compound.

Workflow for Rational Solvent Selection

Before troubleshooting, a logical approach to initial solvent selection can prevent common failures. The following workflow illustrates a rational decision-making process.

SolventSelection start Start: Define Reaction Type (e.g., Suzuki, B-H, SNAr) reaction_type Identify Key Requirements: - Temperature (BP) - Polarity - Reagent Solubility start->reaction_type screen_choice Initial Screening Choice reaction_type->screen_choice conventional Conventional Solvents (Toluene, Dioxane, DMF) - Known performance - Poor EHS profile screen_choice->conventional  Established Protocol green Greener Alternatives (2-MeTHF, CPME, i-PrOAc, Cyrene) - Improved EHS profile - May require optimization screen_choice->green  New/Sustainable Process solubility_check Are all components soluble at reaction temp? conventional->solubility_check green->solubility_check optimize Reaction Optimization: - Adjust temp - Screen bases/ligands - Check catalyst loading solubility_check->optimize Yes failure Failure: Low Yield / No Rxn solubility_check->failure No success Successful Reaction optimize->success optimize->failure troubleshoot Go to Troubleshooting Guide failure->troubleshoot Troubleshooting start Reaction Failure (Low Yield / No Reaction / Decomposition) cause1 Poor Solubility of Reagents? start->cause1 cause2 Slow Reaction Rate? start->cause2 cause3 Catalyst Deactivation? start->cause3 cause4 Side Reactions / Decomposition? start->cause4 sol1 Increase Polarity: Try 2-MeTHF, CPME, or i-PrOAc. Add co-solvent (e.g., EtOH, water). cause1->sol1 Yes sol2 Increase Polarity to Stabilize TS: Switch from Toluene -> 2-MeTHF. Switch from THF -> DMSO/Cyrene (for SNAr). cause2->sol2 Yes sol3 Use Less Coordinating Solvent: (e.g., Toluene, CPME) OR Use Bulkier Ligands (SPhos, XPhos). cause3->sol3 Yes (Cross-Coupling) sol4 Use Milder Conditions: A better solvent may allow lower temp. (e.g., Toluene -> 2-MeTHF). Ensure anhydrous conditions. cause4->sol4 Yes

Caption: A decision tree for troubleshooting failed reactions.

Section 3: Experimental Protocol Example

This protocol describes a Suzuki-Miyaura coupling using a greener solvent system. It is intended as a starting point for optimization.

Protocol: Suzuki-Miyaura Coupling in 2-MeTHF/Water

Reaction: Coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Degassed Water

Procedure:

  • To a clean, dry reaction vessel equipped with a magnetic stir bar and condenser, add this compound, 4-methoxyphenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Seal the vessel and evacuate and backfill with an inert atmosphere (Nitrogen or Argon) three times.

  • Under the inert atmosphere, add 2-MeTHF and degassed water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.2 M.

  • Begin vigorous stirring and heat the reaction mixture to 80 °C in an oil bath.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired product.

Self-Validation: The success of this protocol relies on complete consumption of the starting material, which can be easily monitored. The use of a pre-catalyst like Pd(dppf)Cl₂ ensures more consistent activation compared to using separate Pd sources and ligands. The biphasic system with vigorous stirring is key to ensuring the base can interact effectively with the organic phase.

References
  • Solvent Eco-Impact Metric: A Tool for Chemists to Drive Sustainability in Chemical Processes across Safety, Health, Waste, and Environmental Aspects. (2025).
  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing.
  • Tools & Metrics. Green Chemistry For Sustainability.
  • Solvents and sustainable chemistry. (n.d.). PubMed Central - NIH.
  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
  • CHAPTER 5: Green Chemistry Concepts and Metrics for Solvent Selection. (2017). Royal Society of Chemistry.
  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamid
  • Green and Sustainable Solvents in Chemical Processes. (2018). Chemical Reviews.
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (n.d.). PubMed Central - NIH.
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2025).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. (n.d.). NIH.
  • CHAPTER 14: Greener Approaches to Cross-Coupling. (n.d.). Books.
  • Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annul
  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. (2020). ACS Sustainable Chemistry & Engineering.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.).
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (n.d.). PubMed Central - NIH.
  • Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Labor
  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (2006). Organic Chemistry Portal.
  • Effect of solvent on the Suzuki reaction. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Specific Solvent Issues with Buchwald-Hartwig Amination. (2025). ACS GCI Pharmaceutical Roundtable.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applic

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Technical Support Center: Regioselective Functionalization of the 7-Azaindole Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 7-azaindole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this privileged heterocyclic scaffold. The 7-azaindole core, a bioisostere of indole, is a cornerstone in numerous therapeutic agents, but its unique electronic structure presents significant challenges in achieving predictable and selective chemical modifications.[1][2]

The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a delicate balance of reactivity. While the C3 position is the most nucleophilic and prone to electrophilic attack, the presence of two nitrogen atoms (N1 and N7) complicates many standard transformations, leading to issues with selectivity, catalyst poisoning, and undesired side reactions.[3][4] This guide provides in-depth, troubleshooting-focused answers to common problems and frequently asked questions, grounding our advice in mechanistic principles and field-proven protocols.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the functionalization of 7-azaindole. Each entry details the issue, explores the underlying chemical causes, and provides actionable solutions.

Q1: My electrophilic substitution reaction (e.g., halogenation, nitration) on an unprotected 7-azaindole is giving low yield and a mixture of isomers, instead of selectively targeting the C3 position. What is going wrong?

This is a classic challenge stemming from the nuanced reactivity of the 7-azaindole nucleus. While the C3 position is electronically favored for electrophilic aromatic substitution (EAS), several factors can lead to poor outcomes.

Root Cause Analysis:

  • N1-Proton Ambiguity: The N1-H of the pyrrole ring is acidic and can be deprotonated or interact with reagents, leading to N1-functionalization as a competing pathway.

  • N7-Protonation in Strong Acid: Many EAS reactions require strong acid catalysts. The pyridine N7 atom is basic and will be protonated under these conditions. This protonation places a positive charge on the six-membered ring, which deactivates the entire heterocyclic system towards electrophiles, often halting the reaction or requiring harsh conditions that degrade the starting material.

  • Reagent Reactivity: Highly reactive electrophiles can lack the subtlety to distinguish between the various nucleophilic sites, leading to a loss of regioselectivity.

Solutions & Protocols:

  • Employ N-Protecting Groups: This is the most robust strategy. By protecting the N1 position, you eliminate side reactions at this site and can modulate the electronic properties of the ring system.

    • Electron-Withdrawing Groups (EWGs): Groups like acetyl (-Ac) or sulfonyl (-SO₂R) decrease the electron density of the pyrrole ring.[5] While this deactivates it slightly, it significantly tempers reactivity, often leading to cleaner C3-selective reactions under milder conditions. For example, N-sulfonyl protected 7-azaindoles undergo clean C3-sulfenylation.[6]

    • Electron-Donating or Neutral Groups: Groups like benzyl (-Bn) or 2-(trimethylsilyl)ethoxymethyl (-SEM) protect the nitrogen without significantly altering the ring's nucleophilicity. The SEM group, in particular, has been shown to act as a dual protecting-activating group, facilitating nucleophilic aromatic substitution at the C4 position.[7][8]

  • Optimize Reaction Conditions:

    • Milder Halogenating Agents: Instead of Br₂ or Cl₂, use N-halosuccinimides (NBS, NCS) or sources like iodine in the presence of a mild oxidant (e.g., I₂/DMSO).[6] These reagents are less aggressive and favor substitution at the most nucleophilic C3 site.

    • Avoid Strong Protic Acids: Whenever possible, use Lewis acids or buffered conditions to avoid full protonation of the N7 atom.

Illustrative Workflow: Troubleshooting Poor C3 Selectivity

G start Problem: Low Yield / Poor Regioselectivity in C3 Electrophilic Substitution protect Step 1: Implement N1-Protection (e.g., Boc, SEM, Sulfonyl) start->protect Prevents N1 side reactions reagent Step 2: Switch to Milder Reagents (e.g., NBS instead of Br2) protect->reagent Increases selectivity conditions Step 3: Modify Reaction Conditions (Avoid strong protic acids) reagent->conditions Prevents ring deactivation outcome Result: Improved Yield & C3 Selectivity conditions->outcome

Caption: Troubleshooting workflow for poor C3-selective electrophilic substitution.

Q2: I need to functionalize the C2 or C6 positions, but my reactions default to C3. How can I redirect the reactivity?

Achieving selectivity at positions other than C3 requires overriding the intrinsic electronic preference of the ring. This is accomplished using "directing groups" that steer the reaction to a specific site, most commonly through metalation.

Root Cause Analysis:

The C2 and C6 protons are significantly less acidic and the positions less nucleophilic than C3. Direct functionalization at these sites is therefore kinetically and thermodynamically disfavored without a guiding chemical handle.

Solutions & Protocols:

  • Directed ortho-Metalation (DoM): This powerful strategy involves installing a Directed Metalation Group (DMG) that coordinates to an organolithium base (like LDA or n-BuLi) and directs deprotonation to the adjacent ortho position.

    • C2-Functionalization: A DMG at the N1 position directs metalation to C2. The 1-acetyl group is a classic example of a DMG that can direct lithiation to the C2 position.[5]

    • C6-Functionalization: A DMG on the N7 atom is required. However, direct N7-functionalization is difficult. A clever strategy known as the "DMG Dance" or "Controlled Annular Isomerism" has been developed.[9][10] In this process, a carbamoyl group is first installed at N7, which directs metalation and functionalization to C6. Then, in the presence of a catalytic amount of carbamoyl chloride, the DMG "dances" from N7 to the thermodynamically more stable N1 position. This unmasks the C6-functionalized product and prepares the molecule for a subsequent C2-functionalization if desired.[9]

Diagram: The Directed Metalation Group (DMG) Dance

G cluster_0 C6 Functionalization cluster_1 DMG Migration cluster_2 C2 Functionalization (Optional) A 1. Install DMG at N7 (e.g., -CONR2) B 2. DoM with LDA/BuLi (Deprotonation at C6) A->B C 3. Quench with Electrophile (E+) B->C D 4. Catalytic ClCONR2 (DMG 'Dances' from N7 to N1) C->D Isomerization E 5. Second DoM (Deprotonation at C2) D->E Iteration F 6. Quench with Electrophile (E'+) E->F

Caption: Conceptual workflow of the DMG Dance for iterative C6 and C2 functionalization.[10]

Q3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is inefficient. I suspect catalyst poisoning. How can I mitigate this?

This is a very common and frustrating issue. The lone pair of electrons on the N7 pyridine nitrogen can act as a ligand, coordinating strongly to the palladium catalyst. This coordination can inhibit the catalytic cycle, leading to sluggish or failed reactions.[11]

Root Cause Analysis:

  • Catalyst Sequestration: The N7 atom directly binds to the palladium center, forming a stable, off-cycle complex that effectively removes the active catalyst from the reaction mixture.

  • N-H Reactivity (for unprotected substrates): In Buchwald-Hartwig aminations, the N1-H can also compete with the desired amine nucleophile, leading to undesired N1-arylation or catalyst inhibition.[12]

Solutions & Protocols:

  • Use N-Protected Substrates: Protecting the N1-H (e.g., with Boc, Me, or Bn) can sometimes improve yields, likely by preventing N1-H related side reactions, although it does not prevent N7 coordination.[11][13]

  • Increase Catalyst Loading: While not ideal from an efficiency standpoint, simply increasing the amount of palladium catalyst and ligand (e.g., from 1-2 mol% to 5-10 mol%) can sometimes overcome the poisoning effect by ensuring a sufficient concentration of active catalyst remains.

  • Choose the Right Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., Xantphos, XPhos) are often effective. They can promote the desired reductive elimination step and may sterically hinder the N7 atom from coordinating as effectively to the palladium center.[13]

  • Use Modern Palladium Precatalysts: Using well-defined palladium precatalysts can ensure efficient and rapid generation of the active catalytic species in solution, which can sometimes outcompete the rate of catalyst poisoning.[12]

  • Modify the Base: For unprotected substrates, using a strong, non-nucleophilic base like LiHMDS can deprotonate both the amine nucleophile and the azaindole N1-H. This can reduce undesired side reactions and, in some cases, improve coupling efficiency.[12]

Parameter Problem Recommended Solution Rationale
Catalyst Sluggish or no conversionIncrease catalyst loading (to 5-10 mol%)Compensates for catalyst sequestered by N7 coordination.
Ligand Low yield, side productsUse bulky, electron-rich ligands (Xantphos, DavePhos, XPhos)Promotes faster catalytic turnover, potentially disfavoring N7 binding.[13]
Substrate N1-arylation side productProtect the N1 nitrogen (Boc, SEM, Bn)Blocks the reactive N1-H site.[13]
Base Inefficient coupling of unprotected halo-azaindolesUse a strong base like LiHMDSDeprotonates all protic sites, potentially reducing side reactions.[12]

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the different positions on the 7-azaindole core in the absence of directing groups?

The reactivity is dominated by the electron-rich pyrrole ring. The general order for electrophilic attack is C3 > C2 > C5 > C4 > C6 . The C3 position is by far the most nucleophilic and reactive. The pyridine ring (C4, C5, C6) is significantly deactivated by the electron-withdrawing nature of the N7 atom and generally requires metal-catalyzed C-H activation or DoM strategies for functionalization.[1]

Q2: Which N-protecting group is best for controlling regioselectivity?

There is no single "best" protecting group; the optimal choice depends entirely on the desired transformation.

  • For directing metalation to C2: An acetyl (-Ac) or carbamoyl (-CONR₂) group is effective.[5][9]

  • For enhancing C3 selectivity in EAS: A sulfonyl (-SO₂R) group can moderate reactivity and lead to cleaner reactions.[6]

  • For general protection during cross-coupling: A Boc, Benzyl (-Bn), or SEM group is often used. The SEM group is particularly useful as it is robust but can be removed under mild fluoride-mediated conditions.[7][13]

  • For enabling C4-functionalization: The SEM group has been uniquely shown to facilitate SₙAr reactions at the C4 position.[7]

Q3: Is it possible to functionalize all five carbon positions of the 7-azaindole ring?

Yes, this has been achieved through a combination of strategic, iterative reactions. A comprehensive functionalization can be accomplished by leveraging directed metalation, halogen/magnesium exchange, and sulfoxide/magnesium exchange reactions in a planned sequence, demonstrating remarkable control over the scaffold's reactivity.[14]

Key Experimental Protocol: C6-Selective Lithiation-Quench via N7-DMG

This protocol describes the first key step in the "DMG Dance" strategy for C6 functionalization.[9][10]

Objective: To selectively introduce an electrophile at the C6 position of 7-azaindole.

Materials:

  • 7-Azaindole

  • N,N-Diethylcarbamoyl chloride

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Electrophile (e.g., Iodine, I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard workup and purification reagents (solvents, drying agents, silica gel)

Procedure:

  • N7-Protection (Carbamoylation):

    • To a flame-dried, argon-purged flask, add NaH (1.2 eq) suspended in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Add a solution of 7-azaindole (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir for 30 minutes at 0 °C.

    • Add N,N-diethylcarbamoyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and purify by column chromatography to yield N7-(N,N-diethylcarbamoyl)-7-azaindole.

  • Directed ortho-Metalation (DoM) and Quench:

    • Dissolve the N7-protected azaindole (1.0 eq) in anhydrous THF in a flame-dried, argon-purged flask.

    • Cool the solution to -78 °C.

    • Add LDA (1.5 eq, 2.0 M solution) dropwise, maintaining the temperature at -78 °C. The solution should develop a deep color, indicating anion formation.

    • Stir the mixture at -78 °C for 1 hour.

    • Prepare a solution of the electrophile (e.g., I₂, 1.5 eq) in anhydrous THF in a separate flask.

    • Add the solution of the lithiated azaindole to the electrophile solution at -78 °C via cannula transfer.

    • Stir for 1-2 hours at -78 °C.

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature, perform a standard aqueous workup, and purify the crude product by column chromatography to obtain the C6-functionalized 7-azaindole.

References

  • Regioseletive C–H functionalization of 7-azaindoles - ResearchG
  • Technical Support Center: Enhancing Regioselectivity of Reactions with 1-Acetyl-7-azaindole - Benchchem
  • Recent advances in the global ring functionaliz
  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs - ACS Public
  • An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines - ACS Public
  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metal
  • Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
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  • Azaindole Therapeutic Agents - PMC
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  • Regioselectivity in Electrophilic Arom

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Validation & Comparative

A Comparative Analysis of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine Analogs and Prominent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Kinase Inhibitor Scaffolds, Target Selectivity, and Cellular Effects

In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved potency and selectivity is paramount. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors. This guide provides a comprehensive comparison of a representative analog of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine against a panel of established kinase inhibitors: Pexidartinib, Vemurafenib, and Bosutinib. We will delve into their respective kinase inhibition profiles, mechanisms of action, and the experimental methodologies used to characterize their activity.

The Versatile 1H-pyrrolo[2,3-b]pyridine Scaffold: A Foundation for Kinase Inhibition

Comparative Kinase Inhibition Profiles

A direct comparison of the inhibitory potency and selectivity of kinase inhibitors is essential for understanding their therapeutic potential and potential off-target effects. The following table summarizes the biochemical IC50 values for our representative 1H-pyrrolo[2,3-b]pyridine derivative and the selected comparator kinase inhibitors.

CompoundPrimary Target(s)IC50 (nM)Additional Key Targets (IC50 nM)
Compound 4h FGFR1, FGFR2, FGFR37, 9, 25FGFR4 (712)[4]
Pexidartinib CSF-1R, c-Kit20, 10FLT3-ITD (160)[5][6]
Vemurafenib B-RAF V600E31c-RAF-1 (48), wild-type B-RAF (100)[7][8]
Bosutinib Src, Abl1.2, 1[9]

Expert Analysis: The data clearly highlights the diverse targeting strategies of these inhibitors. Compound 4h demonstrates potent and relatively selective inhibition of the FGFR family, which is often dysregulated in various cancers[4]. Pexidartinib is a multi-targeted inhibitor of key receptor tyrosine kinases involved in tumor growth and the tumor microenvironment[5][10]. Vemurafenib is a highly selective inhibitor of the mutated B-RAF kinase, a hallmark of a significant subset of melanomas[7][8][11]. In contrast, Bosutinib is a dual inhibitor of Src and Abl kinases, crucial in chronic myeloid leukemia[9]. The choice of inhibitor is therefore critically dependent on the specific oncogenic drivers of the cancer being treated.

Mechanistic Insights: Targeting Key Signaling Pathways

Understanding the mechanism of action of these inhibitors requires a closer look at the signaling pathways they disrupt.

The FGFR Signaling Pathway and its Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis. Aberrant activation of this pathway is a known driver of tumorigenesis.

FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR binds RAS RAS FGFR->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation promotes Compound4h Compound 4h Compound4h->FGFR inhibits

Figure 1: Simplified FGFR signaling pathway and the inhibitory action of Compound 4h.

Compound 4h acts by directly binding to the ATP-binding site of FGFRs, thereby preventing their autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK pathway[4].

The MAPK/ERK Pathway: A Central Hub for Cancer Proliferation

The MAPK/ERK pathway is a critical signaling cascade that is frequently hyperactivated in cancer, often due to mutations in upstream components like B-RAF.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF_WT B-RAF (WT) RAS->BRAF_WT CRAF c-RAF RAS->CRAF MEK MEK BRAF_WT->MEK BRAF_V600E B-RAF (V600E) BRAF_V600E->MEK constitutive activation CRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E inhibits

Figure 2: The MAPK/ERK signaling pathway, highlighting the role of B-RAF V600E and its inhibition by Vemurafenib.

Vemurafenib is a prime example of a mutation-specific inhibitor, targeting the constitutively active B-RAF V600E mutant protein[7][8][11]. This leads to a potent blockade of the MAPK/ERK pathway in melanoma cells harboring this specific mutation.

Experimental Protocols for Kinase Inhibitor Characterization

The evaluation of kinase inhibitors relies on a suite of robust biochemical and cell-based assays. Here, we outline the principles and provide step-by-step protocols for key methodologies.

Biochemical Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the activity of a purified kinase.

1. LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase. Inhibitors compete with the tracer for binding to the kinase's ATP pocket, leading to a decrease in the FRET signal.

LanthaScreen_Workflow cluster_0 No Inhibitor cluster_1 With Inhibitor Eu_Ab Eu-labeled Antibody Kinase Kinase Eu_Ab->Kinase FRET High FRET Tracer Alexa Fluor 647 Tracer Kinase->Tracer Eu_Ab2 Eu-labeled Antibody Kinase2 Kinase Eu_Ab2->Kinase2 NoFRET Low FRET Tracer2 Alexa Fluor 647 Tracer Inhibitor Inhibitor Inhibitor->Kinase2

Figure 3: Principle of the LanthaScreen® Eu Kinase Binding Assay.

Protocol:

  • Reagent Preparation: Prepare a 1X kinase buffer solution from a 5X stock. Dilute the kinase, Europium-labeled anti-tag antibody, and Alexa Fluor® 647-labeled tracer to their desired working concentrations in the 1X kinase buffer[12][13].

  • Compound Dilution: Perform serial dilutions of the test compound in DMSO, followed by a further dilution in 1X kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the diluted compound.

  • Kinase/Antibody Addition: Add 5 µL of the kinase/antibody mixture to each well.

  • Tracer Addition: Add 5 µL of the tracer solution to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot it against the inhibitor concentration to determine the IC50 value.

2. ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Protocol:

  • Kinase Reaction: Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations. Incubate at the optimal temperature for the kinase[14][15].

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP to ATP and to provide the luciferase and luciferin for the detection of the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Correlate the luminescence signal to the amount of ADP produced and determine the IC50 of the inhibitor.

Cell-Based Assays

These assays assess the effect of the inhibitor in a more physiologically relevant cellular context.

1. MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the kinase inhibitor and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product[16][17].

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for cytotoxicity.

2. Western Blot Analysis of Pathway Inhibition

Western blotting is used to detect changes in the phosphorylation status of key proteins within a signaling pathway, providing direct evidence of target engagement and pathway inhibition in cells.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the kinase inhibitor for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins[18][19].

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., total ERK) to confirm equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The representative Compound 4h demonstrates the potential of this series to yield potent and selective inhibitors against clinically relevant targets like the FGFR family. A thorough understanding of the structure-activity relationships, coupled with a comprehensive suite of biochemical and cell-based assays, is crucial for the successful development of the next generation of targeted therapies. The experimental protocols detailed in this guide provide a robust framework for the characterization of such inhibitors, enabling researchers to make informed decisions in the drug discovery pipeline. Future efforts in this area will likely focus on further optimizing the selectivity of these compounds to minimize off-target effects and on exploring their efficacy in combination with other therapeutic modalities.

References

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A Comparative Guide to the Potency of 4-Azaindole vs. 7-Azaindole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azaindole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. As a bioisostere of indole, its strategic incorporation of a nitrogen atom into the bicyclic system offers a powerful tool for modulating physicochemical properties and target engagement. Among the four possible isomers, 4-azaindole and 7-azaindole have garnered significant attention. This guide provides an in-depth, objective comparison of the potency of derivatives based on these two scaffolds, supported by experimental data from the literature. We will delve into the structural and electronic differences that underpin their pharmacological profiles, present case studies on key kinase targets, and provide detailed experimental protocols for potency determination. This resource is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and optimization of novel therapeutics.

The Azaindole Scaffold: A Tale of Two Isomers

Azaindoles, or pyrrolopyridines, are bicyclic aromatic heterocycles where a pyridine ring is fused to a pyrrole ring. The position of the nitrogen atom in the six-membered ring dictates the isomer, with 4-azaindole (1H-pyrrolo[3,2-b]pyridine) and 7-azaindole (1H-pyrrolo[2,3-b]pyridine) being two of the most prominent in drug discovery.[1][2] This seemingly subtle structural variation has profound implications for the molecule's electronic distribution, hydrogen bonding capacity, pKa, and metabolic stability, all of which can significantly influence its interaction with a biological target.[3]

The key distinction lies in the placement of the pyridine nitrogen. In 7-azaindole, the nitrogen at position 7 and the pyrrole N-H group are positioned to act as a bidentate hydrogen bond donor and acceptor, respectively. This arrangement perfectly mimics the hydrogen bonding pattern of the adenine hinge-binding motif of ATP, making the 7-azaindole scaffold a "privileged structure" for kinase inhibition.[4][5] It can form two crucial hydrogen bonds with the backbone of the kinase hinge region, a feature that has been exploited in numerous potent kinase inhibitors.[5]

The 4-azaindole scaffold, on the other hand, presents a different geometric arrangement of its hydrogen bonding functionalities. While it still possesses a hydrogen bond-accepting pyridine nitrogen and a donating pyrrole N-H, their spatial relationship is altered. This can lead to different binding orientations within the ATP-binding pocket of kinases and may be advantageous for targeting specific kinases or overcoming resistance.[6]

cluster_4_azaindole 4-Azaindole cluster_7_azaindole 7-Azaindole 4-azaindole 4-azaindole 7-azaindole 7-azaindole

Caption: Chemical structures of 4-azaindole and 7-azaindole.

Comparative Potency Analysis: A Target-Dependent Paradigm

A definitive declaration of superior potency for one isomer over the other is not possible; the optimal scaffold is highly dependent on the specific biological target. Direct head-to-head comparisons of 4-azaindole and 7-azaindole derivatives within the same study are limited in the published literature. However, by compiling data from various sources, we can discern trends and highlight key examples.

Kinase Inhibition

Kinase inhibition is the area where azaindoles have had the most significant impact. The 7-azaindole scaffold is more frequently employed due to its aforementioned hinge-binding capabilities.[7] However, 4-azaindole derivatives have also demonstrated potent inhibition of several important kinases.

Isomer ScaffoldTarget KinaseCompound DescriptionIC50/Ki (nM)
4-Azaindole c-MetN-nitrobenzenesulfonyl-4-azaindole derivative20
7-Azaindole c-MetC-3 aryl-7-azaindole derivative2
7-Azaindole JAK2C-3 aryl-7-azaindole derivative1
7-Azaindole CDK17-azaindole derivative7
7-Azaindole CDK27-azaindole derivative3
7-Azaindole VEGFR27-azaindole analogue37
4-Azaindole p38 MAP Kinase3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridinePotent (specific value not provided in abstract)[4]

Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical conditions.[8]

From the table, it is evident that for c-Met kinase, both scaffolds have yielded potent inhibitors, with the reported 7-azaindole derivative showing a 10-fold higher potency in this particular comparison.[8] Conversely, for other kinases like JAK2 and CDKs, potent inhibitors have been predominantly developed using the 7-azaindole scaffold.[8]

A study on cell division cycle 7 (Cdc7) kinase inhibitors found that while 5-azaindole derivatives were potent, the corresponding 4-, 6-, and 7-azaindole isomers exhibited lower inhibitory activity and selectivity.[7] This underscores the principle that the nitrogen's position is a critical determinant for optimal interaction with a specific kinase's active site.

Other Biological Targets

The utility of these scaffolds extends beyond kinase inhibition. In the realm of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a comparative study revealed that both 4-azaindole and 7-azaindole analogs demonstrated better efficacy than the parent indole compound.[8] This suggests that for certain targets, the introduction of a nitrogen atom in either position can be beneficial.

Structural Basis of Potency: A Deep Dive into Target Interactions

The differences in potency between 4-azaindole and 7-azaindole derivatives can be rationalized by examining their interactions at the molecular level. X-ray crystallography and molecular modeling studies have provided invaluable insights into their binding modes.

As previously mentioned, the 7-azaindole scaffold is well-suited to form a bidentate hydrogen bond with the kinase hinge region, anchoring the inhibitor in the ATP-binding site.[9] The N7 atom typically accepts a hydrogen bond from the backbone NH of one amino acid in the hinge, while the pyrrole N-H donates a hydrogen bond to the backbone carbonyl of an adjacent amino acid.[7]

cluster_binding Molecular Interactions 7-Azaindole Inhibitor 7-Azaindole Inhibitor Kinase Hinge Region Kinase Hinge Region 7-Azaindole Inhibitor->Kinase Hinge Region Bidentate H-Bonds ATP Binding Pocket ATP Binding Pocket Substituents Substituents Hydrophobic Pockets Hydrophobic Pockets Substituents->Hydrophobic Pockets van der Waals Interactions Solvent Exposed Region Solvent Exposed Region Substituents->Solvent Exposed Region Improved Solubility/PK

Caption: Binding mode of a typical 7-azaindole kinase inhibitor.

For 4-azaindole derivatives, the binding mode can be more varied. The altered geometry of the hydrogen bond donors and acceptors may lead to a "flipped" binding mode compared to 7-azaindoles, or it may engage different residues in the active site. In some cases, intramolecular interactions, such as repulsion between the nitrogens of the azaindole and a nearby substituent, can influence the preferred conformation and, consequently, the potency.[7] The binding mode of a 4-azaindole inhibitor of c-Met kinase has been confirmed by X-ray crystallography, providing a basis for structure-based optimization.

Experimental Protocols for Potency Determination

The following is a generalized protocol for determining the in vitro potency of azaindole derivatives against a target kinase.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (4-azaindole and 7-azaindole derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a well of the microplate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2.5 µL of the kinase solution.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the reaction by adding 5 µL of a pre-mixed substrate/ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

A Compound Dilution B Kinase & Compound Incubation A->B C Initiate Reaction (add Substrate/ATP) B->C D Stop Reaction & Deplete ATP C->D E ADP to ATP Conversion & Luminescence Generation D->E F Read Luminescence E->F G IC50 Determination F->G

Caption: Workflow for a luminescence-based kinase inhibition assay.

Case Study: c-Met Kinase Inhibitors

The development of inhibitors for the c-Met receptor tyrosine kinase provides an interesting, albeit indirect, comparison between the 4-azaindole and 7-azaindole scaffolds. Dysregulation of the HGF/c-Met signaling pathway is a known driver of various cancers.

  • 4-Azaindole: A series of N-nitrobenzenesulfonyl-4-azaindole derivatives were identified as potent c-Met inhibitors, with one compound exhibiting an IC50 of 20 nM.[7] X-ray crystallography confirmed the binding mode, enabling further structure-based design.

  • 7-Azaindole: Researchers at Bristol-Myers Squibb selected the 7-azaindole scaffold to design novel c-Met inhibitors, leveraging its favorable hinge-binding properties. This effort led to the discovery of a compound with an IC50 value of 2 nM.[7]

In this specific context, while both scaffolds proved to be viable starting points, the 7-azaindole derivative demonstrated superior potency. This highlights the subtle interplay between the scaffold's inherent properties and the specific topology of the target's active site.

Conclusion & Future Directions

The choice between a 4-azaindole and a 7-azaindole scaffold in drug design is a nuanced decision that should be driven by the specific biological target and the desired pharmacological profile. While the 7-azaindole isomer is more prevalent in the literature, particularly for kinase inhibitors, due to its ideal geometry for hinge binding, the 4-azaindole scaffold offers a valuable alternative with a distinct interaction profile that can be exploited to achieve potency and selectivity.

Future research should focus on more direct, head-to-head comparative studies of these isomers against a broad panel of targets. Such studies would provide a more comprehensive understanding of the structure-activity relationships and enable more rational scaffold selection in the early stages of drug discovery. Furthermore, exploring the other two azaindole isomers, 5- and 6-azaindole, in greater depth is warranted, as they may hold the key to unlocking potency against targets where the more common isomers have failed. The continued exploration of the chemical space around these privileged scaffolds will undoubtedly lead to the discovery of novel and effective therapeutics.

References

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The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrrolo[2,3-b]pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of a multitude of biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-b]pyridine derivatives, offering a comparative overview of their performance against various biological targets, supported by experimental data and methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

The 1H-Pyrrolo[2,3-b]pyridine Core: A Foundation for Potent and Selective Inhibition

The 1H-pyrrolo[2,3-b]pyridine core is an isostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution significantly alters the electron distribution and hydrogen bonding capacity of the molecule, often leading to enhanced binding affinity and selectivity for various protein targets.[1][2] The pyrrole nitrogen (N1) and the pyridine nitrogen (N7) can act as both hydrogen bond donors and acceptors, providing crucial anchor points within a protein's binding site.

The SAR of 1H-pyrrolo[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. The most frequently modified positions are C2, C3, C4, C5, and N1. Understanding the impact of these modifications is paramount for designing potent and selective inhibitors.

Comparative Analysis of SAR Across Key Therapeutic Targets

The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop inhibitors for a wide range of protein families, particularly protein kinases. This section will compare the SAR of derivatives across several important therapeutic targets.

Kinase Inhibitors: A Dominant Application

The planarity of the 1H-pyrrolo[2,3-b]pyridine ring system and its ability to mimic the adenine core of ATP make it an ideal scaffold for kinase inhibitors.

JAKs are critical mediators of cytokine signaling, and their dysregulation is implicated in autoimmune diseases and cancer. The design of selective JAK1 inhibitors has been a key focus.

  • Key SAR Insights:

    • An N-alkyl substitution on the pyrrolo[2,3-b]pyridine core can confer selectivity for JAK1.[3]

    • A carboxamide group at the C5 position is a common feature, with the substituent on the amide nitrogen playing a crucial role in potency and selectivity.[3]

    • For instance, compound 31g (4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide) emerged as a potent and selective JAK1 inhibitor. The (S,S)-enantiomer of this compound exhibited even greater potency.[3]

Abnormal FGFR signaling is a key driver in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have shown significant promise as potent FGFR inhibitors.

  • Key SAR Insights:

    • Introduction of a trifluoromethyl group at the C5 position can enhance potency by forming a hydrogen bond with Gly485 in the FGFR1 active site.[4]

    • Substitution at the C3 position with various aryl or heteroaryl groups is crucial for activity. For example, compound 4h with a specific substitution pattern demonstrated potent pan-FGFR inhibitory activity.[4][5]

The versatility of the scaffold extends to other kinases:

  • Maternal Embryonic Leucine Zipper Kinase (MELK): 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent MELK inhibitors. Compound 16h from a reported series showed an IC50 of 32 nM.[6]

  • Traf2 and Nck-Interacting Kinase (TNIK): Several series of 1H-pyrrolo[2,3-b]pyridine compounds have yielded potent TNIK inhibitors with IC50 values below 1 nM.[7][8]

  • Cell Division Cycle 7 (Cdc7) Kinase: Derivatives with a thiazol-4(5H)-one moiety at the C3 position have been identified as potent, ATP-mimetic inhibitors of Cdc7, with compound 42 showing an IC50 of 7 nM.[9]

  • Cyclin-Dependent Kinase 8 (CDK8): A novel derivative, compound 22 , was discovered as a potent type II CDK8 inhibitor with an IC50 of 48.6 nM, demonstrating efficacy in colorectal cancer models.[10][11]

  • Phosphoinositide 3-Kinase (PI3K): 7-Azaindole derivatives have been explored as PI3K inhibitors, with the scaffold forming two hydrogen bonds with Val882.[12]

Phosphodiesterase 4B (PDE4B) Inhibitors

PDE4B is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels and is a target for inflammatory and neurological disorders.

  • Key SAR Insights:

    • A 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold has been identified as a potent and selective platform for PDE4B inhibitors.[13]

    • The nature of the amide substituent significantly impacts activity and selectivity over other PDE isoforms. A 3,3-difluoroazetidine ring in compound 11h resulted in high inhibitory activity (IC50 = 0.14 μM) and 6-fold selectivity over PDE4D.[13]

    • The aryl group at the N1 position also plays a critical role in determining potency.[13]

Antiviral and Anticancer Applications

Beyond enzyme inhibition, 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated broader therapeutic potential.

  • Anticancer Agents: The anticancer activity of this scaffold is often linked to the inhibition of various kinases as mentioned above.[1] Disubstitution at positions 1, 3, and 5 of the 7-azaindole ring is a common strategy to develop new anticancer analogs.[1]

  • Antiviral Agents (SARS-CoV-2): 7-azaindole derivatives have been identified as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Compound ASM-7 showed excellent antiviral activity with low cytotoxicity.[14]

Quantitative SAR Data Summary

The following table summarizes the inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various targets.

CompoundTargetIC50/EC50Key Structural FeaturesReference
11h PDE4B0.14 μM1H-pyrrolo[2,3-b]pyridine-2-carboxamide with a 3,3-difluoroazetidine ring[13]
4h FGFR17 nM1H-pyrrolo[2,3-b]pyridine with C5-trifluoromethyl and C3-substitutions[4][5]
16h MELK32 nM3-substituted 1H-pyrrolo[2,3-b]pyridine[6]
Unnamed TNIK< 1 nM1H-pyrrolo[2,3-b]pyridine scaffold[7]
31g (S,S) JAK1PotentN-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide with a chiral piperidine moiety[3]
42 Cdc77 nM3-((2-(benzylamino)thiazol-4(5H)-ylidene)methyl)-1H-pyrrolo[2,3-b]pyridine[9]
22 CDK848.6 nM3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide[10][11]
ASM-7 SARS-CoV-2EC50 < 9.08 μM7-azaindole derivative[14]

Experimental Protocols: A Guide to Evaluation

The biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives involves a series of standardized in vitro assays.

Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.

Objective: To measure the IC50 value of a test compound against a target kinase.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase, peptide substrate, and kinase buffer to the wells of a 384-well plate.

  • Add the diluted test compound to the wells. A DMSO control (no compound) and a positive control (known inhibitor) should be included.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Read the signal (e.g., luminescence, fluorescence) on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

Objective: To determine the IC50 value of a test compound on the proliferation of a specific cell line.

Materials:

  • Cancer cell line (e.g., A549, MDA-MB-231)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specific duration (e.g., 72 hours). Include a DMSO vehicle control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the context in which these inhibitors function is crucial. The following diagrams illustrate a key signaling pathway and a typical drug discovery workflow.

G cluster_0 JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Expression Nucleus->Gene Inhibitor 1H-Pyrrolo[2,3-b]pyridine JAK Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK/STAT signaling pathway and the point of intervention for 1H-pyrrolo[2,3-b]pyridine-based JAK inhibitors.

G cluster_1 Drug Discovery Workflow Start Scaffold Identification (1H-Pyrrolo[2,3-b]pyridine) Synthesis Derivative Synthesis (SAR Exploration) Start->Synthesis Screening In Vitro Screening (Kinase & Cell Assays) Synthesis->Screening Optimization Lead Optimization (ADME/Tox) Screening->Optimization Hit-to-Lead Optimization->Synthesis Iterative Design InVivo In Vivo Studies (Animal Models) Optimization->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: A typical drug discovery workflow for the development of 1H-pyrrolo[2,3-b]pyridine-based therapeutics.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a highly fruitful starting point for the development of novel therapeutics. The extensive body of research on its derivatives has provided a deep understanding of the structure-activity relationships governing their interactions with a diverse range of biological targets. The ability to fine-tune potency and selectivity through substitution at various positions of the 7-azaindole core underscores its versatility.

Future efforts in this area will likely focus on the development of inhibitors with improved isoform selectivity, particularly within large protein families like kinases, to minimize off-target effects and enhance safety profiles. Furthermore, the exploration of novel substitution patterns and the application of advanced computational methods will undoubtedly lead to the discovery of next-generation 1H-pyrrolo[2,3-b]pyridine-based drugs with superior efficacy and therapeutic potential. The continued availability of key synthetic intermediates will be crucial in facilitating this ongoing research.[15]

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link][13]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link][5]
  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry. [Link][6]
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][7]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link][4]
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link][3]
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link][12]
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][8]
  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry. [Link][9]
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry. [Link][16][17]
  • 1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors. European Journal of Medicinal Chemistry. [Link][18]
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry. [Link][1]
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry. [Link][2]
  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry. [Link][19]
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry. [Link][14]
  • Optimizing Drug Discovery with Pyrrolo[2,3-b]pyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link][15]
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link][10]
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link][11]
  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia. [Link][20]

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A Comparative Guide to Validating the Biological Target of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the validation of the biological target(s) of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine. As a derivative of the 7-azaindole scaffold—a privileged structure in medicinal chemistry—this compound is hypothesized to function as a kinase inhibitor.[1][2] The 7-azaindole core is known to be an excellent hinge-binding motif, capable of forming key hydrogen bonds within the ATP-binding site of various protein kinases.[1][3] Derivatives of the broader 1H-pyrrolo[2,3-b]pyridine class have shown potent inhibitory activity against kinases such as Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinase 8 (CDK8).[4][5]

Effective drug development hinges on the rigorous validation of a compound's biological target.[6][7] This process confirms that modulating the target is directly involved in the disease mechanism and likely to produce a therapeutic effect.[8] This guide eschews a rigid template, instead presenting a logical, multi-faceted validation workflow. We will proceed from broad, unbiased screening to highly specific biophysical and cellular assays, culminating in functional and in-vivo confirmation. Each step is designed to be self-validating through the application of orthogonal methodologies, ensuring the trustworthiness and reproducibility of the findings.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Direct Engagement Validation cluster_2 Phase 3: Functional & In Vivo Validation Profiling Unbiased Kinome Profiling (Kinobeads) Hit_List Generation of Primary Kinase 'Hits' Profiling->Hit_List Identifies potential interactors Biophysical Biophysical Confirmation (SPR, ITC) Hit_List->Biophysical Orthogonal Confirmation Cellular Cellular Target Engagement (CETSA) Biophysical->Cellular Confirms in-cell binding Functional Functional Cellular Assay (e.g., Phospho-Western) Cellular->Functional Links binding to function InVivo In Vivo Model Confirmation Functional->InVivo Confirms therapeutic hypothesis CETSA_Principle cluster_0 No Ligand cluster_1 Ligand Bound P_unbound Protein Heat_unbound Heat P_denatured Denatured Protein Heat_unbound->P_denatured Low Tₘ P_bound Protein-Ligand Complex Heat_bound Heat P_stable Stable Complex Heat_bound->P_stable High Tₘ

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Treatment: Treat intact cultured cells with the test compound or a vehicle control (DMSO) for 1 hour.

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures for 3 minutes. [9]3. Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein (e.g., FGFR1) remaining at each temperature using Western Blotting.

  • Data Analysis: Quantify the band intensities and plot them against temperature to generate a melting curve. The shift in the melting curve (ΔTm) between the vehicle- and compound-treated samples confirms intracellular target engagement. [10] Data Presentation: Comparison of Direct Engagement Assays

AssayParameter MeasuredFGFR1 Result (Test Compound)Control Inhibitor ResultInterpretation
SPR KD (nM)2218Confirms high-affinity direct binding.
ITC KD (nM)2820Orthogonal confirmation of affinity.
ITC Stoichiometry (n)1.050.98Confirms a 1:1 binding mode.
CETSA ΔTm (°C)+5.8+6.2Confirms robust target engagement in living cells.

The strong concordance between biophysical (SPR, ITC) and cellular (CETSA) data provides very high confidence that this compound directly binds to FGFR1 inside cells.

Part 3: Functional Validation in a Cellular Context

Confirming target binding is a critical milestone. The subsequent step is to demonstrate that this binding event leads to a functional consequence—specifically, the inhibition of the kinase's catalytic activity.

Rationale: For a kinase inhibitor, target engagement should result in a measurable decrease in the phosphorylation of its downstream substrates. This provides the crucial link between the molecular interaction and a biological outcome. We will use the canonical FGFR signaling pathway as our model. Upon activation, FGFR phosphorylates itself and adaptor proteins like FRS2, initiating a cascade through RAS-RAF-MEK-ERK that promotes cell proliferation.

pathway cluster_downstream Downstream Signaling compound 4-Chloro-3-methyl- 1H-pyrrolo[2,3-b]pyridine compound->inhibition fgfr FGFR1 frs2 FRS2 fgfr->frs2 P grb2_sos GRB2/SOS frs2->grb2_sos P ras RAS grb2_sos->ras raf RAF ras->raf mek MEK raf->mek P erk ERK (p44/42) mek->erk P (Thr202/Tyr204) proliferation proliferation erk->proliferation Cell Proliferation

Caption: Inhibition of the FGFR1 signaling pathway.

Experimental Protocol: Phospho-Western Blot Analysis

  • Cell Culture and Starvation: Culture cells known to have active FGFR signaling (e.g., a breast cancer cell line with FGFR1 amplification). Serum-starve the cells overnight to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat the cells with increasing concentrations of this compound for 2 hours.

  • Ligand Stimulation: Stimulate the cells with FGF ligand for 15 minutes to robustly activate the FGFR pathway. Include an unstimulated control.

  • Lysis and Protein Quantification: Lyse the cells and determine protein concentration.

  • Western Blotting: Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies specific for phosphorylated ERK (p-ERK Thr202/Tyr204) and total ERK (t-ERK).

  • Analysis: Quantify the p-ERK/t-ERK ratio. A dose-dependent decrease in this ratio in stimulated cells indicates functional inhibition of the pathway.

Data Presentation: Functional Inhibition Data

Compound Concentrationp-ERK / t-ERK Ratio (Normalized)Cell Viability (% of Control)
0 nM (Vehicle)1.00100%
10 nM0.8595%
50 nM (IC50) 0.50 52%
250 nM0.1520%
1000 nM0.0510%

The correlation between the inhibition of downstream signaling (p-ERK reduction) and a phenotypic outcome (decreased cell viability) strongly validates that FGFR1 is the functionally relevant target of the compound in this cellular context.

Part 4: In Vivo Target Validation

The final and most rigorous phase of validation is to demonstrate target engagement and efficacy in a living organism. [11]This step is crucial to de-risk later stage clinical development. [11] Rationale: Animal models provide the integrated biological system needed to assess not only target engagement and efficacy but also to gain initial insights into pharmacokinetics and potential toxicities. [12]A common approach for oncology is the use of a xenograft model, where human tumor cells are implanted in immunocompromised mice. [6] Key Methodologies:

  • Xenograft Model Establishment: Implant human cancer cells with a known dependency on FGFR1 signaling into mice.

  • Compound Dosing: Once tumors are established, treat cohorts of mice with the test compound or vehicle control.

  • Efficacy Measurement: Monitor tumor volume over time. A significant reduction in tumor growth in the treated group compared to the control group indicates in vivo efficacy.

  • Pharmacodynamic (PD) Biomarker Analysis: At the end of the study, collect tumor tissue at various time points after the final dose.

    • Ex Vivo CETSA: Perform CETSA on tumor lysates to directly confirm that the compound engaged FGFR1 in the target tissue.

    • Immunohistochemistry (IHC): Stain tumor sections for p-ERK to confirm that target engagement led to the inhibition of downstream signaling in the tumor.

A successful outcome—where compound administration leads to confirmed target engagement in the tumor, inhibition of the downstream p-ERK biomarker, and a corresponding reduction in tumor growth—provides the highest level of validation for the biological target.

References

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. (2016). Journal of Medicinal Chemistry. [Link]
  • target validation & efficacy - In vivo models. Labtoo. [Link]
  • In Vivo Target Validation Using Biological Molecules in Drug Development. (2016). PubMed. [Link]
  • Identifying and validating novel targets with in vivo disease models: guidelines for study design. (2007). PubMed. [Link]
  • How does SPR work in Drug Discovery?. (2024). deNOVO Biolabs. [Link]
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  • The target landscape of clinical kinase drugs. PMC - NIH. [Link]
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). Semantic Scholar. [Link]
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]
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  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
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  • Determining target engagement in living systems. (2013). PMC - NIH. [Link]
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  • Target Identification and Valid
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
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  • CETSA. Pelago Bioscience. [Link]
  • Validation guidelines for drug-target prediction methods. (2023). Expert Opinion on Drug Discovery. [Link]
  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020). PMC - PubMed Central. [Link]
  • Isothermal titration calorimetry (ITC) indicates direct binding of...
  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018). Frontiers in Chemistry. [Link]
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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Publishing. [Link]
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2021). PMC - PubMed Central. [Link]

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A Researcher's Guide to Profiling Kinase Inhibitor Cross-Reactivity: A Comparative Analysis Using 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

To our colleagues in drug discovery and chemical biology, this guide provides a framework for assessing the cross-reactivity of novel kinase inhibitors, using the representative 7-azaindole scaffold, 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, as a paradigm. While extensive public data on this specific molecule is not available, its structural class is a cornerstone of modern kinase inhibitor development.[1] Understanding the selectivity of such compounds is paramount, as off-target effects can lead to toxicity or, in some cases, beneficial polypharmacology.

This guide is structured not as a static data sheet, but as a strategic manual. We will explore the causal logic behind choosing appropriate profiling platforms, detail the experimental workflows, and provide a template for interpreting the resulting data. Our focus is on empowering researchers to generate self-validating, high-quality selectivity data for their proprietary compounds.

The Imperative of Selectivity Profiling in Kinase Drug Discovery

The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding pocket. This conservation is a double-edged sword for drug developers. While it allows for the design of broad-spectrum inhibitors, achieving selectivity for a single kinase target is a significant challenge. The promiscuity of kinase inhibitors is a well-documented phenomenon that necessitates comprehensive profiling.[2] Early and thorough cross-reactivity analysis is not merely a checkbox exercise; it is a critical step to de-risk a development program by identifying potential liabilities and uncovering new therapeutic opportunities.

For a novel compound like this compound, which belongs to the richly functionalized 7-azaindole class, a systematic evaluation of its kinome-wide interactions is essential to understanding its true biological activity.[1][3][4]

Comparative Analysis of Leading Kinase Profiling Platforms

The modern drug discovery landscape offers several robust platforms for assessing kinase inhibitor selectivity. The choice of platform is a critical experimental decision driven by factors such as the stage of the project (early hit vs. lead optimization), desired data output (binding affinity vs. enzymatic inhibition), and budget. Here, we compare three widely adopted methodologies.

Platform Comparison
FeatureKINOMEscan® (Binding Assay)Radiometric Assays (e.g., Reaction Biology's HotSpot™)Cellular Target Engagement (e.g., NanoBRET™)
Principle Active site-directed competition binding assay. Measures the ability of a compound to displace a ligand from the kinase active site.[4][5]Measures the transfer of a radiolabeled phosphate (³³P) from ATP to a substrate. Direct measure of catalytic activity.[3][6]Measures compound binding to a full-length kinase in a live-cell context using Bioluminescence Resonance Energy Transfer.[1]
Primary Output Dissociation constant (Kd) or percent of control, indicating binding affinity.IC50 value, indicating the concentration required to inhibit 50% of kinase activity.[3]Target occupancy and residence time, reflecting engagement in a physiological environment.
Kinome Coverage Very broad; panels of over 480 kinases are commercially available.[4][5]Extensive; panels covering the majority of the human kinome are available.[3][6]Growing panels, but generally more focused than biochemical assays.
ATP Concentration Not applicable (ATP-independent binding assay).Can be performed at various ATP concentrations, including physiological levels (1 mM).[6]Endogenous cellular ATP levels.
Best Suited For Early-stage screening, SAR expansion, identifying both active and inactive conformation binders.Gold-standard for potency determination, lead optimization, mechanistic studies.[7]Validating on-target activity in a physiological context, assessing cell permeability.

Experimental Workflows and Protocols

To generate a comprehensive cross-reactivity profile for this compound, a multi-platform approach is recommended. Below are detailed, step-by-step protocols for a primary screen using a binding assay and a secondary validation using a radiometric activity assay.

Workflow for Kinome-wide Selectivity Profiling

Caption: A tiered approach to kinase inhibitor selectivity profiling.

Protocol 1: Primary Screening with KINOMEscan®

Objective: To identify all potential kinase targets of this compound across a broad representation of the human kinome.

Methodology: This protocol is based on the KINOMEscan® platform, a widely used competition binding assay.[4][5]

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Submit the compound to a commercial provider like Eurofins Discovery for screening.

  • Assay Execution (as performed by vendor):

    • Kinases are tagged with DNA and incubated with an immobilized, active-site directed ligand.

    • The test compound (e.g., at a final concentration of 10 µM) is added to compete for binding to the kinase.

    • The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase indicates successful competition by the test compound.

  • Data Analysis:

    • Results are typically reported as "percent of control," where the control is the amount of kinase bound in the absence of the inhibitor.

    • A common threshold for a "hit" is a percent of control value less than 10% or 35%, indicating significant displacement of the probe ligand.

    • Visualize the data using a TREEspot™ dendrogram, which maps the hits onto the human kinome tree, providing a clear visual representation of selectivity.[5]

Protocol 2: IC50 Determination via Radiometric Assay

Objective: To determine the potency (IC50) of this compound against the primary target and any significant off-targets identified in the primary screen.

Methodology: This protocol is based on the HotSpot™ radiometric assay platform.[3]

  • Compound Preparation: Create a serial dilution series of this compound in DMSO, typically starting from 100 µM down to the picomolar range.

  • Assay Execution (as performed by vendor, e.g., Reaction Biology):

    • The kinase, a specific substrate (peptide or protein), and cofactors are incubated in a reaction buffer.

    • The test compound at various concentrations is added.

    • The kinase reaction is initiated by the addition of [γ-³³P]ATP at a defined concentration (e.g., 10 µM or apparent Km).

    • Following incubation, the reaction is stopped, and the radiolabeled substrate is separated from the free [γ-³³P]ATP.

    • The amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Compare the IC50 for the intended target with the IC50 values for the off-targets to calculate a selectivity ratio.

Interpreting the Data: A Hypothetical Case Study

Let's imagine we have screened this compound and found it to be a potent inhibitor of JAK1, a therapeutically relevant kinase.[8]

Hypothetical Data Table:

Kinase TargetKINOMEscan® (% of Control @ 10µM)Radiometric Assay (IC50, nM)Selectivity Ratio (vs. JAK1)
JAK1 1.5151
JAK28.215010
TYK212.545030
RET38.0>10,000>667
SRC45.0>10,000>667
  • Potency: The compound is a potent inhibitor of JAK1 with an IC50 of 15 nM.

  • Selectivity: It demonstrates a 10-fold selectivity for JAK1 over JAK2 and 30-fold over TYK2. It is highly selective against more distant kinases like RET and SRC.

  • Implications: This profile suggests the compound is a relatively selective JAK1 inhibitor. The 10-fold window against JAK2 is a critical piece of information for predicting potential side effects, as JAK2 inhibition is associated with hematological toxicities. Further cellular assays would be required to confirm this selectivity profile in a physiological context.

Conclusion and Future Directions

For any novel kinase inhibitor, including those based on the versatile this compound scaffold, a comprehensive cross-reactivity profile is not just data, but a roadmap for development. By employing a tiered screening strategy—beginning with a broad kinome binding assay and progressing to functional and cellular assays for key hits—researchers can make informed decisions, mitigate risks, and build a robust data package for their lead compounds. The methodologies and platforms detailed in this guide provide a validated pathway to achieving this critical objective, transforming the challenge of kinase promiscuity into a well-understood and manageable aspect of drug discovery.

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The Alchemist's Guide to 7-Azaindole: A Comparative Analysis of Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the 7-azaindole scaffold is a privileged structure, a cornerstone in the architecture of countless biologically active molecules.[1][2][3][4] Its unique electronic properties, stemming from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, bestow upon it the ability to engage in crucial hydrogen bonding interactions within biological targets.[2][3] This guide provides an in-depth, comparative analysis of the principal synthetic routes to this versatile heterocycle, moving beyond mere protocols to dissect the strategic rationale and mechanistic underpinnings of each approach. We aim to equip you with the critical insights necessary to select and optimize the ideal synthesis for your specific research and development endeavors.

The Classical Canons: Enduring Strategies for Core Scaffold Construction

While modern methodologies offer elegance and efficiency, the classical syntheses of indoles, adapted for their aza-analogs, remain relevant and powerful tools in the synthetic chemist's arsenal. Their primary advantage often lies in the use of readily available starting materials and the avoidance of expensive transition metal catalysts. However, they are not without their limitations, often requiring harsh reaction conditions and exhibiting a narrower substrate scope.[2][3][5]

The Fischer Indole Synthesis: A venerable yet demanding route

The Fischer indole synthesis, a reaction dating back to 1883, involves the acid-catalyzed cyclization of a phenylhydrazone, which can be adapted for the synthesis of 7-azaindoles from 2-pyridylhydrazones.[5][6][7] The choice of acid catalyst is critical, with polyphosphoric acid (PPA) often being the reagent of choice for driving the reaction to completion.[6][8]

The core principle of this reaction lies in a[2][2]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer of the hydrazone. The electron-deficient nature of the pyridine ring can, however, impede this key step, often necessitating forcing conditions and leading to lower yields compared to the synthesis of carbocyclic indoles.[5]

Strategic Considerations:

  • Substrate Scope: The reaction is most effective for the synthesis of 2,3-disubstituted 7-azaindoles.[6] The nature of the ketone or aldehyde used to form the hydrazone directly dictates the substitution pattern on the pyrrole ring.

  • Reaction Conditions: High temperatures (160-180°C) and strong acids like PPA are typically required.[6] This can limit the functional group tolerance of the reaction.

  • Yields: Yields can be variable, ranging from modest to good, and are highly dependent on the specific substrates and reaction conditions employed.[6]

Experimental Protocol: Fischer Synthesis of 2,3-Dimethyl-7-azaindole [6]

  • A mixture of 2-pyridylhydrazine (1.0 eq) and butan-2-one (1.1 eq) is stirred in ethanol at room temperature for 2 hours to form the corresponding 2-pyridylhydrazone.

  • The solvent is removed under reduced pressure, and the crude hydrazone is added to polyphosphoric acid.

  • The mixture is heated to 160-180°C for 5-10 minutes.

  • After cooling, the reaction mixture is poured onto ice and neutralized with a strong base (e.g., NaOH).

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated.

  • Purification by column chromatography yields the desired 2,3-dimethyl-7-azaindole.

The Bartoli Indole Synthesis: A Direct Path to 7-Substituted Scaffolds

The Bartoli indole synthesis offers a more direct route to 7-substituted indoles and has been successfully applied to the synthesis of 7-azaindoles.[9][10][11][12][13] This reaction utilizes the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene (or in this case, a nitropyridine).[9][10] The presence of the ortho-substituent is crucial for the success of the reaction, as it sterically directs the subsequent[2][2]-sigmatropic rearrangement.[11]

Mechanistic Insights:

The reaction proceeds through the initial addition of the Grignard reagent to the nitro group, followed by the elimination of a magnesium salt to form a nitroso intermediate. A second equivalent of the Grignard reagent adds to the nitroso group, setting the stage for the key sigmatropic rearrangement that forms the indole skeleton. A final equivalent of the Grignard reagent acts as a base in the final aromatization step, necessitating the use of at least three equivalents of the organometallic reagent.[11]

Strategic Considerations:

  • Regioselectivity: The Bartoli synthesis is an excellent method for preparing 7-substituted 7-azaindoles, a substitution pattern that can be challenging to achieve with other methods.[10][11]

  • Reagent Stoichiometry: The requirement for at least three equivalents of the vinyl Grignard reagent can be a drawback, particularly when using complex or expensive vinyl precursors.[11]

  • Functional Group Tolerance: The highly basic and nucleophilic nature of the Grignard reagent limits the compatibility with many functional groups.[9]

Data Summary: Comparison of Classical Synthesis Methodologies

MethodologyStarting MaterialsKey ReagentsTypical ConditionsYieldsKey AdvantagesKey Limitations
Fischer Indole Synthesis 2-Pyridylhydrazines, Aldehydes/KetonesPolyphosphoric Acid (PPA)High Temperature (160-180°C)Modest to GoodReadily available starting materialsHarsh conditions, limited functional group tolerance
Bartoli Indole Synthesis o-Substituted NitropyridinesVinyl Grignard ReagentsLow Temperature (-78 to -40°C)GoodDirect access to 7-substituted azaindolesRequires excess Grignard reagent, poor functional group tolerance
Hemetsberger-Knittel Synthesis 2-Azido-3-pyridineacrylates-Thermal (reflux in xylene)Good to Very GoodGood yields for substituted azaindolesPreparation of azido precursors can be hazardous
The Hemetsberger-Knittel Synthesis: A Thermal Cyclization Approach

The Hemetsberger-Knittel synthesis provides a thermal route to indole-2-carboxylates and has been successfully applied to the preparation of substituted 5-, 6-, and 7-azaindoles.[14][15][16] The reaction involves the thermolysis of an α-azido-β-aryl acrylate ester, which proceeds through a nitrene intermediate to form the pyrrole ring.[16]

For the synthesis of 7-azaindoles, the starting material is a 2-azido-3-pyridine acrylate. The cyclization generally proceeds at higher temperatures and with shorter reaction times than the corresponding indole synthesis.[14][15]

Strategic Considerations:

  • Substitution Pattern: This method is particularly useful for the synthesis of 7-azaindoles bearing a carboxylate group at the 2-position, which can be a useful handle for further functionalization.

  • Reaction Conditions: The reaction is typically carried out by refluxing in a high-boiling solvent like xylene.[14] Microwave irradiation has also been shown to accelerate the reaction.[17]

  • Safety: The use of azide-containing starting materials requires appropriate safety precautions due to their potential instability.

Experimental Workflow: Hemetsberger-Knittel Synthesis

Hemetsberger_Knittel start 2-Chloro-3-pyridinecarboxaldehyde step1 Knoevenagel condensation (Ethyl azidoacetate, NaOEt) start->step1 intermediate Ethyl 2-azido-3-(pyridin-3-yl)acrylate step1->intermediate step2 Thermolysis (Reflux in xylene) intermediate->step2 product Ethyl 7-azaindole-2-carboxylate step2->product

Caption: Workflow for the Hemetsberger-Knittel synthesis of a 7-azaindole.

The Modern Era: Transition-Metal Catalysis Forges New Pathways

The advent of transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and 7-azaindole synthesis is no exception. These methods often offer milder reaction conditions, broader functional group tolerance, and novel bond disconnections, enabling the construction of highly functionalized azaindole scaffolds.[1][18]

The Larock Indole Synthesis: Palladium-Catalyzed Annulation

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne.[19][20] This methodology has been extended to the synthesis of various azaindoles, including 7-azaindoles, starting from the corresponding ortho-iodoaminopyridine.[5]

Mechanistic Rationale:

The catalytic cycle is believed to involve oxidative addition of the C-I bond to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. The resulting vinylpalladium intermediate then undergoes an intramolecular C-N bond-forming reductive elimination to afford the 7-azaindole product and regenerate the Pd(0) catalyst.[19]

Strategic Considerations:

  • Versatility: The Larock synthesis allows for the construction of 2,3-disubstituted 7-azaindoles with a wide variety of substituents on both the pyrrole and pyridine rings.[19]

  • Catalyst System: The choice of palladium catalyst, ligands, and base is crucial for the success of the reaction and can influence the regioselectivity of the alkyne insertion.[19][20]

  • Starting Material Accessibility: The synthesis of the required ortho-iodoaminopyridine precursors is a key consideration.

Reaction Scheme: Larock Synthesis of a 2,3-Disubstituted 7-Azaindole

Larock_Synthesis cluster_product Product reactant1 2-Amino-3-iodopyridine reagents Pd(OAc)2, PPh3, Base reactant1->reagents reactant2 Disubstituted Alkyne reactant2->reagents product 2,3-Disubstituted 7-Azaindole reagents->product

Caption: General scheme of the Larock indole synthesis for 7-azaindoles.

Buchwald-Hartwig Amination: A Convergent C-N Bond Forming Strategy

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[21][22][23] While not a de novo synthesis of the 7-azaindole core itself, it is an indispensable tool for the functionalization of pre-existing halo-7-azaindoles, allowing for the introduction of a wide range of primary and secondary amines at various positions on the ring.[24][25] This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.[24]

Key Advantages:

  • Broad Substrate Scope: A wide variety of amines, including those with sensitive functional groups, can be coupled with halo-7-azaindoles.[21][25]

  • Mild Conditions: The reaction is typically carried out under relatively mild conditions, enhancing its functional group compatibility.

  • Catalyst Development: The continuous development of new and improved phosphine ligands has greatly expanded the scope and efficiency of this reaction.[21]

C-H Activation: The Frontier of Synthetic Efficiency

Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis and functionalization of heterocyclic compounds.[2][3] In the context of 7-azaindole synthesis, rhodium(III)-catalyzed C-H activation/annulative coupling of aminopyridines with alkynes has been developed as an efficient method.[2][3][18]

This approach avoids the need for pre-functionalized starting materials, such as halo- or organometallic pyridines, leading to more streamlined and environmentally benign synthetic routes.[3] The 7-azaindole moiety itself can also act as a directing group for further C-H functionalization at specific positions of the ring.[26]

Strategic Implications:

  • Atom Economy: C-H activation strategies maximize atom economy by avoiding the installation and subsequent removal of activating groups.

  • Step Economy: These methods can significantly shorten synthetic sequences by bypassing pre-functionalization steps.

  • Regioselectivity: The regioselectivity of the C-H activation is a critical aspect and is often controlled by the choice of directing group and catalyst system.

Data Summary: Comparison of Modern Synthesis Methodologies

MethodologyStarting MaterialsKey Reagents/CatalystsTypical ConditionsYieldsKey AdvantagesKey Limitations
Larock Indole Synthesis o-Iodoaminopyridines, AlkynesPd(OAc)2, PPh3, Base80-120°CGood to ExcellentHigh versatility for 2,3-disubstitutionRequires pre-functionalized starting materials
Buchwald-Hartwig Amination Halo-7-azaindoles, AminesPd catalysts, Phosphine ligands, BaseMild to moderate temperaturesGood to ExcellentExcellent for functionalization, broad amine scopeNot a de novo synthesis of the core
C-H Activation Aminopyridines, Alkynes[RhCp*Cl2]2, AgSbF6, Ag2CO390°CGoodHigh atom and step economyCatalyst cost, directing group may be required

Conclusion: Selecting the Optimal Synthetic Strategy

The synthesis of the 7-azaindole scaffold is a rich and evolving field, offering a diverse array of methodologies to the modern chemist. The choice of the most appropriate synthetic route is a strategic decision that must be guided by a careful consideration of the desired substitution pattern, the availability and cost of starting materials, the required scale of the synthesis, and the functional group tolerance needed for the specific target molecule.

Classical methods like the Fischer and Bartoli syntheses, while often requiring harsher conditions, can be highly effective for the preparation of specific substitution patterns from simple precursors. In contrast, the modern transition-metal-catalyzed approaches, including the Larock synthesis and C-H activation strategies, provide unparalleled efficiency, versatility, and functional group compatibility for the construction of complex and highly decorated 7-azaindole derivatives. The Buchwald-Hartwig amination stands as a powerful tool for the late-stage functionalization of the 7-azaindole core, enabling rapid library synthesis and SAR exploration.

By understanding the underlying principles, advantages, and limitations of each of these methodologies, researchers can navigate the synthetic landscape with confidence and strategically design efficient and robust routes to novel 7-azaindole-containing molecules with the potential to address significant challenges in medicine and materials science.

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A Senior Application Scientist's Guide to Benchmarking Investigational Kinase Inhibitors: A Case Study of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine Against Approved TRK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of novel kinase inhibitors, using the investigational compound 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine as a case study. For the purpose of this illustrative guide, we will hypothesize that this molecule is a potential inhibitor of Tropomyosin Receptor Kinases (TRK). This allows for a direct and scientifically rigorous comparison with the FDA-approved TRK inhibitors, Larotrectinib and Entrectinib, which have revolutionized the treatment of cancers harboring NTRK gene fusions.

The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors.[1][2] This guide is intended for researchers, scientists, and drug development professionals to provide a detailed, experience-driven approach to evaluating the potential of such novel compounds.

The Rationale for TRK Inhibition and the Rise of Tissue-Agnostic Therapies

The Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases crucial for neuronal development.[3] In certain cancers, chromosomal rearrangements can lead to the fusion of a Neurotrophic Receptor Tyrosine Kinase (NTRK) gene with another gene.[4] This results in the expression of a chimeric TRK fusion protein that is constitutively active, meaning it is perpetually "switched on," driving uncontrolled cell proliferation and tumor growth.[5][6]

The discovery of these oncogenic driver fusions has led to a paradigm shift in cancer therapy. Instead of treating cancers based on their location in the body, drugs have been developed to target specific genetic alterations, irrespective of the tumor's origin. This "tissue-agnostic" approach has been successfully implemented with the approval of Larotrectinib and Entrectinib for the treatment of NTRK fusion-positive solid tumors.[7][8]

Approved Comparators: Larotrectinib and Entrectinib

A thorough understanding of the approved drugs is paramount for a meaningful benchmark.

  • Larotrectinib (Vitrakvi®) is a highly potent and selective inhibitor of all three TRK proteins (TRKA, TRKB, and TRKC).[7][9] It functions by binding to the ATP-binding pocket of the TRK kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways.[5][6] Larotrectinib has demonstrated impressive and durable responses in both adult and pediatric patients with TRK fusion-positive cancers.[10][11]

  • Entrectinib (Rozlytrek®) is a multi-kinase inhibitor that targets TRKA, TRKB, TRKC, as well as ROS1 and ALK fusion proteins.[12][13] Like larotrectinib, it acts as an ATP-competitive inhibitor.[14] A key feature of entrectinib is its ability to cross the blood-brain barrier, making it an effective treatment for patients with brain metastases.[15][16]

The TRK Signaling Pathway and Point of Inhibition

The binding of neurotrophins to TRK receptors triggers a signaling cascade that is crucial for cell survival and proliferation. The diagram below illustrates this pathway and the point at which TRK inhibitors exert their effect.

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling Cascades Neurotrophin Neurotrophin (e.g., NGF, BDNF) TRK_Receptor TRK Receptor (TRKA, TRKB, TRKC) Neurotrophin->TRK_Receptor Binding Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK PLCg PLCγ Pathway Dimerization->PLCg Inhibitor This compound Larotrectinib Entrectinib Inhibitor->Dimerization Inhibition Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival RAS_MAPK->Cell_Survival PLCg->Cell_Survival

Caption: Simplified TRK Signaling Pathway and Point of Inhibition.

Benchmarking Experimental Workflow

A rigorous benchmarking study involves a tiered approach, starting with biochemical assays to determine direct target engagement and potency, followed by cell-based assays to assess activity in a more physiological context, and culminating in in vivo models to evaluate efficacy and pharmacokinetics.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical Biochemical Assays (Kinase Activity) Cellular Cell-Based Assays (Viability, Target Engagement) Biochemical->Cellular Confirm Cellular Activity PK Pharmacokinetic Studies (Mouse) Cellular->PK Assess Drug Exposure Efficacy Xenograft Efficacy Models (Mouse) PK->Efficacy Determine Dosing Regimen Preclinical_Candidate Preclinical Candidate Selection Efficacy->Preclinical_Candidate Select Preclinical Candidate

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Validating the Anti-Tumor Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide to Xenograft Model Studies

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone for the development of a multitude of kinase inhibitors with significant therapeutic potential in oncology. This guide provides a comprehensive comparison of the in vivo validation of various 1H-pyrrolo[2,3-b]pyridine derivatives in preclinical xenograft models, offering researchers, scientists, and drug development professionals a detailed overview of their anti-tumor activity, the methodologies used for their evaluation, and the mechanistic rationale behind the experimental designs.

Comparative In Vivo Efficacy of 1H-pyrrolo[2,3-b]pyridine Derivatives

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold is evident in the diverse range of kinases it can be engineered to inhibit. Below is a comparative summary of the performance of several such derivatives in various cancer xenograft models. This data highlights the differential efficacy and the specific contexts in which these compounds have been validated.

Compound ID/SeriesTarget KinaseXenograft Model (Cell Line)Cancer TypeDosing RegimenKey Efficacy Readout (% TGI)Reference(s)
Compound 25a ATMHCT116Colorectal CancerNot specified in abstract79.3% (in combination with irinotecan)[1][2]
SW620Colorectal CancerNot specified in abstract95.4% (in combination with irinotecan)[1][2]
Compounds B1-B3 RSK2MDA-MB-468Triple-Negative Breast CancerNot specified in abstractUp to 54.6%[3]
Compound 4h FGFR1/2/34T1 (murine)Breast CancerNot specified in abstractData on apoptosis and migration inhibition[4][5]
Compound 22 CDK8Not specifiedColorectal CancerNot specified in abstractSignificant tumor growth inhibition[6]
Unnamed Series TNIKNot specifiedColorectal CancerNot specified in abstractPotent TNIK inhibition with IC50 < 1 nM[7][8]
Compound 31 JAK3Rat cardiac allograftTransplant rejection modelNot specified in abstractProlonged graft survival[9]
MR-2088 ULK1/2H2030Non-Small Cell Lung CancerSuitable for in vivo studiesSynergistic effect with trametinib in vitro[10][11]

Mechanistic Insights: Targeting Key Oncogenic Pathways

The anti-tumor activity of these 1H-pyrrolo[2,3-b]pyridine derivatives stems from their ability to inhibit kinases that are critical components of various signaling pathways driving cancer cell proliferation, survival, and metastasis.

ATM and the DNA Damage Response

Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response (DDR).[1][2] In cancer cells, inhibiting ATM can prevent the repair of DNA damage induced by chemotherapeutic agents like irinotecan, leading to synthetic lethality and enhanced tumor cell killing.[1][2]

ATM_pathway cluster_nucleus Nucleus cluster_inhibitor DNA_Damage DNA Double-Strand Breaks (e.g., from Irinotecan) ATM ATM Kinase DNA_Damage->ATM activates DDR DNA Damage Repair (Cell Cycle Arrest, Apoptosis) ATM->DDR phosphorylates downstream targets Cell_Survival Cell Survival and Proliferation DDR->Cell_Survival prevents Compound_25a 1H-pyrrolo[2,3-b]pyridine ATM Inhibitor (Compound 25a) Compound_25a->ATM inhibits

Caption: ATM signaling in response to DNA damage and its inhibition.

RSK2 in Cell Proliferation and Survival

Ribosomal S6 protein kinase 2 (RSK2) is involved in the MAPK/ERK signaling pathway and regulates cell growth, proliferation, and survival.[3] In triple-negative breast cancer, inhibiting RSK2 can curtail tumor growth.[3]

FGFR Signaling in Angiogenesis and Cell Proliferation

The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis.[4][5] Aberrant FGFR signaling is a known oncogenic driver in various cancers, and its inhibition can block tumor growth and vascularization.[4][5]

A Guide to Robust Xenograft Study Design and Execution

The credibility of in vivo validation hinges on meticulous experimental design and execution. The following protocols provide a framework for conducting reproducible xenograft studies.

Protocol 1: Establishment of Subcutaneous Xenograft Models

This protocol provides a generalized procedure for establishing cell line-derived xenografts, using HCT116 and MDA-MB-468 cells as examples.

1. Cell Culture and Preparation:

  • Culture HCT116 or MDA-MB-468 cells in their recommended growth medium until they reach 80-90% confluency.

  • Harvest the cells using trypsin-EDTA and wash them with sterile phosphate-buffered saline (PBS).

  • Perform a cell count and assess viability using a method like trypan blue exclusion. Viability should be >95%.

  • Resuspend the cells in a sterile solution, often a 1:1 mixture of PBS and Matrigel, at the desired concentration (e.g., 1 x 10⁷ cells/100 µL for HCT116).[5]

2. Animal Handling and Cell Implantation:

  • Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice, 6-8 weeks old).

  • Allow mice to acclimatize for at least one week before the study begins.

  • Subcutaneously inject the cell suspension (e.g., 100 µL) into the flank of each mouse using a 27-gauge needle.

3. Tumor Growth Monitoring:

  • Monitor the mice regularly for tumor formation.

  • Once tumors are palpable, begin measuring their dimensions (length and width) with digital calipers 2-3 times per week.[12]

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[12]

Xenograft_Workflow Cell_Culture 1. Cell Culture (HCT116, MDA-MB-468) Harvest 2. Cell Harvest & Viability Check Cell_Culture->Harvest Implantation 3. Subcutaneous Implantation in Mice Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization & Grouping Tumor_Growth->Randomization Treatment 6. Treatment Administration Randomization->Treatment Data_Collection 7. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Analysis 8. Data Analysis (TGI, T/C Ratio) Data_Collection->Analysis

Caption: A typical workflow for a xenograft efficacy study.

Protocol 2: In Vivo Efficacy Study Design

1. Randomization and Grouping:

  • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).[5]

  • Ensure that the average tumor volume is similar across all groups at the start of the treatment.

2. Treatment Administration:

  • Prepare the 1H-pyrrolo[2,3-b]pyridine derivative in a suitable vehicle.

  • Administer the compound and the vehicle (for the control group) according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[12]

3. Efficacy Assessment:

  • Continue to measure tumor volumes throughout the study.

  • The study endpoint is typically when tumors in the control group reach a certain size (e.g., 2000 mm³) or after a fixed duration.[5]

Protocol 3: Data Analysis and Interpretation

1. Tumor Growth Inhibition (TGI):

  • TGI is a common metric to express the anti-tumor efficacy of a compound. It is calculated at the end of the study using the following formula:

    • % TGI = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100

2. Treatment/Control (T/C) Ratio:

  • The T/C ratio is another widely used parameter:

    • % T/C = (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint) x 100

  • A T/C value ≤ 42% is often considered indicative of significant anti-tumor activity.[5]

The Rationale Behind Experimental Choices: Ensuring Translatability

The choices made during the design of xenograft studies are critical for their scientific validity and clinical relevance.

  • Choice of Cell Line: The selection of a cancer cell line should be based on the specific cancer type being studied and its molecular characteristics. For instance, HCT116 is a colorectal cancer cell line with a KRAS mutation, making it a relevant model for testing inhibitors targeting pathways downstream of KRAS.[7] MDA-MB-468 is a triple-negative breast cancer cell line, which is valuable for studying this aggressive and hard-to-treat subtype of breast cancer.[13]

  • Patient-Derived Xenografts (PDX): While cell line-derived xenografts are useful, PDX models, which involve the direct implantation of patient tumor tissue into mice, are gaining prominence. PDX models are believed to better recapitulate the heterogeneity and microenvironment of human tumors, potentially offering more predictive data for clinical outcomes.[14]

  • Choice of Animal Model: Immunocompromised mouse strains like athymic nude, SCID, or NSG mice are essential for xenograft studies as they lack a functional immune system, which would otherwise reject the human tumor cells.[6]

  • Dosing and Schedule: The dosing regimen is typically determined from prior maximum tolerated dose (MTD) studies. The goal is to find a dose that is effective against the tumor while minimizing toxicity to the animal. The schedule (e.g., daily, twice weekly) is designed to maintain a therapeutic concentration of the drug at the tumor site.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a remarkably fruitful starting point for the development of a wide array of kinase inhibitors with potent anti-tumor activity in preclinical xenograft models. The studies highlighted in this guide demonstrate the importance of rigorous in vivo validation to characterize the efficacy of these compounds and to understand the contexts in which they are most likely to be successful.

Future research will likely focus on developing even more selective inhibitors to minimize off-target effects and toxicity. Furthermore, as our understanding of tumor biology deepens, the combination of these targeted therapies with other treatment modalities, such as immunotherapy or other targeted agents, will be a key area of investigation. The continued use of sophisticated preclinical models, including patient-derived xenografts and humanized mouse models, will be crucial in guiding the clinical development of the next generation of 1H-pyrrolo[2,3-b]pyridine-based cancer therapeutics.

References

[15] Simeoni, M., et al. (2004). Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth Kinetics in Xenograft Models after Administration of Anticancer Agents. Cancer Research, 64(3), 1094-1101. [Link] [16] Xu, L., et al. (2012). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. Journal of Biopharmaceutical Statistics, 22(5), 1046-1058. [Link] Guo, T., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link] [17] Altogen Labs. HCT116 Xenograft Model. [Link] [6] Li, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12266-12284. [Link] [2] Terranova, N., et al. (2013). A predictive pharmacokinetic-pharmacodynamic model of tumor growth kinetics in xenograft mice after administration of anticancer agents given in combination. Cancer Chemotherapy and Pharmacology, 72(2), 431-442. [Link] [18] Hather, G., et al. (2014). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Cancer Informatics, 13, 57-62. [Link] [14] ResearchGate. (2014). How can one calculate tumor growth inhibition? [Link] [12] Yang, J., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link] [19] Terranova, N., et al. (2013). A predictive pharmacokinetic–pharmacodynamic model of tumor growth kinetics in xenograft mice after administration of anticancer agents given in combination. Cancer Chemotherapy and Pharmacology, 72(2), 431-442. [Link] [3] Li, Y., et al. (2023). Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. Archiv der Pharmazie, 356(11), e2300249. [Link] [4] Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21431-21441. [Link] [5] Pharmacology Discovery Services. Xenograft, Colon, HCT 116. [Link] [20] Guo, T., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link] [9] Nakajima, Y., et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4871-4883. [Link] Bio-protocol. (2017). Xenograft model. [Link] [21] German Cancer Research Center. (2021). MDA-MB-468 TNBC xenograft. [Link] [7] Altogen Labs. Validated HCT-116 Xenograft Model. [Link] [8] Scight. (2025). Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. [Link] [22] ResearchGate. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. [Link] Altogen Labs. MDA-MB-468 Xenograft Model. [Link] [10] Crown Bioscience. HCT116 Xenograft Model. [Link] Cytion. MDA-MB-468 Cells. [Link] [23] ResearchGate. (2013). Some of the reported ALK inhibitors and 7-azaindole derivative. [Link] [11] Monastyrskyi, A., et al. (2024). Development of potent and selective ULK1/2 inhibitors based on 7-azaindole scaffold with favorable in vivo properties. European Journal of Medicinal Chemistry, 267, 116101. [Link] [24] Genovese, M. C. (2019). Clinical efficacy of new JAK inhibitors under development. Just more of the same? Rheumatology, 58(Supplement_1), i45-i52. [Link] [25] Crown Bioscience. MDA-MB-468 Xenograft Model. [Link] [26] ResearchGate. (2014). How long does it take to make a tumor xenograft using MDA-MB-468? [Link] [27] Nakajima, Y., et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4871-4883. [Link] Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 63(8), 600-611. [Link] [28] Monastyrskyi, A., et al. (2025). Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC. ACS Fall 2025. [Link] [29] Zhang, Y., et al. (2024). The efficacy and safety of different Janus kinase inhibitors as monotherapy in rheumatoid arthritis: A Bayesian network meta-analysis. Frontiers in Pharmacology, 15, 1389369. [Link] [30] Vidal, B., et al. (2015). Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma. Bioorganic & Medicinal Chemistry Letters, 25(6), 1217-1222. [Link] [31] Gummadi, V. R., et al. (2013). Discovery of 7-azaindole based anaplastic lymphoma kinase (ALK) inhibitors: Wild type and mutant (L1196M) active compounds with unique binding mode. Bioorganic & Medicinal Chemistry Letters, 23(17), 4947-4951. [Link]

Sources

A Senior Scientist's Guide to Assessing the Drug-Like Properties of Substituted 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 7-azaindole core is a quintessential example of a "privileged scaffold" in medicinal chemistry. As a bioisostere of indole, it presents a unique combination of hydrogen bond donating and accepting capabilities, allowing it to mimic the adenine moiety of ATP and engage with a wide array of biological targets, particularly protein kinases.[1][2] This versatility has led to its incorporation into numerous therapeutic agents, including FDA-approved drugs like vemurafenib.[2] However, the journey from a promising hit compound to a viable drug candidate is contingent not just on target potency, but on a finely tuned set of physicochemical and pharmacokinetic properties collectively known as "drug-likeness."[3][4]

The introduction of a nitrogen atom into the indole ring system significantly alters the molecule's electronic properties, which can favorably impact aqueous solubility and metabolic stability compared to the parent indole.[1][2] Yet, these advantages are not guaranteed and are highly dependent on the nature and position of substituents around the 7-azaindole core.[5][6] This guide provides a comprehensive framework for researchers and drug development professionals to systematically assess and optimize the drug-like properties of novel substituted 7-azaindoles. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for key assays, and present a comparative analysis of how substitution patterns can modulate these critical attributes.

The Core Assessment Workflow: A Roadmap to Druggability

A successful lead optimization campaign requires a systematic and iterative process of design, synthesis, and testing. The following workflow illustrates the key decision points and experimental stages in evaluating the drug-like properties of a new series of 7-azaindole analogs.

G cluster_0 Design & Synthesis cluster_1 Tier 1: Physicochemical Profiling cluster_2 Tier 2: In Vitro ADME Assessment cluster_3 Data Analysis & Decision Making A Virtual Screening & In Silico Modeling B Analog Synthesis A->B Select Core & Substituents C Kinetic Solubility Assay B->C D logD7.4 Determination B->D E PAMPA Permeability C->E Sufficiently Soluble D->E F Microsomal Stability E->F G Plasma Protein Binding F->G H Multi-Parameter Optimization G->H I Advance to In Vivo PK? H->I I->B Iterate/Optimize

Caption: High-level workflow for assessing drug-like properties of 7-azaindole analogs.

Pillar 1: Foundational Physicochemical Properties

The journey of an oral drug begins with its ability to dissolve in the gastrointestinal tract and possess the right balance of hydrophilicity and lipophilicity to permeate biological membranes.[7] Therefore, the initial assessment of any new 7-azaindole series must focus on solubility and lipophilicity.

Aqueous Solubility: The Gateway to Absorption

Poor aqueous solubility is a primary reason for the failure of promising compounds.[7] It limits oral bioavailability and can complicate the interpretation of in vitro assay results. We prioritize a high-throughput kinetic solubility assay to rapidly triage compounds.

Experimental Protocol: Kinetic Solubility by Nephelometry

Principle: This assay measures the turbidity that forms when a compound precipitates from a DMSO stock solution upon dilution into an aqueous buffer. The concentration at which the compound precipitates is its kinetic solubility.

Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of test compounds in 100% DMSO.

  • Serial Dilution: In a 96-well DMSO plate, perform a serial dilution of the stock solutions.

  • Transfer to Buffer: Transfer 2 µL from the DMSO plate to a 96-well clear-bottom plate containing 198 µL of phosphate-buffered saline (PBS), pH 7.4, per well. This creates a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation to equilibrate.

  • Measurement: Read the turbidity (nephelometry) of each well using a plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the buffer-only control wells.

Causality and Controls:

  • Why Kinetic vs. Thermodynamic? Kinetic solubility is more representative of the non-equilibrium conditions encountered during drug dissolution in the gut and is faster to measure, making it ideal for screening.

  • Self-Validation: A highly soluble compound (e.g., propranolol) and a poorly soluble compound (e.g., griseofulvin) should be run as controls on every plate to ensure the assay is performing within expected parameters.

Lipophilicity (logD): Balancing Permeability and Properties

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME profile.[7][8] It influences permeability, metabolic clearance, and plasma protein binding.[8] We measure the distribution coefficient (logD) at pH 7.4, which accounts for both neutral and ionized species, providing a more physiologically relevant measure than the partition coefficient (logP). A logD range of 0-3 is often considered optimal for achieving good oral bioavailability.[9]

Experimental Protocol: logD7.4 by Shake-Flask Method

Principle: The compound is partitioned between n-octanol and an aqueous buffer (pH 7.4). The concentrations in each phase are measured to determine the distribution coefficient.

Methodology:

  • Preparation: Prepare a solution of the test compound at a known concentration (e.g., 1 mg/mL) in PBS-saturated n-octanol.

  • Partitioning: Add equal volumes of the n-octanol solution and n-octanol-saturated PBS (pH 7.4) to a vial.

  • Equilibration: Vigorously shake the vial for 1 hour, then allow the phases to separate by standing or centrifugation.

  • Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation: Calculate logD using the formula: logD7.4 = log10([Compound]octanol / [Compound]aqueous).

Causality and Controls:

  • Why pH 7.4? This pH mimics the physiological pH of blood plasma, providing the most relevant logD value for predicting in vivo distribution.

  • Self-Validation: Running compounds with known logD values in parallel validates the experimental setup and analytical quantification.

Pillar 2: In Vitro ADME - Predicting the In Vivo Fate

Once the basic physicochemical properties are understood, we move to in vitro assays that model key ADME processes: absorption (permeability), metabolism, and distribution (protein binding).[10][11]

Membrane Permeability: Crossing the Gut Wall

For oral drugs, the ability to cross the intestinal epithelium is paramount. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method used to predict passive diffusion.

cluster_donor Donor Plate (pH 6.5) cluster_membrane Artificial Membrane cluster_acceptor Acceptor Plate (pH 7.4) a Test Compound in Buffer b Phospholipid/Dodecane Layer a->b Compound Partitioning c Buffer Solution b->c Passive Diffusion

Caption: Schematic of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol: PAMPA

Principle: A 96-well filter plate with a porous support is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. This plate is placed on top of an acceptor plate, and the permeability of the compound from the donor well, through the membrane, to the acceptor well is measured.

Methodology:

  • Membrane Coating: Add 5 µL of the lipid solution to each well of the filter (donor) plate and allow the solvent to evaporate.

  • Acceptor Plate: Fill the wells of a 96-well acceptor plate with 200 µL of PBS, pH 7.4.

  • Donor Plate: Dissolve test compounds in a buffer mimicking intestinal fluid (e.g., pH 6.5) and add 200 µL to the donor plate wells.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich," and incubate for 4-16 hours at room temperature.

  • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability (Pe) using established equations that account for compound concentrations and incubation time.

Causality and Controls:

  • Why pH Gradient? The pH gradient (e.g., 6.5 in donor, 7.4 in acceptor) helps to model the physiological change from the upper intestine to the bloodstream.

  • Self-Validation: High permeability (e.g., propranolol) and low permeability (e.g., atenolol) control compounds must be included to define the dynamic range of the assay and ensure membrane integrity.

Metabolic Stability: Surviving the First Pass

The liver is the primary site of drug metabolism, mainly mediated by cytochrome P450 (CYP) enzymes. An in vitro human liver microsomal (HLM) stability assay provides a rapid assessment of a compound's susceptibility to Phase I metabolism.[8]

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

Principle: The test compound is incubated with HLMs, which contain a high concentration of CYP enzymes. The reaction is initiated by adding the cofactor NADPH. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.

Methodology:

  • Incubation Mixture: In a 96-well plate, combine the test compound (final concentration 1 µM), HLM (final concentration 0.5 mg/mL), and phosphate buffer (pH 7.4). Pre-warm the plate to 37°C.

  • Initiation: Start the reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold "stop solution" (e.g., acetonitrile with an internal standard).

  • Negative Control: Run a parallel incubation for each compound without adding NADPH to control for non-enzymatic degradation.

  • Analysis: Centrifuge the plates to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (T½) and intrinsic clearance (Clint).

Causality and Controls:

  • Why NADPH? NADPH is an essential cofactor for CYP450 enzyme activity. The "-NADPH" control confirms that any observed degradation is enzyme-mediated.[8]

  • Self-Validation: A high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., warfarin) are included as controls to confirm the metabolic competency of the HLM batch.

Plasma Protein Binding (PPB): Assessing the Free Fraction

Only the unbound (free) fraction of a drug in the bloodstream is available to interact with its target and exert a therapeutic effect.[8] High plasma protein binding can reduce efficacy and complicate pharmacokinetics. Rapid Equilibrium Dialysis (RED) is a common method for determining the fraction of a compound bound to plasma proteins.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

Principle: A RED device consists of two chambers separated by a semi-permeable membrane with an 8 kDa molecular weight cutoff. Plasma containing the test compound is added to one chamber, and buffer is added to the other. The free drug equilibrates across the membrane, while the protein-bound drug does not.

Methodology:

  • Preparation: Add the test compound to human plasma at a final concentration of 1 µM.

  • Loading: Add the plasma-compound mixture to the sample chamber of the RED device and an equal volume of PBS (pH 7.4) to the buffer chamber.

  • Equilibration: Seal the plate and incubate on a shaker for 4-6 hours at 37°C to reach equilibrium.

  • Sampling: After incubation, collect samples from both the plasma and buffer chambers.

  • Analysis: Combine the samples with a control matrix (blank plasma or buffer) to ensure identical matrix effects for LC-MS/MS analysis. Quantify the compound concentration in both samples.

  • Calculation: Calculate the fraction unbound (fu) as: fu = [Concentration]buffer / [Concentration]plasma.

Causality and Controls:

  • Why Equilibrium? The incubation time is critical to ensure that the free drug concentration has reached equilibrium across the membrane, providing an accurate measurement.

  • Self-Validation: Warfarin (highly bound) and metoprolol (lowly bound) should be run as controls to validate the assay performance.

Comparative Analysis: Structure-Property Relationships in 7-Azaindoles

The true power of this assessment workflow lies in comparing data across a series of analogs to build structure-property relationships (SPRs). This allows for the rational design of improved compounds. While specific data is proprietary, the following table illustrates the type of comparative analysis that drives lead optimization.

Compound IDSubstitution (R)Kin. Solubility (µM)logD @ 7.4PAMPA (Pe, 10⁻⁶ cm/s)HLM T½ (min)PPB (% Bound)
AZ-01 H (Parent)751.88.54585.2
AZ-02 3-Cl252.512.13095.1
AZ-03 5-F601.98.9> 6088.4
AZ-04 3-CONH₂> 2000.51.25560.7
AZ-05 3-CH₂-Morpholine> 200-0.2< 0.5> 6045.3

Analysis and Insights:

  • Impact of Halogens (AZ-02, AZ-03): Adding a lipophilic chlorine atom at the 3-position (AZ-02 ) increases lipophilicity (logD) and permeability, but at the cost of reduced solubility and faster metabolic clearance.[5] This suggests the 3-position may be a metabolic "soft spot." In contrast, a fluorine at the 5-position (AZ-03 ) has a milder effect and improves metabolic stability, a common strategy in medicinal chemistry known as "metabolic blocking."

  • Impact of Polar Groups (AZ-04, AZ-05): Introducing a polar carboxamide group at the 3-position (AZ-04 ) dramatically improves solubility and reduces protein binding, but its hydrogen bonding potential lowers permeability.[5] Adding a basic morpholine group (AZ-05 ) also boosts solubility and significantly reduces PPB, but permeability is severely compromised, likely due to the high polarity and ionization at physiological pH. This highlights the delicate balance required for optimal properties.[12]

These comparisons allow chemists to make informed decisions. For instance, to improve upon AZ-02 , one might explore alternative, less metabolically labile groups at the 3-position. To improve the permeability of AZ-04 , one might investigate isosteric replacements for the amide that have fewer hydrogen bond donors.

Conclusion

The 7-azaindole scaffold remains a highly valuable starting point for drug discovery programs.[13][14] However, its success is not inherent but must be engineered through careful, data-driven optimization of its drug-like properties. By systematically applying the integrated workflow of physicochemical and in vitro ADME profiling described here, research teams can efficiently identify liabilities, build robust structure-property relationships, and ultimately increase the probability of advancing a potent and effective 7-azaindole-based compound into clinical development. The key to success is not just in generating data, but in understanding the causal relationships between chemical structure and biological fate, allowing for the rational design of the next generation of therapeutics.

References

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727-736. [Link]
  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]
  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
  • Bollacke, A., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(12), 2099. [Link]
  • Singh, U. P., & Kumar, S. (2020). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 27(34), 5789-5820. [Link]
  • Patsnap Synapse. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery? [Link]
  • Cambridge MedChem Consulting. (2019). ADME Properties. [Link]
  • AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. [Link]
  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. [Link]
  • Creative Biolabs. (n.d.). Drug Likeness Assessment. [Link]
  • De la Torre, B. G., et al. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 61(23), 10596-10613. [Link]
  • Hughes, J. P., et al. (2011). Physicochemical descriptors in 'drug-like' properties and ligand efficiencies. Bioorganic & Medicinal Chemistry Letters, 21(1), 225-229. [Link]
  • Watanabe, T., et al. (2019). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Molecules, 24(16), 2996. [Link]

Sources

A Comparative Guide to the Inhibitory Activity of Pyrrolopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolopyridine Scaffold in Drug Discovery

Pyrrolopyridines, also known as azaindoles, represent a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] This scaffold, consisting of a pyrrole ring fused to a pyridine ring, is considered a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[2] The six possible isomers of pyrrolopyridine, distinguished by the position of the nitrogen atom in the pyridine ring and the fusion orientation of the rings, each confer unique physicochemical properties that influence their biological activity.[1] This guide provides a comparative analysis of the inhibitory activity of these isomers, with a particular focus on their role as kinase inhibitors, supported by experimental data and detailed protocols for their evaluation.

The pyrrolopyridine framework is a bioisostere of purines and indoles, allowing it to mimic the natural ligands of many enzymes, particularly the adenosine triphosphate (ATP) binding site of kinases.[3][4] This structural mimicry is a key factor in the success of pyrrolopyridine-based compounds as potent and selective inhibitors.[3] Indeed, several FDA-approved drugs, such as the BRAF inhibitor Vemurafenib, are built upon a pyrrolopyridine core, underscoring the therapeutic relevance of this scaffold.[1]

The Six Isomers of Pyrrolopyridine

The isomeric forms of pyrrolopyridine are central to their diverse biological activities. The position of the nitrogen atom in the six-membered ring dictates the molecule's hydrogen bonding capabilities, polarity, and overall shape, which in turn governs its interaction with biological targets.

G a 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) b 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole) c 1H-Pyrrolo[3,2-c]pyridine (5-Azaindole) d 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) e 1H-Pyrrolo[3,4-b]pyridine (2-Azaizoindole) f 1H-Pyrrolo[3,4-c]pyridine (5-Azaizoindole) G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrrolo Pyrrolopyridine Inhibitor Pyrrolo->RTK e.g., EGFR/VEGFR inhibitors Pyrrolo->RAF e.g., Vemurafenib

Caption: Inhibition of key oncogenic signaling pathways by pyrrolopyridine-based kinase inhibitors.

Experimental Protocols for Evaluating Inhibitory Activity

To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key in vitro and cell-based assays used to characterize the inhibitory activity of pyrrolopyridine isomers.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Causality and Experimental Choices: This biochemical assay provides a direct measure of the compound's interaction with the target kinase, independent of cellular factors. The choice of a luminescence-based ADP detection method offers high sensitivity and a broad dynamic range, making it suitable for high-throughput screening and accurate IC50 determination.

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test pyrrolopyridine isomer in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup:

    • In a 96-well or 384-well white opaque plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the purified kinase enzyme (e.g., recombinant human BRAF V600E) in kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT) to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow for compound-kinase binding.

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP mixture containing the specific peptide substrate for the kinase and ATP at a concentration close to its Km value.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized based on the kinase activity.

  • Detection of Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™ Kinase Assay).

    • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Calculate the half-maximal inhibitory concentration (IC50) value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay

This assay assesses the effect of a compound on the proliferation of cancer cell lines that are dependent on the target kinase for growth and survival.

Causality and Experimental Choices: Cell-based assays provide a more physiologically relevant context by evaluating the compound's activity within a living cell, accounting for factors like cell permeability and off-target effects. [5]The choice of cell line is critical and should be based on the specific kinase being targeted (e.g., using a cell line with a known activating mutation of the target kinase).

Protocol:

  • Cell Culture and Seeding:

    • Culture the selected cancer cell line (e.g., A375 melanoma cells for BRAF V600E inhibitors) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells and seed them into a 96-well clear-bottom plate at a predetermined density (e.g., 5,000 cells/well).

    • Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test pyrrolopyridine isomer in cell culture medium.

    • Remove the old medium from the cell plate and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.

    • Incubate the plate for 72 hours under standard cell culture conditions.

  • Assessment of Cell Viability:

    • After the incubation period, assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, resazurin, or CellTiter-Glo®).

    • For an MTT assay, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_0 Biochemical Screening cluster_1 Cell-Based Screening a Purified Kinase + Substrate + ATP b Add Pyrrolopyridine Isomer (Test Compound) a->b c Measure Kinase Activity (e.g., ADP Production) b->c d Determine IC50 c->d h Determine IC50 d->h Confirms Cellular Potency e Culture Target Cell Line f Treat Cells with Pyrrolopyridine Isomer e->f g Measure Cell Proliferation/Viability f->g g->h

Caption: A generalized experimental workflow for the evaluation of pyrrolopyridine isomers as kinase inhibitors.

Conclusion and Future Directions

The pyrrolopyridine scaffold is a versatile and highly valuable framework in the design of potent and selective inhibitors of a wide range of biological targets, with a notable impact in the field of kinase inhibition. The isomeric form of the pyrrolopyridine core is a critical determinant of its biological activity, with the 7-azaindole isomer being a particularly successful and widely employed scaffold. However, emerging research on other isomers, such as the 5-azaindole, demonstrates their potential to yield highly potent and selective inhibitors for specific targets.

This guide has provided a comparative overview of the inhibitory activities of different pyrrolopyridine isomers, supported by available data and detailed experimental protocols. The structure-activity relationships discussed herein can guide medicinal chemists in the rational design of novel inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Future research should focus on more systematic and direct comparative studies of all six pyrrolopyridine isomers against a broad panel of kinases and other relevant biological targets. Such studies will provide a more comprehensive understanding of the influence of the nitrogen position on biological activity and will undoubtedly accelerate the discovery and development of new therapeutics based on this privileged scaffold.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel). [URL: https://www.mdpi.com/1424-8247/14/4/354]
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8422632/]
  • Cell-based Kinase Assays. Profacgen. [URL: https://www.profacgen.com/cell-based-kinase-assays.htm]
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/39388837/]
  • A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays. BenchChem. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-4-5-6-and-7-azaindole-isomers-in-biological-assays/]
  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7224213/]
  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Mini Reviews in Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/36635929/]
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/28266267/]
  • Azaindole Therapeutic Agents. Current Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883733/]
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [URL: https://www.mdpi.com/1420-3049/28/19/6770]
  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. ResearchGate. [URL: https://www.researchgate.
  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Samara Journal of Science. [URL: https://samarascience.com/index.php/sjs/article/view/645249]
  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Design%2C-synthesis%2C-antitumor-evaluation%2C-and-of-Al-Sanea-Al-Omair/f5b2b2b3a7a4f7e5b1f0e4b7b2f4a5c6e8d1a1e1]
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Acta Pharmaceutica Sinica B. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8916960/]
  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [URL: https://www.mdpi.com/1420-3049/19/8/11556]
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/38112344/]
  • Structure of azaindole isomers. ResearchGate. [URL: https://www.researchgate.net/figure/Structure-of-azaindole-isomers_fig1_349487570]
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/32815450/]
  • Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/25690784/]
  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Journal of Pharmaceutical Research International. [URL: https://journaljpri.com/index.php/JPRI/article/view/97695]
  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/32276069/]
  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry. [URL: https://ejchem.journals.ekb.eg/article_282570.html]
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/39433069/]
  • Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. Molecules. [URL: https://www.mdpi.com/1420-3049/24/22/4041]
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [URL: https://www.mdpi.com/1424-8247/14/4/354/htm]

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Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. As research and development with derivatives such as 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine expands, so does the responsibility for its proper management as a chemical waste. This guide is designed to be your preferred resource, offering not just procedural steps but also the scientific rationale behind them, empowering your laboratory with the knowledge to operate safely and ethically.

Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. While a comprehensive toxicological profile for this specific compound is not extensively documented in publicly available literature, data from supplier Safety Data Sheets (SDS) and analogous structures provide critical safety information.

The primary known hazard of this compound is that it is harmful if swallowed (H302).[1] In line with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this corresponds to the GHS07 pictogram, indicating a health hazard.

Table 1: Hazard Profile of this compound

Hazard StatementGHS ClassificationPictogram
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)GHS07 (Exclamation Mark)

Source: Synthesized from supplier Safety Data Sheets.

Given the presence of a chlorinated pyridine ring, it is prudent to also consider the potential for skin and eye irritation. Therefore, the following immediate safety precautions must be observed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in any form (solid, in solution, or as waste). This includes:

    • A standard laboratory coat.

    • Chemical safety goggles or a face shield.

    • Chemically resistant gloves (nitrile or neoprene are generally suitable, but always consult your institution's specific guidelines and the glove manufacturer's compatibility charts).

  • Engineering Controls: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.

  • Emergency Preparedness: Ensure that an eyewash station and a safety shower are readily accessible. Familiarize yourself with their operation before beginning work.

Waste Characterization and Regulatory Framework

Proper disposal is dictated by local, state, and federal regulations. In the United States, the primary regulatory framework for hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).

This compound is a halogenated organic compound. Due to its chemical structure, which includes a pyridine ring, it is likely to be classified as a hazardous waste. The EPA designates hazardous wastes in several lists (40 CFR Part 261).[2][3] While this specific compound may not be explicitly listed, waste containing it could fall under the following categories:

  • F-listed wastes: These are wastes from non-specific sources. If this compound is used as a solvent, waste mixtures may fall under codes like F005 , which includes spent solvent mixtures containing pyridine.[1][4]

  • U- and P-listed wastes: These lists include discarded commercial chemical products. Pyridine itself is listed as U196 .

  • Characteristic Wastes: Even if not specifically listed, a waste may be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.

Given its pyridine substructure, it is best practice to manage waste containing this compound as a hazardous waste.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to final removal by a certified waste management provider.

Step 1: Waste Segregation

Proper segregation at the source is the cornerstone of safe and compliant chemical waste management. It prevents unintended chemical reactions and ensures that waste is disposed of in the most appropriate and cost-effective manner.

  • Solid Waste:

    • Collect unreacted this compound and any grossly contaminated items (e.g., weighing boats, spatulas) in a designated, robust, and sealable container.

    • This container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Do not mix this waste with other chemical waste streams unless you have confirmed compatibility. Incompatible materials can lead to dangerous reactions.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a separate, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene or glass bottle with a secure cap).

    • The container must be compatible with the solvent used.

    • Label the container as "Hazardous Waste" and list all components, including the full chemical name of the target compound and all solvents with their approximate concentrations.

    • Segregate halogenated waste streams from non-halogenated streams. This is often a requirement from waste disposal vendors and can impact disposal costs.

  • Sharps and Labware:

    • Contaminated sharps (needles, scalpels) must be placed in a designated sharps container.

    • Contaminated glassware should be triple-rinsed with a suitable solvent. The first two rinsates should be collected as hazardous liquid waste. The decontaminated glassware can then typically be disposed of in a designated broken glass container.

Step 2: Waste Container Management

Proper management of waste containers is crucial to prevent spills and exposure.

  • Labeling: All waste containers must be clearly and accurately labeled from the moment the first drop of waste is added. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name(s) of the contents.

    • The approximate percentages of each component.

    • The date the waste was first added to the container.

    • The relevant hazard pictograms (e.g., GHS07).

  • Storage:

    • Keep waste containers securely sealed at all times, except when adding waste.

    • Store containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

    • The SAA should be in a secondary containment tray to capture any potential leaks.

    • Store away from incompatible materials, heat sources, and direct sunlight.

Step 3: On-site Neutralization (Expert Use Only)

For pyridine-containing waste, chemical neutralization to form a pyridinium salt is a potential pre-treatment step. However, this should only be performed by trained personnel with a thorough understanding of the reaction chemistry and safety precautions.

This procedure is not a substitute for disposal by a licensed professional but can be a step in rendering the waste less volatile or reactive.

  • Reaction: In a chemical fume hood, slowly and with stirring, add a dilute acid (e.g., 1M hydrochloric acid) to the aqueous solution containing the pyridine derivative. The reaction is exothermic, so addition should be gradual, and the container may need to be cooled in an ice bath.

  • pH Monitoring: Monitor the pH of the solution. The goal is to reach a neutral or slightly acidic pH (pH 6-8).

  • Disposal of Neutralized Waste: The resulting pyridinium salt solution is still considered hazardous waste and must be collected and disposed of according to the liquid waste protocol described in Step 1.

Causality: Neutralization converts the basic and potentially volatile pyridine nitrogen into a more stable and less volatile salt. This can reduce inhalation hazards during storage and transport. However, it increases the volume of the waste and does not eliminate the need for professional disposal.

Step 4: Final Disposal

The ultimate disposal of this compound waste must be handled by a licensed and certified hazardous waste management company.

  • Scheduling a Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of your properly segregated and labeled waste containers.

  • Documentation: Complete all necessary waste manifest forms provided by your EHS department or the waste vendor. This is a legal requirement and creates a cradle-to-grave record of the waste's journey.

  • Recommended Disposal Method: The most effective and environmentally sound method for the destruction of chlorinated organic compounds is high-temperature incineration .[5] This process ensures the complete breakdown of the molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride (which is subsequently scrubbed from the flue gases). Landfilling of halogenated organic compounds is highly restricted and not an environmentally responsible option.[6]

Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate hazards.

  • Small Spills (manageable by trained lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow). Do not use combustible materials like paper towels to absorb large quantities of flammable solvent spills.

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spills (beyond the capacity of lab personnel):

    • Evacuate the area immediately.

    • If the spill involves a flammable solvent, shut off all ignition sources if it is safe to do so.

    • Close the laboratory door and prevent entry.

    • Notify your institution's EHS or emergency response team immediately from a safe location.

Logical Framework for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposition start Generation of Waste (this compound) assess_hazards Assess Hazards (H302: Harmful if swallowed) Review SDS start->assess_hazards don_ppe Don PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe waste_type Determine Waste Form don_ppe->waste_type solid_waste Solid Waste (Unused compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps/Glassware waste_type->sharps_waste Sharps solid_container Collect in Labeled, Sealable Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Leak-proof Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Sharps Container Triple-rinse glassware sharps_waste->sharps_container store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) solid_container->store_saa liquid_container->store_saa sharps_container->store_saa ehs_contact Contact EHS for Pickup store_saa->ehs_contact incineration High-Temperature Incineration (by licensed vendor) ehs_contact->incineration

Caption: Disposal workflow for this compound.

Conclusion: Fostering a Culture of Safety and Responsibility

The proper disposal of this compound is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By integrating the principles of hazard assessment, rigorous segregation, and compliant disposal into your laboratory's standard operating procedures, you contribute to a safer research environment for yourself and your colleagues, and you uphold the scientific community's commitment to environmental stewardship. Let this guide serve as a trusted resource in that endeavor, ensuring that your innovative research is matched by an unwavering dedication to safety and compliance.

References

  • U.S. Environmental Protection Agency. 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]
  • Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24(6), 423-432. [Link]
  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
  • PubChem. 4-chloro-1H-pyrrolo[3,2-c]pyridine. [Link]
  • Angene Chemical. Safety Data Sheet for 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. [Link]
  • ChemSynthesis. 4-chloro-1H-pyrrolo[2,3-b]pyridine. [Link]
  • PubChem. 4-Chloro-1H-pyrrolo[2,3-b]pyridine. [Link]
  • Environmental Safety, Sustainability and Risk, University of Southern California. EPA Hazardous Waste Codes. [Link]
  • Capot Chemical. MSDS of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide. [Link]
  • U.S. Environmental Protection Agency. Code of Federal Regulations Title 40, Part 261, Appendix VII. [Link]
  • Ohio Environmental Protection Agency. Waste Codes. [Link]
  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
  • Washington State Department of Ecology.
  • U.S. Environmental Protection Agency. Hazardous Waste Management, Liquids in Landfills, Federal Register Notice. [Link]
  • U.S. Department of Transportation. List of Hazardous Substances and Reportable Quantities. [Link]
  • ResearchG
  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
  • Washington State University.

Sources

A Senior Application Scientist's Guide to the Safe Handling of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and application of novel heterocyclic compounds are paramount. 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, a substituted azaindole, represents a class of molecules with significant potential. However, its handling demands a meticulous and informed approach to safety. This guide provides an in-depth, procedural framework for the safe management of this compound, grounded in the principles of chemical causality and proactive risk mitigation. Our objective is to empower researchers with the knowledge to not only prevent exposure but also to understand the rationale behind each safety protocol, thereby fostering a deeply ingrained culture of safety.

Hazard Assessment and Triage: Understanding the Adversary

Hazard ClassificationAnticipated RiskPrimary Exposure Routes
Acute Toxicity Harmful or toxic if swallowed, inhaled, or in contact with skin.[4][5]Oral, Dermal, Inhalation
Skin Corrosion/Irritation Causes skin irritation.[1][3][4]Dermal
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3][4]Ocular
Respiratory Irritation May cause respiratory irritation.[1][4]Inhalation

The Shield: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of rote compliance but a calculated defense against specific, anticipated hazards. Each component of your protective ensemble is a barrier engineered to intercept a particular route of exposure.

Primary Barriers: Dermal and Ocular Protection
  • Gloves : Double gloving with nitrile gloves is the recommended standard.[6] Nitrile provides a robust barrier against a wide range of chemicals, including chlorinated heterocyclic compounds. The outer glove should be removed and disposed of immediately upon any suspected contamination, while the inner glove provides a secondary layer of protection during this process.

  • Laboratory Coat : A flame-resistant lab coat is mandatory.[7] This not only protects your clothing and skin from splashes but also provides a critical layer of protection in the event of a fire.

  • Eye and Face Protection : Chemical splash goggles are the minimum requirement for eye protection.[7][8] Given the potential for splashes during handling, a face shield worn over safety goggles is strongly recommended, especially when working with larger quantities or during procedures with a higher risk of splashing.[7]

Respiratory Protection: The Unseen Threat

Given that this compound is a powder and may form dust, and related compounds can be toxic if inhaled, all manipulations of this compound must be conducted within a certified chemical fume hood.[6][9] This engineering control is your primary defense against inhaling hazardous dust or vapors. In the event of a significant spill or a failure of the fume hood, a respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel during cleanup.

The Arena: Safe Handling and Operational Workflow

A well-defined workflow is essential for minimizing the risk of exposure and ensuring the integrity of your experiment.

Preparation and Weighing
  • Designated Area : All work with this compound should be performed in a designated area within a chemical fume hood.[10]

  • Pre-use Inspection : Before starting, ensure the fume hood is functioning correctly and that all necessary safety equipment, including a spill kit, is readily accessible.

  • Weighing : When weighing the compound, use a disposable weighing boat or creased weighing paper to prevent contamination of the balance.

  • Static Control : Take measures to prevent the build-up of electrostatic charge, which can cause the fine powder to disperse.[1]

In-Experiment Handling
  • Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Transfers : Use a funnel for transferring solutions to prevent spills.[6]

  • Heating : If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.

  • Vigilance : Never leave an active experiment unattended.

Post-Experiment Decontamination
  • PPE Removal : Remove your PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, and finally, goggles.

  • Hand Washing : Wash your hands thoroughly with soap and water after removing your PPE.[11]

The Aftermath: Waste Management and Disposal

Proper disposal is a critical component of the chemical lifecycle and is governed by strict regulations to protect both personnel and the environment.

Waste Segregation and Collection
  • Solid Waste : All solid waste contaminated with this compound, including weighing boats, gloves, and paper towels, must be collected in a designated, labeled hazardous waste container.[10]

  • Liquid Waste : Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container.[12] Do not mix incompatible waste streams.

Disposal Protocol
  • Labeling : Ensure all waste containers are clearly and accurately labeled with their contents.

  • Storage : Store waste containers in a designated, well-ventilated area, away from heat and ignition sources.[12]

  • Professional Disposal : Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[12][13] Never pour chemical waste down the drain.[9][12]

Emergency Preparedness: A Proactive Stance

Even with the most stringent precautions, accidents can happen. A well-rehearsed emergency plan is your best defense.

  • Spill Response : In the event of a small spill within the fume hood, use an appropriate absorbent material from a chemical spill kit to contain and clean up the spill.[12] For larger spills, evacuate the area and contact your institution's emergency response team.

  • Personnel Exposure :

    • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[12]

    • Eye Contact : Flush the eyes with water for at least 15 minutes at an eyewash station and seek immediate medical attention.[12]

    • Inhalation : Move the affected individual to fresh air and seek immediate medical attention.

    • Ingestion : Do not induce vomiting. Seek immediate medical attention.

Diagrams and Visualizations

Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_start Don Appropriate PPE fume_hood Work in a Certified Fume Hood prep_start->fume_hood gather_materials Gather All Necessary Materials fume_hood->gather_materials weigh Weigh Compound Carefully gather_materials->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area and Equipment react->decontaminate Proceed to Cleanup waste Segregate and Dispose of Waste Properly decontaminate->waste remove_ppe Remove PPE Correctly waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: A flowchart illustrating the key stages of safely handling this compound.

References

  • Pharmaceutical Microbiology Resources. (2022, May 13). Tips For Hazardous Chemical Handling In A Lab.
  • PozeSCAF. Chemistry Lab Safety Rules.
  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals.
  • MDPI. (2016). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Chemical Safety Facts. Personal Protective Equipment and Chemistry.
  • Washington State University. Standard Operating Procedure for Pyridine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine.
  • GOV.UK. Pyridine: incident management.

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4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

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